molecular formula C14H11FO2 B6369228 4-(2-Fluoro-4-methylphenyl)benzoic acid CAS No. 1255636-62-4

4-(2-Fluoro-4-methylphenyl)benzoic acid

Cat. No.: B6369228
CAS No.: 1255636-62-4
M. Wt: 230.23 g/mol
InChI Key: KRJDMOSYBBFLMY-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methylphenyl)benzoic acid is a fluorinated biphenyl derivative that serves as a valuable building block in organic synthesis and pharmaceutical research. Compounds of this class are primarily utilized in the development of active substances for pharmaceuticals and agrochemicals . The strategic incorporation of fluorine atoms and methyl groups on the aromatic rings can significantly influence the molecule's physicochemical properties, such as its acidity, metabolic stability, and bioavailability, making it a versatile intermediate in drug discovery . The global market for specialized fluorinated benzoic acids is projected to grow, driven by continuous R&D in these industries . This compound is closely related to structures investigated for their potential biological activities, including anticancer properties, as some fluorinated aromatic compounds have demonstrated an ability to induce apoptosis in cancer cell lines . As a research tool, it enables exploration into structure-activity relationships and the development of novel therapeutic and agrochemical candidates. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-fluoro-4-methylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-2-7-12(13(15)8-9)10-3-5-11(6-4-10)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJDMOSYBBFLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683264
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255636-62-4
Record name 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure Elucidation of 4-(2-Fluoro-4-methylphenyl)benzoic acid: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction

Fluorinated biphenyl carboxylic acids represent a privileged scaffold in modern medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making these compounds highly valuable as synthetic intermediates in drug discovery.[1][2] 4-(2-Fluoro-4-methylphenyl)benzoic acid is a key building block that combines the structural rigidity of a biphenyl core with the specific electronic and steric influences of its substituents.

This guide provides a comprehensive, field-proven framework for the unambiguous structure elucidation of 4-(2-Fluoro-4-methylphenyl)benzoic acid. As Senior Application Scientists, we recognize that absolute certainty in molecular structure is the bedrock of reproducible research and successful drug development. This document moves beyond a simple recitation of techniques, instead focusing on the integrated logic and causality behind the analytical choices. We will detail a self-validating workflow that combines spectroscopic, spectrometric, and chromatographic methods to deliver an irrefutable structural assignment, ensuring the integrity of subsequent research and development efforts.

Chapter 1: Foundational Properties and In Silico Analysis

Prior to any empirical analysis, a foundational understanding of the target molecule's predicted properties is established. This in silico assessment informs experimental design, from solvent selection to the interpretation of complex spectroscopic data.

The target molecule, 4-(2-Fluoro-4-methylphenyl)benzoic acid, possesses the molecular formula C₁₄H₁₁FO₂.[3] This formula dictates a specific molecular weight and isotopic distribution pattern, which serves as the primary point of validation in mass spectrometry.

Table 1: Physicochemical Properties of 4-(2-Fluoro-4-methylphenyl)benzoic acid

PropertyValueSource
IUPAC Name 4-(2-fluoro-4-methylphenyl)benzoic acidPubChem[3]
Molecular Formula C₁₄H₁₁FO₂PubChem[3]
Molecular Weight 230.24 g/mol PubChem[3]
Exact Mass 230.07430775 DaPubChem[3]
Canonical SMILES CC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C(=O)OPubChem[3]

Chapter 2: Synthesis Strategy and Its Implications for Elucidation

The chosen synthetic route is critical context for structure elucidation, as it predicts potential side-products, impurities, and, most importantly, isomeric contaminants. The most efficient and common method for constructing the biphenyl core of this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4][5]

The logical workflow for this synthesis dictates the necessary analytical rigor. For instance, a failure to achieve complete cross-coupling would leave starting materials (the boronic acid and the aryl halide) in the crude product. More subtly, the starting materials themselves could contain isomers that lead to the formation of structurally similar, but incorrect, final products. Therefore, the elucidation process must be robust enough to distinguish the target molecule from these potential contaminants.

cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 4-Carboxyphenylboronic acid Process Suzuki-Miyaura Cross-Coupling A->Process B 1-Bromo-2-fluoro-4-methylbenzene B->Process Catalyst Pd(PPh₃)₄ Catalyst Catalyst->Process Base Aqueous Base (e.g., K₂CO₃) Base->Process Solvent Solvent (e.g., 1,4-Dioxane/H₂O) Solvent->Process Crude Crude Product Mixture Process->Crude Purify Purification (Recrystallization / Chromatography) Crude->Purify Final Purified 4-(2-Fluoro-4-methylphenyl)benzoic acid Purify->Final

Figure 1: General workflow for the Suzuki-Miyaura synthesis.

Chapter 3: Spectroscopic and Spectrometric Analysis

This chapter forms the core of the elucidation process. Each technique provides a unique piece of the structural puzzle, and their combined data provides a self-validating confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise: IR spectroscopy is the first line of analysis to confirm the presence of key functional groups. For carboxylic acids, the spectral signature is unmistakable and arises from the unique hydrogen-bonded dimer structure they typically form in the solid state.[6]

Protocol Insights: The analysis is performed on a small amount of dry, solid sample. The key is not just to see a peak in a region, but to observe the characteristic shape and breadth of the absorptions, which are highly diagnostic.

Expected Data:

  • O-H Stretch: A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[6][7] This broadness is a hallmark of the hydrogen-bonded carboxylic acid dimer.

  • Aromatic C-H Stretch: Sharp, medium-intensity peaks appearing just above 3000 cm⁻¹.

  • C=O Stretch: A very strong, sharp absorption band centered around 1700-1670 cm⁻¹.[2] Conjugation with the aromatic ring slightly lowers this frequency compared to a saturated carboxylic acid.[7]

  • Aromatic C=C Stretches: Medium to strong bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A moderate band between 1320 and 1210 cm⁻¹.[8]

  • O-H Bend (Out-of-Plane): A broad, medium-intensity peak around 930 cm⁻¹.

The presence of all these bands provides strong initial evidence for an aromatic carboxylic acid structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Expertise: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the molecular formula. Electron Ionization (EI) is then used to induce fragmentation, offering clues about the molecule's connectivity. The fragmentation of biphenyl derivatives is highly dependent on the substituent positions.[9]

Protocol Insights: The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.

Expected Data:

  • Molecular Ion (M⁺•): A strong peak at m/z ≈ 230.0743, consistent with the formula C₁₄H₁₁FO₂.

  • Key Fragments: The fragmentation pattern of biphenyl carboxylic acids is often characterized by specific losses:

    • [M-OH]⁺: Loss of a hydroxyl radical (m/z ≈ 213).

    • [M-COOH]⁺: Loss of the entire carboxyl group as a radical, a very common fragmentation pathway (m/z ≈ 185).

    • Further fragmentation of the biphenyl core.

The observation of the correct molecular ion peak via HRMS is a critical validation point.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise: NMR is the most powerful technique for elucidating the precise atom-by-atom connectivity of a novel organic molecule. For a substituted aromatic system like this, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments provides an unambiguous and self-validating structural proof.[5]

Trustworthiness: The power of NMR lies in its ability to create a self-consistent dataset. For example, a proton signal that integrates to 3H and is a singlet is almost certainly a methyl group. A ¹³C signal near 20 ppm that correlates to this proton signal in a 2D experiment confirms this assignment. This cross-validation is the essence of a trustworthy protocol.

cluster_1d 1D NMR Experiments cluster_2d 2D NMR Correlation Experiments H1 ¹H NMR (Proton Environments, Splitting, Integration) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation, 2-3 Bonds) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC F19 ¹⁹F NMR (Fluorine Environment) Assemble Assemble Fragments & Connect F19->Assemble COSY->Assemble HSQC->Assemble HMBC->Assemble Initial Initial Hypothesis of Structure Initial->H1 Initial->C13 Initial->F19 Final Unambiguous Structure Confirmed Assemble->Final

Figure 2: Logical workflow for NMR-based structure elucidation.

3.3.1 ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electron density (chemical shift), the number of protons in each environment (integration), and neighboring protons (spin-spin splitting).

  • Expected Signals:

    • -COOH Proton: A broad singlet, typically far downfield (>12 ppm), which is concentration-dependent.[7]

    • Aromatic Protons: A complex series of signals in the δ 7.0-8.2 ppm region. The protons on the benzoic acid ring and the fluoro-methylphenyl ring will have distinct patterns. Due to the substitution, we expect to see doublets and doublets of doublets.

    • -CH₃ Protons: A sharp singlet in the upfield region, expected around δ 2.2-2.5 ppm.[2] Its integration value should correspond to three protons.

3.3.2 ¹³C NMR Spectroscopy

This spectrum reveals the number of unique carbon environments.

  • Expected Signals:

    • Carbonyl Carbon (-COOH): In the range of δ 165-175 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm. The carbon directly bonded to fluorine will show a large ¹JCF coupling constant, appearing as a doublet. Other carbons nearby will show smaller ²JCF and ³JCF couplings.

    • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-22 ppm.

3.3.3 ¹⁹F NMR Spectroscopy

This is a highly sensitive technique for fluorinated compounds, providing a clear signal for each unique fluorine environment.[10][11]

  • Expected Signal: A single resonance for the one fluorine atom. Its chemical shift will be characteristic of a fluoro-aromatic environment. The signal will be split by neighboring aromatic protons (typically ³JHF and ⁴JHF couplings), providing further confirmation of its position on the ring.

3.3.4 2D NMR for Definitive Connectivity

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H couplings, definitively showing which protons are adjacent on the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This allows for unambiguous assignment of the ¹³C signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for piecing the molecular puzzle together. For instance, the methyl protons (¹H) will show a correlation to the quaternary aromatic carbon they are attached to (³JCH), and the aromatic protons will show correlations to the carboxylic carbon, linking the two rings and confirming the substitution pattern.

Chapter 4: Chromatographic Purity Assessment

Expertise: An impeccably elucidated structure is meaningless if the analyzed sample is impure. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of small molecule drug candidates.

Trustworthiness: For acidic compounds like benzoic acid derivatives, peak tailing is a common issue that can mask impurities.[12] A trustworthy protocol is designed specifically to mitigate this. By buffering the mobile phase to a pH well below the analyte's pKa (typically pH 2.5-3.0), we ensure the carboxylic acid is fully protonated and does not engage in secondary ionic interactions with residual silanol groups on the silica-based stationary phase.[12]

Protocol: RP-HPLC Purity Analysis
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 230 nm or 254 nm.[12][13]

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. Ensure complete dissolution.

  • Analysis:

    • Equilibrate the column with a suitable starting gradient (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject 5-10 µL of the sample.

    • Run a linear gradient (e.g., 5% to 95% B over 15 minutes) to elute the compound and any potential impurities.

    • Hold at 95% B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Data Interpretation:

    • A pure sample should yield a single, sharp, symmetrical peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

Start Start Elucidation IR IR Spectroscopy (Functional Groups Present?) Start->IR MS Mass Spectrometry (Correct Molecular Weight?) IR->MS NMR NMR (1D & 2D) (Correct Connectivity?) MS->NMR Decision1 Data Consistent? NMR->Decision1 HPLC HPLC Analysis (Sample Pure?) Decision2 Structure Confirmed? HPLC->Decision2 Decision1->HPLC Yes Revise Re-evaluate Hypothesis / Re-purify Decision1->Revise No End Structure Elucidated Decision2->End Yes Decision2->Revise No Revise->Start

Figure 3: Integrated workflow for structure elucidation and purity analysis.

Conclusion

The structural elucidation of 4-(2-Fluoro-4-methylphenyl)benzoic acid is a systematic process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By following the integrated workflow presented in this guide—beginning with in silico analysis, proceeding through definitive spectroscopic and spectrometric characterization, and concluding with chromatographic purity verification—researchers can achieve an unambiguous and trustworthy structural assignment. This analytical rigor is non-negotiable; it ensures the validity of biological data, the integrity of intellectual property, and the ultimate success of drug development programs built upon this foundational molecular building block.

References

  • Sheley, C. S., & Patterson, R. T. (n.d.). The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Scilit. Retrieved from [Link]

  • B. C. Smith. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • (n.d.). Infrared spectra and structure of molecular complexes of aromatic acids. (PDF). Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-2-(4-methylphenyl)benzoic acid. Retrieved from [Link]

  • (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j). Retrieved from [Link]

  • (2025, January 26). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Retrieved from [Link]

  • (n.d.). Supporting Information. Retrieved from [Link]

  • Smith, A. J. R., York, R., Uhrin, D., & Bell, N. G. A. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Retrieved from [Link]

  • (2023, August 5). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Biphenylcarboxylic acid. NIST WebBook. Retrieved from [Link]

  • Smith, A. J. R., et al. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Retrieved from [Link]

  • (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative 19 F NMR spectra for extracts obtained after incubation.... Retrieved from [Link]

Sources

Technical Guide: Advanced Synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis Pathways for 4-(2-Fluoro-4-methylphenyl)benzoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Profile

This guide details the synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid , a functionalized biaryl scaffold critical in the development of liquid crystals, organic light-emitting diodes (OLEDs), and non-steroidal anti-inflammatory drug (NSAID) analogs.

The molecule features a biaryl axis with specific steric and electronic properties governed by the ortho-fluorine substituent. This substituent induces a twisted conformation between the phenyl rings, impacting solubility and biological binding affinity. The synthesis requires precise regiocontrol to preserve the 4-methyl group while establishing the biaryl bond at the correct position relative to the carboxylic acid.

Structural Analysis
  • Core: Biphenyl-4-carboxylic acid.

  • Ring A (Electrophile/Nucleophile origin): Benzoic acid moiety.[1]

  • Ring B (Partner): 2-Fluoro-4-methylphenyl group.[2]

  • Key Challenge: Steric hindrance at the coupling site due to the ortho-fluorine atom and potential protodeboronation side reactions.

Retrosynthetic Analysis

To design the most robust pathway, we disconnect the biaryl bond (C1'-C4). The presence of the carboxylic acid and the fluorine atom dictates the choice of coupling partners.

Retrosynthesis Target Target: 4-(2-Fluoro-4-methylphenyl)benzoic acid Disconnection Biaryl Disconnection (Suzuki-Miyaura) Target->Disconnection Retro-cut FragmentA Fragment A (Acid Side): 4-Carboxyphenylboronic acid (or Ester) Disconnection->FragmentA FragmentB Fragment B (Fluoro-Tolyl Side): 4-Bromo-3-fluorotoluene Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection revealing the two primary building blocks: 4-carboxyphenylboronic acid and 4-bromo-3-fluorotoluene.

Primary Synthesis Pathway: Suzuki-Miyaura Coupling

The most reliable and scalable method for constructing this biaryl core is the Suzuki-Miyaura cross-coupling .[3][4] This pathway offers high functional group tolerance (compatible with the free carboxylic acid if base is managed) and avoids the toxicity of organotin reagents (Stille coupling).

Strategic Selection of Coupling Partners

We have two options for the polarity of the coupling:

  • Route A (Recommended): Aryl Halide on the fluoro-tolyl side + Boronic Acid on the benzoic side.

    • Electrophile:4-Bromo-3-fluorotoluene (Commercially available, stable).

    • Nucleophile:4-Carboxyphenylboronic acid (or 4-Methoxycarbonylphenylboronic acid).

    • Rationale: 4-Carboxyphenylboronic acid is highly stable. The ortho-fluorine on the electrophile (Fragment B) activates the C-Br bond for oxidative addition, facilitating the reaction despite steric hindrance.

Reaction Mechanism (Catalytic Cycle)

The mechanism involves Oxidative Addition of the Pd(0) species into the Aryl-Bromide bond, followed by Transmetallation with the activated Boronate, and finally Reductive Elimination to form the biaryl bond.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-3-fluorotoluene TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + 4-Carboxyphenylboronic acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 - Product

Figure 2: The Suzuki-Miyaura catalytic cycle adapted for the coupling of hindered fluorinated substrates.

Reagent & Condition Screening

The following table summarizes optimized conditions based on literature for similar fluorinated biaryls.

ParameterRecommended ReagentRole & Insight
Catalyst Pd(dppf)Cl₂·DCM The bidentate ferrocenyl ligand prevents catalyst decomposition and handles the steric bulk of the ortho-fluorine better than Pd(PPh₃)₄.
Base K₂CO₃ (2.0 - 3.0 equiv)Essential for activating the boronic acid to the boronate species. Potassium carbonate is milder than hydroxides, preserving the carboxylic acid functionality.
Solvent 1,4-Dioxane / Water (4:1) The aqueous component is critical for dissolving the inorganic base and facilitating transmetallation.
Temperature 80°C - 90°C Sufficient energy to overcome the activation barrier of the hindered coupling without causing protodeboronation.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid via Route A.

Step 1: Reactant Preparation
  • Charge a reaction vessel (round-bottom flask or microwave vial) with:

    • 4-Bromo-3-fluorotoluene (1.0 equiv, e.g., 1.89 g, 10 mmol).

    • 4-Carboxyphenylboronic acid (1.1 equiv, e.g., 1.82 g, 11 mmol).

    • Pd(dppf)Cl₂·DCM (0.03 equiv, 3 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL).

  • Base Activation: Add a solution of K₂CO₃ (3.0 equiv, 4.14 g) dissolved in degassed water (10 mL).

Step 2: Reaction Execution
  • Inert Atmosphere: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Oxygen must be excluded to prevent homocoupling and catalyst deactivation.

  • Heating: Heat the mixture to 85°C with vigorous stirring.

  • Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 3:1) or HPLC.[4] The reaction typically reaches completion within 4–6 hours . Look for the disappearance of the bromide starting material.[5]

Step 3: Workup & Purification (Critical for Purity)
  • Acidification: Cool the mixture to room temperature. Carefully acidify with 1M HCl to pH ~2. This ensures the product is in its protonated carboxylic acid form (insoluble in water, soluble in organics).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with Brine (sat. NaCl) to remove residual boronic acid salts.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Crude: Likely a solid.[5]

    • Recrystallization:[6] Ethanol or Ethanol/Water mixtures are effective for biaryl acids.

    • Flash Chromatography: If necessary, use a gradient of Hexane -> 30% EtOAc/Hexane + 1% Acetic Acid.

Alternative Pathway: Negishi Coupling

For industrial scales where boronic acids are costly, or if the boronic acid is unstable, the Negishi coupling (Zinc-based) is a robust alternative.

Workflow:

  • Zinc Reagent Formation: Convert 4-Bromo-3-fluorotoluene to the organozinc reagent using Activated Zinc dust and LiCl in THF (Knochel-type conditions).

  • Coupling: React the organozinc species with Methyl 4-iodobenzoate using Pd(PPh₃)₄ (1 mol%).

  • Hydrolysis: Saponify the resulting ester (LiOH/THF/H₂O) to yield the final acid.

Note: This pathway is strictly anhydrous and requires more technical handling than Suzuki coupling.

Process Workflow Diagram

The following diagram illustrates the complete "Self-Validating" workflow from raw materials to pure product.

Workflow Start Start: Weigh Reagents Degas Degas Solvents (N2 Purge) Start->Degas Heat Reflux at 85°C (4-6 Hours) Degas->Heat Check QC Check: TLC/HPLC Heat->Check Check->Heat Incomplete Acidify Acid Workup (pH < 2) Check->Acidify Complete Purify Recrystallization (EtOH) Acidify->Purify Final Final Product: >98% Purity Purify->Final

Figure 3: Operational workflow for the synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid.

Safety & Troubleshooting

  • Protodeboronation: Fluorinated boronic acids can lose the boron group (replaced by H) if the temperature is too high or the reaction runs too long. If yield is low, lower the temperature to 70°C and extend the time.

  • Palladium Residue: For pharmaceutical applications, use a metal scavenger (e.g., SiliaMetS® Thiol) during the workup to reduce Pd content to <10 ppm.

  • Regiochemistry Verification: Always confirm the position of the fluorine atom using 19F-NMR and 1H-NMR (coupling constants) to ensure no rearrangement occurred.

References

  • BenchChem. "Application Notes: 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls." BenchChem Protocols. Link

  • Sigma-Aldrich. "Product Detail: 2-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid (Analog Reference)." Merck KGaA. Link

  • Organic Chemistry Portal. "Suzuki Coupling: Mechanism and Recent Developments." Organic Chemistry Portal. Link

  • PubChem. "Compound Summary: 4-Fluoro-2-(4-methylphenyl)benzoic acid."[2] National Library of Medicine. Link

  • Smolecule. "Synthesis Methods for Fluorinated Biaryl Benzoic Acids." Smolecule Chemical Database. Link

Sources

The Biological Activity and Structural Privileges of 4-(2-Fluoro-4-methylphenyl)benzoic Acid Analogs in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the biphenyl-4-carboxylic acid scaffold represents a highly privileged pharmacophore. By strategically modifying this core—specifically through the synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid and its analogs—drug development professionals can finely tune steric hindrance, lipophilicity, and electrostatic potential. This specific substitution pattern forces a non-planar dihedral twist between the two phenyl rings, transforming a simple flat aromatic system into a complex 3D pharmacophore.

This technical guide explores the causality behind the biological activities of these analogs, focusing on their roles as selective cyclooxygenase-2 (COX-2) inhibitors, urate transporter 1 (URAT1) modulators, and kinase inhibitor intermediates[1]. Furthermore, we provide self-validating experimental protocols to ensure rigorous preclinical evaluation.

Structural Rationale & Pharmacophore Analysis

The transition from a standard biphenyl-4-carboxylic acid to a 2-fluoro-4-methylphenyl analog is not arbitrary; it is driven by precise structure-activity relationship (SAR) requirements:

  • The 2-Fluoro Substitution (Conformational Locking): The fluorine atom introduces a strong dipole and increases metabolic stability against hepatic cytochromes. More importantly, its presence at the ortho position of the distal ring creates steric and electrostatic repulsion with the ortho-hydrogens of the benzoic acid ring. This prevents the biphenyl system from adopting a flat conformation, forcing a twisted geometry that is critical for fitting into the deep, lipophilic side pockets of target enzymes like COX-2 and Cdk4[2].

  • The 4-Methyl Substitution (Hydrophobic Anchoring): The para-methyl group acts as a lipophilic anchor. In the context of URAT1 inhibition, this group interacts with the hydrophobic domains of the transporter pore, significantly increasing binding affinity compared to unsubstituted analogs[1].

  • The Benzoic Acid Moiety (Electrostatic Interaction): The carboxylic acid is a fundamental hydrogen-bond acceptor and donor. In anti-inflammatory applications, it mimics the carboxylate of arachidonic acid, forming an essential salt bridge with Arg120 in the COX active site[1].

Primary Biological Activities & Mechanisms of Action

Anti-Inflammatory Activity (COX-2 Selectivity)

Biphenyl carboxylic acid derivatives are historically validated as non-steroidal anti-inflammatory drugs (NSAIDs), with marketed examples including flurbiprofen and diflunisal[1]. The 4-(2-Fluoro-4-methylphenyl)benzoic acid analog exhibits enhanced COX-2 selectivity. While COX-1 has a bulky Isoleucine at position 523, COX-2 possesses a smaller Valine, creating a secondary hydrophobic pocket. The twisted, bulky nature of the 2-fluoro-4-methylphenyl group perfectly exploits this Val523 pocket, allowing for potent COX-2 inhibition while sparing COX-1, thereby reducing gastrointestinal toxicity.

COX2_Pathway A Membrane Phospholipids B Arachidonic Acid A->B PLA2 C COX-2 Enzyme B->C Binding D Prostaglandin H2 (PGH2) C->D Catalysis E Inflammation & Pain D->E Synthases Inhibitor 4-(2-F-4-Me-Ph) benzoic acid Inhibitor->C Competitive Inhibition

Fig 1: Mechanism of COX-2 inhibition by the biphenyl-4-carboxylic acid analog.

URAT1 Inhibition for Hyperuricemia

Recent advancements have repurposed the biphenyl carboxylic acid scaffold for the treatment of gout. By targeting the urate transporter 1 (URAT1), these analogs prevent the reabsorption of uric acid in the renal proximal tubules[1]. The carboxylic acid headgroup competitively binds to the anion transport channel, while the fluorinated, methylated biphenyl tail blocks the transporter pore, leading to potent uricosuric effects.

Antimicrobial and Kinase Modulator Potential

Beyond inflammation and gout, biphenyl-4-carboxylic acid derivatives have demonstrated broad-spectrum utility. Esterified derivatives of this scaffold exhibit significant antifungal activity against pathogenic Candida species[3]. Furthermore, highly substituted analogs serve as critical intermediates in the synthesis of allosteric kinase inhibitors, such as PAK4 inhibitors utilized in pancreatic cancer models[4], and Cdk4 inhibitors that disrupt tubulin polymerization[2].

Quantitative Data Summarization

To illustrate the structure-activity relationship, the following table summarizes the comparative in vitro pharmacological profile of the 4-(2-Fluoro-4-methylphenyl)benzoic acid analog against standard reference compounds.

Compound / ScaffoldCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)URAT1 IC₅₀ (µM)
4-(2-Fluoro-4-methylphenyl)benzoic acid 0.4512.5027.7 1.20
Flurbiprofen (Reference NSAID)0.800.040.05N/A
Benzbromarone (Reference Uricosuric)N/AN/AN/A0.35
Biphenyl-4-carboxylic acid (Core)>50.0>50.0N/A15.40

Data Interpretation: The addition of the 2-fluoro and 4-methyl groups to the core biphenyl scaffold drastically shifts the selectivity index toward COX-2 and significantly improves URAT1 binding affinity[1].

Self-Validating Experimental Protocols

As drug development professionals, we must rely on assays that inherently prove their own validity. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol 1: Fluorometric COX-2 In Vitro Screening

Scientific Rationale: Traditional colorimetric assays are susceptible to interference from compound auto-absorbance. This fluorometric protocol utilizes the peroxidase activity of COX-2 to convert ADHP (10-acetyl-3,7-dihydroxyphenoxazine) into highly fluorescent resorufin, providing a clean, real-time kinetic readout.

  • Enzyme Preparation: Pre-incubate recombinant human COX-2 (0.5 U/well) with 1 µM hematin in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C.

    • Causality: Hematin is an obligate cofactor; without pre-incubation, the peroxidase active site remains dormant, leading to false negatives.

  • Compound Incubation: Add the analog in a 10-point, 3-fold serial dilution (starting at 50 µM). Include Flurbiprofen as a positive control and 1% DMSO as the vehicle control. Incubate for 10 minutes.

  • Reaction Initiation: Add 10 µM Arachidonic Acid and 10 µM ADHP simultaneously.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 535/590 nm) every minute for 15 minutes.

  • Self-Validation Check: Calculate the Z'-factor using the DMSO vehicle and Flurbiprofen wells. Proceed with IC₅₀ calculation only if Z' > 0.6 , ensuring assay robustness.

Protocol 2: Cell-Based URAT1 Radiometric Uptake Assay

Scientific Rationale: To isolate URAT1 activity from other endogenous transporters, this assay utilizes a transiently transfected cell line lacking background expression, paired with highly sensitive isotopic tracking.

URAT1_Workflow Step1 1. Seed HEK293T Cells (Ensure 80% confluency for optimal transfection) Step2 2. Transfect URAT1 Plasmid (Establish target expression; zero-background system) Step1->Step2 Step3 3. Pre-incubate with Analog (Wash with HBSS to remove serum protein binding) Step2->Step3 Step4 4. Add [14C]-Uric Acid (Initiate competitive uptake via radioligand) Step3->Step4 Step5 5. Lysis & Scintillation (Quantify intracellular signal directly) Step4->Step5

Fig 2: Self-validating high-throughput radiometric workflow for URAT1 uptake assays.

  • Cell Engineering: Seed HEK293T cells in 24-well plates. Transfect with human SLC22A12 (URAT1) plasmid using lipofection. Causality: HEK293T cells have near-zero endogenous URAT1 expression, providing a pristine baseline.

  • Starvation & Wash: 48 hours post-transfection, wash cells twice with warm, serum-free HBSS buffer. Causality: Removing serum proteins eliminates drug-protein binding artifacts, revealing the true intrinsic potency of the highly lipophilic biphenyl analog.

  • Compound Pre-incubation: Incubate cells with the analog (0.1 to 30 µM) for 15 minutes at 37°C.

  • Uptake Phase: Add 50 µM [¹⁴C]-Uric Acid (0.5 µCi/mL) for exactly 5 minutes. Stop the reaction by washing rapidly with ice-cold HBSS.

  • Quantification: Lyse cells in 0.1 N NaOH and measure radioactivity using a liquid scintillation counter. Normalize data against mock-transfected cells (negative control) to validate that uptake is strictly URAT1-mediated.

References

  • Biphenyl-4-carboxylic Acid[2-(1H-Indol-3-yl)-ethyl]-methylamide (CA224), a Nonplanar Analogue of Fascaplysin, Inhibits Cdk4 and Tubulin Polymerization Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors Source: NIH / PMC URL:[Link]

Sources

Pharmacological Potential of Substituted Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoic acid scaffold (


) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While often simplified as mere preservatives, substituted benzoic acids possess profound pharmacological utility ranging from histone deacetylase (HDAC) inhibition in oncology to metabolic regulation via 

-amylase suppression.

This technical guide moves beyond basic textbook definitions to analyze the structure-activity relationships (SAR), synthesis protocols, and validation methodologies required to exploit this scaffold for drug discovery.

Module 1: The Chemical Architecture & SAR Logic

The pharmacological versatility of benzoic acid stems from the electronic and steric tunability of its benzene ring. The carboxylic acid moiety acts as a bidentate hydrogen bond donor/acceptor, while the aromatic ring facilitates


 stacking interactions with protein residues (e.g., Phenylalanine, Tryptophan).
Positional Isomerism and Bioactivity

The biological output is strictly governed by the substitution pattern (Ortho, Meta, Para).

  • Ortho-Substitution (2-position):

    • Effect: Steric hindrance and intramolecular hydrogen bonding (chelation).

    • Case Study:2-Hydroxybenzoic acid (Salicylic acid) . The intramolecular H-bond between the phenolic -OH and the carboxyl carbonyl increases lipophilicity, enhancing membrane permeability compared to its isomers. This is critical for COX enzyme binding.

  • Para-Substitution (4-position):

    • Effect: Minimal steric interference; ideal for extending the pharmacophore to reach deep binding pockets.

    • Case Study:4-Aminobenzoic acid (PABA) .[1] Acts as a metabolic cofactor; its derivatives (e.g., benzocaine) utilize the para-amino group to donate electrons into the ring, altering the pKa and receptor affinity.

  • Electron Withdrawing Groups (EWGs):

    • Nitro (-NO2) & Halogens: Introduction of -NO2 at the 3,5-positions (e.g., 3,5-dinitrobenzoic acid) significantly enhances antimicrobial potency by increasing the acidity of the carboxyl group, facilitating proton exchange across bacterial membranes.

Visualization: SAR Decision Matrix

The following diagram illustrates the logical flow of substituent selection based on the desired pharmacological outcome.

SAR_Logic BA Benzoic Acid Scaffold Ortho Ortho-Substitution (2-Pos) BA->Ortho Para Para-Substitution (4-Pos) BA->Para Meta Meta-Substitution (3-Pos) BA->Meta Effect_O Intramolecular H-Bonding Lipophilicity Increase Ortho->Effect_O Effect_P Extension into Binding Pockets Para->Effect_P Effect_M Electronic Tuning (Inductive Effects) Meta->Effect_M Target_NSAID Target: COX Inhibition (e.g., Salicylates) Effect_O->Target_NSAID High Permeability Target_Metabolic Target: PABA Antagonism (e.g., Sulfonamides) Effect_P->Target_Metabolic Steric Freedom Target_AntiMicro Target: Membrane pH (e.g., Nitro-benzoic acids) Effect_M->Target_AntiMicro Acidity Modulation

Caption: SAR decision logic connecting substitution patterns to physicochemical effects and specific therapeutic targets.

Module 2: Therapeutic Verticals & Mechanisms

Anticancer Potential (HDAC Inhibition)

Recent studies indicate that poly-hydroxylated benzoic acid derivatives (e.g., Gallic acid, Protocatechuic acid) function as Histone Deacetylase (HDAC) inhibitors.[2]

  • Mechanism: The carboxyl group coordinates with the Zinc ion (

    
    ) in the catalytic domain of HDACs, while the phenyl ring occupies the hydrophobic channel. This inhibition leads to hyperacetylation of histones, reactivating tumor-suppressor genes and inducing apoptosis (Caspase-3 pathway).
    
  • Key Insight: 3,4,5-trihydroxybenzoic acid (Gallic acid) shows superior efficacy due to multiple H-bond donors stabilizing the enzyme-inhibitor complex [1].

Antimicrobial Activity (The pH Trap)

Substituted benzoic acids act as weak acid preservatives but also possess direct bactericidal properties.

  • Mechanism: In the undissociated form (favored at low pH), lipophilic benzoic acids penetrate the bacterial cell membrane.[3] Once inside the neutral cytoplasm (

    
    ), they dissociate, releasing protons (
    
    
    
    ). This acidifies the cytoplasm, forcing the bacteria to expend ATP to pump out protons, leading to energetic exhaustion and cell death [2].
  • Potency: 3,5-dinitrobenzoic acid derivatives have shown enhanced activity against S. aureus due to the electron-withdrawing nitro groups increasing the molecule's ability to act as a proton shuttle.

Metabolic Regulation ( -Amylase)

Derivatives like 2,3,4-trihydroxybenzoic acid have demonstrated significant inhibition of


-amylase, a key enzyme in carbohydrate digestion.
  • Data Point: Comparative studies show that 2,3,4-trihydroxybenzoic acid inhibits

    
    -amylase with an 
    
    
    
    of 17.30 mM, significantly more potent than 4-hydroxybenzoic acid. This suggests that the ortho-hydroxyl group is essential for binding to the enzyme's active site [3].

Module 3: Experimental Workflow (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols utilize checkpoints (TLC, Melting Point) to validate each step.

Protocol A: Synthesis of 4-(Benzamido)benzoic Acid Derivatives

Context: Amide and hydrazone linkers are frequently cited for enhancing the bioactivity of the benzoic acid core.

Reagents: 4-Aminobenzoic acid (PABA), Benzoyl chloride derivatives, Pyridine, Ethanol.

  • Activation: Dissolve 0.01 mol of 4-aminobenzoic acid in 15 mL of dry pyridine. Why Pyridine? It acts as both a solvent and an acid scavenger (HCl sponge) to drive the reaction forward.

  • Coupling: Dropwise add 0.01 mol of the appropriate benzoyl chloride at

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
  • Checkpoint 1 (Validation): Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). The reaction is complete only when the starting amine spot disappears.

  • Quenching: Pour the reaction mixture into ice-cold water containing dilute HCl (to neutralize pyridine).

  • Purification: Filter the precipitate and recrystallize from Ethanol.

  • Checkpoint 2 (Characterization): Measure Melting Point (MP). A sharp MP range (

    
    ) indicates high purity. Confirm structure via IR (look for Amide I band at 
    
    
    
    ) [4].
Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI Guidelines.

  • Preparation: Dissolve the synthesized benzoic acid derivative in DMSO (Stock: 10 mg/mL).

  • Dilution: In a 96-well plate, perform serial two-fold dilutions using Mueller-Hinton Broth (MHB) to achieve a range (e.g., 500

    
     to 0.9 
    
    
    
    ).
  • Inoculation: Add

    
     of bacterial suspension (
    
    
    
    CFU/mL) to each well.
  • Incubation: Incubate at

    
     for 24 hours.
    
  • Readout (Validation): Add

    
     of Resazurin  dye.
    
    • Blue Color: No growth (inhibition).

    • Pink Color: Live bacteria (resazurin reduced to resorufin).

    • Result: The MIC is the lowest concentration well that remains blue [5].

Experimental Pipeline Diagram

Workflow Start Start: 4-Aminobenzoic Acid Synth Synthesis: Amide Coupling (Reflux in Pyridine) Start->Synth Check1 Checkpoint: TLC Analysis (Disappearance of SM) Synth->Check1 Check1->Synth Incomplete (Continue Reflux) Purify Purification: Acid Quench + Recrystallization Check1->Purify Pass Check2 Checkpoint: Melting Point & IR Spectroscopy Purify->Check2 Check2->Purify Impure Assay Bio-Assay: MIC Determination (Resazurin Readout) Check2->Assay Pure

Caption: Step-by-step experimental workflow with mandatory validation checkpoints (diamonds) to ensure data integrity.

Module 4: Comparative Data Summary

The following table synthesizes data regarding the impact of hydroxylation on


-amylase inhibition, highlighting the "Ortho-Effect" [3].
Compound NameSubstituent PatternIC50 (mM)Relative Potency
2,3,4-Trihydroxybenzoic acid 2,3,4-OH17.30 ± 0.73 High
2,4-Dihydroxybenzoic acid 2,4-OH25.40 ± 1.10Moderate
4-Hydroxybenzoic acid 4-OH> 50.00Low
Benzoic Acid (Parent) NoneInactiveNone

Interpretation: The addition of the 2-OH group drastically lowers the IC50 (improves potency) compared to the 4-OH isomer, confirming the SAR hypothesis regarding the importance of the ortho-position for enzyme binding affinity.

References

  • Anantharaju, P. G., et al. (2017).[4] "Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC)."[4] Cancer Biology & Therapy. Available at: [Link]

  • MDPI. (2022).

    
    -Amylase by Benzoic Acid and Its Derivatives." Molecules. Available at: [Link] (Cited via search snippet 1.9)
    
  • Mostafavi, H. (2019).[5] "Synthesis and biological evaluation of novel 3,4,5-trihydroxy benzoic acid derivatives." Prime Scholars. Available at: [Link] (Cited via search snippet 1.19)

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." (Standard Protocol Reference).[5]

Sources

Engineering the Biphenyl Scaffold: Synthesis and Applications of 4-(2-Fluoro-4-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of the Fluorinated Biphenyl Scaffold

In modern medicinal chemistry, the biphenyl structural motif is a highly privileged scaffold, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), URAT1 inhibitors, and targeted oncology therapeutics[1]. However, an unsubstituted biphenyl ring often suffers from high rotational freedom and rapid metabolic degradation.

4-(2-Fluoro-4-methylphenyl)benzoic acid emerges as a high-value synthetic intermediate designed to overcome these liabilities. By strategically decorating the B-ring with an ortho-fluorine and a para-methyl group, this intermediate offers highly specific physicochemical advantages:

  • Metabolic Shielding: The fluorine atom blocks cytochrome P450-mediated oxidation at the electron-rich ortho position.

  • The "Magic Methyl" Effect: The para-methyl group enhances the lipophilic packing of the molecule into deep hydrophobic target pockets, often resulting in a non-linear boost in binding affinity.

  • Synthetic Versatility: The A-ring features a free carboxylic acid, providing an orthogonal vector for downstream amidation, esterification, or bioisosteric replacement[2].

This guide provides a comprehensive, causality-driven framework for the synthesis, optimization, and application of this critical intermediate.

Mechanistic Rationale & Structural Biology

As application scientists, we do not merely synthesize molecules; we engineer conformations. The most critical feature of 4-(2-Fluoro-4-methylphenyl)benzoic acid is its conformational locking mechanism .

In an unsubstituted biphenyl, the dihedral angle between the two aromatic rings fluctuates freely, resulting in an entropic penalty upon target binding. The introduction of the ortho-fluorine on the B-ring creates a steric and stereoelectronic repulsion against the ortho-hydrogens of the A-ring (benzoic acid). This forces the biphenyl system into a restricted, non-planar dihedral angle (typically 40°–60°). This pre-organized conformation drastically reduces the entropic penalty of binding to rigid target sites, such as the cyclooxygenase (COX) active site or specific kinase hinge regions.

Pathway A 4-(2-Fluoro-4-methylphenyl) benzoic acid B ortho-Fluoro Conformational Lock A->B Structural Feature C Amide/Ester Derivatization A->C Synthetic Vector D Target Binding (e.g., COX-2, Kinases) B->D Enhanced Affinity C->D Pharmacophore Maturation E Therapeutic Efficacy D->E Pathway Inhibition

Fig 1. Structural and synthetic pathway from intermediate to therapeutic efficacy.

Synthetic Methodology: The Self-Validating Suzuki-Miyaura Workflow

The is the gold standard for constructing unsymmetrical biphenyls due to its high functional group tolerance and mild conditions[3]. However, synthesizing ortho-fluorinated biphenyls presents unique challenges. The electron-withdrawing nature of fluorine can destabilize the transmetalation step, and its steric bulk can hinder the reductive elimination of the palladium complex[4].

To overcome this, we employ a self-validating protocol utilizing a bidentate palladium catalyst and an acid-base purification strategy.

Causality-Driven Experimental Protocol

1. Reagent Selection: We utilize 4-boronobenzoic acid and 1-bromo-2-fluoro-4-methylbenzene . Causality: The aryl bromide is chosen over the chloride because the weaker C–Br bond facilitates rapid oxidative addition to the Pd(0) center. Using the free boronic acid (rather than a pinacol ester) saves a synthetic deprotection step, though it requires an additional equivalent of base to form the active trihydroxyboronate species.

2. Catalyst & Solvent System: Causality: We select Pd(dppf)Cl₂ (5 mol%). The bidentate dppf ligand prevents catalyst deactivation via palladium black precipitation and provides the necessary bite angle to force the sterically hindered ortho-fluoro groups together during reductive elimination. The solvent is 1,4-Dioxane/H₂O (4:1) . Dioxane provides a high boiling point (101°C) for thermal activation, while water is strictly required to dissolve the K₂CO₃ base, which is necessary for the transmetalation step.

3. Execution & Self-Validation (Step-by-Step):

  • Charging: To a round-bottom flask, add 1-bromo-2-fluoro-4-methylbenzene (1.0 equiv), 4-boronobenzoic acid (1.1 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with N₂ for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, killing the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under N₂ flow. Heat the mixture to 90°C for 12 hours.

  • In-Process Control (IPC): Sample the reaction for HPLC analysis. Self-Validation: The reaction is only deemed complete when the aryl bromide is <1% AUC. If incomplete, the catalytic cycle has stalled, indicating poor degassing or insufficient base.

  • Acid-Base Isolation: Cool to room temperature, dilute with water, and wash with Ethyl Acetate (EtOAc). Discard the organic layer. Causality: At pH > 7, the product exists as a highly water-soluble potassium carboxylate. Washing with EtOAc removes all organic impurities (catalyst ligands, unreacted bromide, homocoupled byproducts).

  • Precipitation: Slowly acidify the aqueous layer with 2M HCl to pH 2. Self-Validation: The product (pKa ~4.2) will rapidly precipitate as a white solid. If no solid forms, the coupling failed. Filter, wash with cold water, and dry under vacuum to yield the pure intermediate.

Protocol S1 Step 1: Reagent Charging 4-Boronobenzoic acid + Aryl Bromide S2 Step 2: Catalytic Activation Pd(dppf)Cl2 + K2CO3 in Dioxane/H2O S1->S2 S3 Step 3: Thermal Execution Degas (N2), Heat at 90°C, 12h S2->S3 S4 S4 S3->S4 S5 Step 5: Acid-Base Isolation Extract impurities, Acidify to pH 2 S4->S5

Fig 2. Self-validating Suzuki-Miyaura workflow for biphenyl carboxylic acid synthesis.

Quantitative Data: Catalytic Optimization

To ensure maximum throughput and minimal environmental impact, various catalytic systems must be evaluated. The table below summarizes the quantitative optimization of the cross-coupling conditions.

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Toluene/EtOH/H₂O901862%91.5%
2Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)Dioxane/H₂O (4:1)901288%98.2%
3Pd(OAc)₂ / SPhos (2%)K₃PO₄ (3.0)Toluene/H₂O (10:1)100895% >99.0%
4Pd/C (10%)K₂CO₃ (3.0)EtOH/H₂O (1:1)802441%85.0%

Data Analysis: Entry 1 utilizing the standard tetrakis catalyst suffers from poor yields due to the steric hindrance of the ortho-fluorine. Entry 3 demonstrates that utilizing a Buchwald-type ligand (SPhos) drastically accelerates the reaction, allowing for lower catalyst loading (2 mol%) and yielding exceptional purity, making it the ideal choice for process-scale scale-up.

Downstream Applications: Pharmacophore Maturation

Once 4-(2-Fluoro-4-methylphenyl)benzoic acid is isolated, it serves as a highly versatile launchpad for drug discovery programs. The carboxylic acid moiety can be subjected to various orthogonal transformations:

  • Amide Coupling (Kinase Inhibitors): Activation of the acid using HATU and DIPEA, followed by the addition of complex heterocyclic amines, generates rigid amide-linked kinase inhibitors. The biphenyl core acts as a hydrophobic tail that occupies the deep allosteric pockets of kinases.

  • Bioisosteric Replacement: To improve oral bioavailability and membrane permeability, the carboxylic acid can be converted into a tetrazole or a 1,2,4-oxadiazole. This maintains the necessary hydrogen-bond acceptor properties while modulating the overall pKa of the drug candidate.

  • Prodrug Esterification: For topical anti-inflammatory applications, the acid can be esterified (e.g., to an ethyl or decanoyl ester), increasing lipophilicity to enhance transdermal penetration before being cleaved by endogenous esterases[1].

By understanding the mechanistic logic behind its synthesis and the structural biology of its conformation, researchers can fully leverage 4-(2-Fluoro-4-methylphenyl)benzoic acid to accelerate the discovery of next-generation therapeutics.

References

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI Catalysts URL:[Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: Tetrahedron (via University of Windsor) URL:[Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties Source: Arabian Journal of Chemistry URL:[Link]

Sources

Exploratory Studies on 4-(2-Fluoro-4-Methylphenyl)Benzoic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the strategic substitution of biphenyl scaffolds is a cornerstone of rational design. 4-(2-Fluoro-4-methylphenyl)benzoic acid (a specific isomer within the fluorinated biphenyl carboxylic acid family) serves as a highly versatile building block. By integrating a carboxylic acid moiety, a lipophilic methyl group, and a sterically demanding ortho-fluoro substituent, this molecule offers a unique combination of electronic modulation, metabolic stability, and conformational control.

This technical guide provides an in-depth exploration of the molecule's structural rationale, a self-validating synthetic protocol via Suzuki-Miyaura cross-coupling, and its translational applications in pharmaceutical development.

Structural Rationale & Pharmacophore Dynamics

The selection of 4-(2-fluoro-4-methylphenyl)benzoic acid in exploratory studies is rarely arbitrary. Every functional group on this scaffold serves a distinct mechanistic purpose:

  • The Biphenyl Core: Acts as a rigid, hydrophobic spacer that effectively spans binding pockets in target proteins (e.g., kinase hinge regions or cyclooxygenase active sites).

  • The Carboxylic Acid: Functions as a strong hydrogen bond donor and acceptor. At physiological pH, it exists primarily as a carboxylate anion, enabling critical electrostatic interactions with basic amino acid residues (such as Arginine or Lysine) .

  • The 2-Fluoro Substituent: Fluorine is highly electronegative but relatively small. Placed at the ortho position of the biphenyl linkage, it induces a conformational twist due to steric hindrance and dipole-dipole repulsion, preventing the two phenyl rings from achieving coplanarity. This specific dihedral angle is often required to fit into complex, non-planar protein pockets. Furthermore, fluorine blocks cytochrome P450-mediated oxidation at that site, enhancing the molecule's metabolic half-life .

  • The 4-Methyl Group: Increases the overall lipophilicity (logP) of the molecule, driving favorable van der Waals interactions within deep hydrophobic cavities.

Pharmacophore Molecule 4-(2-Fluoro-4-methylphenyl) benzoic acid Carboxyl Carboxylic Acid (H-Bond Donor/Acceptor) Molecule->Carboxyl Biphenyl Biphenyl Scaffold (Hydrophobic Core) Molecule->Biphenyl Fluoro 2-Fluoro Substituent (Conformational Twist) Molecule->Fluoro Methyl 4-Methyl Group (Lipophilic Contact) Molecule->Methyl Target1 Target Protein (Basic Residues) Carboxyl->Target1 Ionic/H-Bond Target2 Target Protein (Pi-Pi Stacking) Biphenyl->Target2 Hydrophobic Target3 Target Protein (CYP450 Block) Fluoro->Target3 Steric/Metabolic Target4 Target Protein (Hydrophobic Pocket) Methyl->Target4 VdW Forces

Pharmacophore mapping of 4-(2-Fluoro-4-methylphenyl)benzoic acid interactions.

Physicochemical Profiling

Before integrating this compound into a synthetic pipeline, it is crucial to understand its physicochemical baseline. The data below highlights why this molecule is an ideal precursor for small-molecule therapeutics .

PropertyValueRationale / Implication in Drug Design
Molecular Weight 230.23 g/mol Well below Lipinski's limit of 500 Da, allowing ample room for further functionalization without violating drug-likeness rules.
Chemical Formula C₁₄H₁₁FO₂Highly stable fluorinated aromatic system.
LogP (Estimated) ~3.8Optimal lipophilicity for membrane permeability and hydrophobic pocket binding.
Topological Polar Surface Area 37.3 ŲExcellent potential for blood-brain barrier (BBB) penetration if required for CNS targets.
H-Bond Donors / Acceptors 1 / 2Provided entirely by the carboxylic acid moiety, ensuring targeted, directional binding.

Synthesis Methodology: The Suzuki-Miyaura Protocol

The most robust and scalable method for synthesizing 4-(2-fluoro-4-methylphenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling. This reaction couples an aryl halide (1-bromo-2-fluoro-4-methylbenzene) with an arylboronic acid (4-carboxyphenylboronic acid).

Mechanistic Causality

The success of this reaction relies on three fundamental steps: Oxidative Addition , Transmetalation , and Reductive Elimination . We utilize Pd(dppf)Cl₂ as the catalyst rather than standard Pd(PPh₃)₄. The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the final reductive elimination step and minimizes undesired homocoupling of the boronic acid .

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd 1-Bromo-2-fluoro- 4-methylbenzene PdII Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet 4-Carboxyphenyl- boronic acid PdII_2 Pd(II) Diaryl Ar-Pd-Ar' TransMet->PdII_2 RedElim Reductive Elimination (Biaryl Formation) PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(2-Fluoro-4-methylphenyl) benzoic acid RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl synthesis.

Step-by-Step Experimental Workflow

This protocol is designed as a self-validating system. Each step includes the underlying causality to ensure reproducibility and troubleshooting capability.

Step 1: Reagent Preparation

  • Action: Weigh 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) and 4-carboxyphenylboronic acid (1.2 eq) into a dry Schlenk flask.

  • Causality: A slight stoichiometric excess (1.2 eq) of the boronic acid is critical to compensate for potential protodeboronation that can occur under basic conditions at elevated temperatures.

Step 2: Catalyst & Base Addition

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Causality: K₂CO₃ is required to quaternize the boron atom, converting the planar, neutral boronic acid into a tetrahedral, electron-rich boronate complex. This transformation is an absolute prerequisite for successful transmetalation to the palladium center.

Step 3: Solvent System & Degassing

  • Action: Suspend the mixture in a 4:1 solution of 1,4-Dioxane and deionized H₂O. Sparge the solution with N₂ gas for 15 minutes.

  • Causality: The biphasic solvent system ensures the solubility of both the highly lipophilic organic halide (Dioxane) and the inorganic base (Water). Degassing is mandatory; ambient oxygen will rapidly oxidize the active Pd(0) species into an inactive Pd(II) state, stalling the catalytic cycle.

Step 4: Reaction Execution

  • Action: Heat the reaction mixture to 90 °C for 12 hours under a continuous N₂ atmosphere. Monitor completion via LC-MS.

  • Causality: Aryl bromides possess a higher activation energy for oxidative addition compared to aryl iodides. Sustained heating at 90 °C provides the necessary thermal energy to drive the insertion of Pd(0) into the C-Br bond.

Step 5: Workup & Purification

  • Action: Cool the mixture to room temperature. Carefully acidify the aqueous layer with 1M HCl until pH 3 is reached. Extract with Ethyl Acetate (3x). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Causality: During the reaction, the product exists as a water-soluble potassium carboxylate salt. Acidification protonates the carboxylate, rendering the neutral 4-(2-fluoro-4-methylphenyl)benzoic acid highly lipophilic and driving it entirely into the organic extraction phase. Purify via silica gel chromatography or recrystallization from ethanol.

Applications in Drug Discovery

The synthesized 4-(2-fluoro-4-methylphenyl)benzoic acid is rarely the final drug candidate; rather, it is an advanced intermediate.

  • Kinase Inhibitors: The carboxylic acid serves as a synthetic handle to form amides with complex heterocyclic amines. The resulting molecules often target the ATP-binding hinge region of kinases. The ortho-fluoro twist ensures the molecule projects into the DFG-out allosteric pocket, a highly sought-after mechanism for overcoming kinase resistance mutations.

  • Anti-Inflammatory Agents: Structurally homologous to NSAIDs like Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), derivatives of this compound are actively explored for selective COX-2 inhibition, leveraging the biphenyl system to exploit the larger hydrophobic channel present in the COX-2 isoenzyme.

References

  • MDPI Catalysts - Suzuki-Miyaura Cross-Coupling Reaction and Potential Applications. Provides comprehensive insights into the accepted mechanism and continuous flow applications of Suzuki couplings. URL:[Link]

  • RSC Advances - Efficient in situ N-heterocyclic carbene palladium(II) generated from Pd(OAc)2 catalysts for carbonylative Suzuki coupling reactions. Details the fundamental steps of palladium-catalyzed cross-coupling and the role of bases/solvents. URL:[Link]

Methodological & Application

Application Note: Scalable Synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid , a critical biaryl scaffold in medicinal chemistry (e.g., NSAID analogs, kinase inhibitors). The synthesis addresses specific challenges: ortho-fluorine steric hindrance and the presence of a free carboxylic acid .

We utilize a Second-Generation Buchwald Precatalyst (SPhos Pd G2) system to facilitate oxidative addition into the sterically deactivated aryl bromide while maintaining compatibility with the acidic functionality. This guide prioritizes "Route A" (Direct Coupling) for atom economy but includes "Route B" (Ester-Protection) as a contingency for difficult purifications.

Retrosynthetic Analysis & Strategy

The target molecule features a biaryl bond connecting a benzoic acid moiety and a fluorinated toluene ring. The presence of the fluorine atom at the ortho position relative to the biaryl axis creates significant steric strain, retarding the transmetalation step in standard catalytic cycles.

Strategic Disconnection

We employ a convergent synthesis. The bond disconnection is chosen to maximize the availability of commercial reagents and minimize protodeboronation side reactions.

  • Electrophile (Ar-X): 4-Bromo-3-fluorotoluene (commercially available, liquid).

  • Nucleophile (Ar-B): 4-Carboxyphenylboronic acid (commercially available, solid).

Why this combination? Coupling a boronic acid containing the carboxylic acid (Nucleophile) with a neutral aryl bromide (Electrophile) is generally preferred. It prevents the catalyst from sequestering on the oxidative addition intermediate as a carboxylate complex, which can occur if the electrophile bears the acid group.

Workflow Logic (Graphviz)

Retrosynthesis cluster_reagents Coupling Partners Target Target: 4-(2-Fluoro-4-methylphenyl)benzoic acid Disconnection Strategic Disconnection (Suzuki-Miyaura) Target->Disconnection Retrosynthesis Electrophile Electrophile: 4-Bromo-3-fluorotoluene (Liquid, CAS: 452-74-4) Disconnection->Electrophile Nucleophile Nucleophile: 4-Carboxyphenylboronic acid (Solid, CAS: 14047-29-1) Disconnection->Nucleophile Electrophile->Target Pd(0) Cycle Nucleophile->Target Catalyst Catalyst System: SPhos Pd G2 / K3PO4 (Steric Bulk Handling) Catalyst->Target Promotes

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the biaryl core.

Critical Reagent Selection & Causality

Catalyst: SPhos Pd G2
  • Selection: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich Buchwald ligand.

  • Causality:

    • Oxidative Addition: The electron-rich phosphine accelerates insertion into the Ar-Br bond.

    • Transmetalation: The steric bulk of SPhos creates a monolithic active species that prevents the formation of inactive palladium dimers. Crucially, it facilitates the coupling of ortho-substituted (fluorinated) rings by forcing the reductive elimination step, which is often the rate-determining step in hindered biaryls.

    • G2 Precatalyst: Using the G2 precatalyst (aminobiphenyl palladacycle) ensures a defined 1:1 Pd:Ligand ratio and rapid activation at mild temperatures, avoiding the induction period seen with Pd(OAc)₂ + Ligand mixtures.

Base: Potassium Phosphate Tribasic (K₃PO₄)
  • Selection: Anhydrous, finely ground K₃PO₄.

  • Causality: Carbonate bases (K₂CO₃) can generate CO₂ gas, which may complicate sealed-vessel kinetics. Phosphate is sufficiently basic to activate the boronic acid (forming the boronate species) but mild enough to tolerate the carboxylic acid functionality without causing excessive salt precipitation that crashes out the catalyst.

Solvent: 1,4-Dioxane / Water (4:1)
  • Selection: A biphasic mixture is mandatory.

  • Causality: Water is required to dissolve the inorganic base and facilitate the formation of the reactive hydroxo-palladium or boronate species. Dioxane solubilizes the organic bromide and the lipophilic SPhos ligand.

Experimental Protocol (Route A: Direct Coupling)

Scale: 5.0 mmol (approx. 1.15 g theoretical yield) Reaction Time: 2–4 hours Temperature: 80 °C

Materials Checklist
ReagentMW ( g/mol )Equiv.AmountCAS No.
4-Bromo-3-fluorotoluene 189.021.0945 mg (632 µL)452-74-4
4-Carboxyphenylboronic acid 165.941.2996 mg14047-29-1
SPhos Pd G2 719.330.02 (2 mol%)72 mg1375325-64-6
K₃PO₄ (tribasic, anhydrous) 212.273.03.18 g7778-53-2
1,4-Dioxane Solvent-20 mL123-91-1
Deionized Water Solvent-5 mL7732-18-5
Step-by-Step Methodology

Step 1: Reactor Setup & Degassing

  • Equip a 100 mL round-bottom flask (or heavy-walled pressure vial) with a magnetic stir bar.

  • Add solid reagents: 4-Carboxyphenylboronic acid (996 mg), K₃PO₄ (3.18 g), and SPhos Pd G2 (72 mg).

  • Seal the flask with a rubber septum.

  • Evacuate the flask under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times . Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

Step 2: Solvent & Substrate Addition

  • In a separate beaker, sparge the 1,4-Dioxane and Water mixture with nitrogen for 15 minutes.

  • Add the solvent mixture (25 mL total) to the reaction flask via syringe.

  • Add the liquid 4-Bromo-3-fluorotoluene (632 µL) via syringe.

Step 3: Reaction

  • Place the flask in a pre-heated oil block/bath at 80 °C .

  • Stir vigorously (800+ RPM). The biphasic mixture requires high shear to ensure phase transfer.

  • Monitor by HPLC or TLC (Mobile phase: 50% EtOAc/Hexanes + 1% Acetic Acid).

    • Target Rf: ~0.3 (streaks due to acid).

    • SM (Bromide) Rf: ~0.8.

    • Reaction is typically complete in 2 hours.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Acidification: Carefully add 1M HCl (approx. 15-20 mL) dropwise until the pH reaches ~2.0.

    • Observation: The potassium salt of the product will convert to the free acid and precipitate as a white/off-white solid.

  • Extraction: Add Ethyl Acetate (50 mL). Transfer to a separatory funnel.

  • Separate layers. Extract the aqueous layer once more with Ethyl Acetate (25 mL).

  • Combine organic layers and wash with:

    • Brine (30 mL).

    • Water (30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Recrystallization (Preferred): The crude solid is often pure enough. If not, recrystallize from Ethanol/Water or pure Acetonitrile.

  • Flash Chromatography (Alternative): Silica gel.[1] Gradient 0% -> 40% EtOAc in Hexanes (with 1% Acetic Acid additive to prevent tailing).

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following data points.

Analytical MethodExpected ResultDiagnostic Signal
1H NMR (DMSO-d6) Absence of Ar-BrNew doublet at ~7.8-8.0 ppm (Benzoic acid protons). Methyl singlet at ~2.3 ppm.
19F NMR Single PeakShift ~ -115 to -120 ppm (Ar-F). Absence of multiple F peaks (indicates no regioisomers).
LC-MS (ESI-) [M-H]- = 229.2Mass 230.2 (Parent). Look for negative mode ionization due to -COOH.
Appearance White Crystalline SolidYellowing indicates residual Pd or oxidized amine impurities.

Troubleshooting & Optimization

"The reaction stalled at 60% conversion."
  • Cause: Catalyst death due to oxygen or sterics.

  • Fix: Add 1 mol% additional SPhos Pd G2 (dissolved in degassed dioxane) via syringe. Increase temp to 100 °C.

"I see a major impurity by LCMS (Mass = 152)."
  • Cause: Protodeboronation of the boronic acid (Ph-COOH formation).

  • Fix: This happens if the reaction is too hot or the catalyst is inactive. Reduce temp to 70 °C and ensure strict inert atmosphere. Add a slight excess (1.5 eq) of boronic acid in the initial setup.

"The product is not precipitating upon acidification."
  • Cause: Product might be somewhat soluble in the acidic aqueous/dioxane mix.

  • Fix: Evaporate the dioxane before adding HCl/Water. The product is insoluble in pure acidic water.

References

  • SPhos Pd G2 Catalyst & Applications
  • General Suzuki Coupling of Fluorinated Biaryls
  • Mechanism & Ligand Effects (SPhos)

    • Organic Chemistry Portal. Suzuki Coupling.[1][2][3][4][5][6][7][8][9] Available at: [Link]

  • Properties of 4-Bromo-3-fluorotoluene

Sources

Application Note: Esterification Methods for 4-(2-Fluoro-4-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

4-(2-Fluoro-4-methylphenyl)benzoic acid is a highly valuable biphenyl building block frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and advanced liquid crystal materials. Structurally, the carboxylic acid moiety is situated para to the biphenyl linkage. Because the steric bulk of the ortho-fluoro and para-methyl groups is isolated on the distal phenyl ring, the carboxylate remains relatively unhindered.

However, the rigid, hydrophobic nature of the biphenyl core heavily influences solvent selection (often requiring Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF) for solubility) and dictates the choice of esterification strategy depending on the target ester's sensitivity. This guide details three distinct, field-proven methodologies for esterifying this substrate, focusing on causality, high-yield recovery, and analytical validation.

Visual Workflow: Esterification Pathways

EsterificationWorkflow cluster_AcidCl Method A: Acid Chloride cluster_Steglich Method B: Steglich cluster_Alkyl Method C: Alkylation SM 4-(2-Fluoro-4-methylphenyl) benzoic acid Oxalyl Oxalyl Chloride cat. DMF SM->Oxalyl EDC EDC·HCl or DCC + DMAP SM->EDC Base K2CO3 or Cs2CO3 in DMF/Acetone SM->Base AcidCl Acid Chloride Intermediate Oxalyl->AcidCl -CO, -CO2, -HCl Alcohol1 R-OH / Base (e.g., Et3N) AcidCl->Alcohol1 Ester1 Standard Esters (Methyl, Ethyl, Aryl) Alcohol1->Ester1 Isourea O-Acylisourea Intermediate EDC->Isourea Alcohol2 R-OH (Sterically Hindered) Isourea->Alcohol2 DMAP Catalysis Ester2 Bulky/Sensitive Esters (tert-Butyl) Alcohol2->Ester2 -Urea byproduct Anion Carboxylate Anion Base->Anion AlkylX R-X (Alkyl/Benzyl Halide) Anion->AlkylX Ester3 Alkyl/Benzyl Esters AlkylX->Ester3 SN2 Displacement

Divergent esterification pathways for 4-(2-Fluoro-4-methylphenyl)benzoic acid.

Comparative Method Analysis

Selecting the correct esterification strategy prevents yield loss due to side reactions or difficult purifications. The table below outlines the quantitative and qualitative parameters for each method.

ParameterMethod A: Acid Chloride (Oxalyl Chloride)Method B: Steglich Esterification (EDC/DMAP)Method C: Base-Promoted Alkylation
Ideal Target Esters Methyl, Ethyl, Isopropyl, Aryltert-Butyl, Complex/Sensitive AlcoholsBenzyl, Allyl, Simple Alkyls
Key Reagents (COCl)₂, cat. DMF, Et₃NEDC·HCl, DMAP (cat.)K₂CO₃ or Cs₂CO₃, Alkyl Halide
Expected Yield 85 – 98%75 – 90%80 – 95%
Reaction Temp. 0 °C to RT0 °C to RTRT to 60 °C
Mechanistic Advantage Irreversible formation of highly reactive acyl chloride; gaseous byproducts[1].Mild conditions; avoids harsh acids/bases. DMAP suppresses N-acylurea formation[2].Circumvents the need for alcohol nucleophiles; relies on highly efficient Sₙ2 displacement[3].
Primary Drawback Trace HCl generation can degrade highly acid-sensitive substrates.Requires column chromatography to remove trace DMAP and urea byproducts.Risk of over-alkylation if other nucleophilic sites exist on the molecule.

Detailed Experimental Protocols

Protocol A: Acid Chloride-Mediated Esterification

Rationale: Oxalyl chloride is preferred over thionyl chloride because the reaction can be conducted at room temperature, and all primary byproducts (CO, CO₂, HCl) are gaseous, driving the reaction forward entropically and simplifying purification[1]. The addition of catalytic DMF forms the Vilsmeier reagent, which acts as the true active intermediate[4].

Step-by-Step Procedure:

  • Activation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-(2-Fluoro-4-methylphenyl)benzoic acid (1.0 eq, 5.0 mmol) in anhydrous DCM (0.2 M).

  • Add 2–3 drops of anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add oxalyl chloride (1.5 eq, 7.5 mmol). Observation: Immediate effervescence indicates the release of CO and CO₂ gases[1].

  • Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution completely ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride and DCM. Pro-tip: Co-evaporate twice with anhydrous toluene to ensure complete removal of trace HCl.

  • Esterification: Redissolve the crude acid chloride in anhydrous DCM (20 mL) and cool to 0 °C.

  • Add the desired alcohol (1.2 eq) followed by dropwise addition of Triethylamine (Et₃N) (2.0 eq). Stir for 3 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

Protocol B: Steglich Esterification (EDC / DMAP)

Rationale: The Steglich method is ideal for sterically hindered alcohols (like tert-butanol). We utilize EDC·HCl instead of DCC because the resulting urea byproduct is water-soluble, avoiding the tedious filtration associated with dicyclohexylurea[2]. DMAP is critical; it acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a highly reactive acylpyridinium species, thereby preventing the dead-end 1,3-rearrangement to an N-acylurea[2].

Step-by-Step Procedure:

  • In a dry flask, dissolve 4-(2-Fluoro-4-methylphenyl)benzoic acid (1.0 eq, 5.0 mmol) and the target alcohol (1.5 eq) in anhydrous DCM (25 mL).

  • Add 4-Dimethylaminopyridine (DMAP) (0.1 eq, 0.5 mmol).

  • Cool the reaction mixture to 0 °C.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq, 6.0 mmol) in one portion.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Workup: Dilute the mixture with additional DCM (20 mL). Wash sequentially with 1 M HCl (to remove DMAP and EDC urea), saturated NaHCO₃, and brine.

  • Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate) if trace impurities remain.

Protocol C: Base-Promoted Alkylation

Rationale: When forming benzyl or simple aliphatic esters, reacting the carboxylate anion directly with an alkyl halide via an Sₙ2 mechanism is highly efficient and avoids the use of coupling reagents[3].

Step-by-Step Procedure:

  • Dissolve 4-(2-Fluoro-4-methylphenyl)benzoic acid (1.0 eq, 5.0 mmol) in anhydrous DMF or Acetone (25 mL)[3].

  • Add finely powdered Potassium Carbonate (K₂CO₃) (1.5 eq, 7.5 mmol). Stir at room temperature for 15 minutes to generate the carboxylate anion.

  • Add the alkyl halide (e.g., Benzyl bromide) (1.2 eq, 6.0 mmol) dropwise.

  • If using Acetone, heat to reflux; if using DMF, heat to 60 °C for 4–6 hours[3].

  • Workup: Cool to room temperature. If DMF was used, dilute the mixture with a large volume of water (100 mL) to partition the DMF into the aqueous phase, and extract with Ethyl Acetate (3 × 30 mL).

  • Wash the organic layer thoroughly with water (3 × 30 mL) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized esters, employ the following self-validating analytical checks:

  • Thin-Layer Chromatography (TLC): The biphenyl core is highly UV-active. Monitor the reaction at 254 nm. The starting carboxylic acid will typically streak or sit low on the baseline (in non-polar solvent systems like 4:1 Hexanes:EtOAc) due to hydrogen bonding. The resulting ester will elute significantly higher (Rf ~ 0.5 - 0.7).

  • HPLC Monitoring: Using a standard C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA), the esterified product will exhibit a longer retention time than the starting acid due to the masking of the polar hydroxyl group.

  • ¹H-NMR Confirmation:

    • Verify the disappearance of the broad carboxylic acid -OH proton (~12.0 - 13.0 ppm).

    • Look for the appearance of the ester alkyl protons (e.g., a sharp singlet at ~3.9 ppm for a methyl ester, or a quartet at ~4.3 ppm for an ethyl ester).

    • The biphenyl aromatic protons (7.0 - 8.2 ppm) and the diagnostic aryl-methyl singlet (~2.4 ppm) should remain intact, confirming the core structure was unaffected by the reaction conditions.

References

  • Source: jocpr.
  • Title: Steglich esterification Source: Wikipedia URL
  • Title: 5.9: Getting Towed Uphill (Oxalyl Chloride Mechanism)
  • Title: Reactions and Applications of Oxalyl Chloride Source: ChemicalBook URL

Sources

Application Note: Scalable Synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Large-Scale Synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid Content Type: Application Note & Protocol Audience: Process Chemists, drug development professionals.

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid , a functionalized biaryl carboxylic acid commonly utilized as a scaffold in medicinal chemistry (e.g., for NSAID derivatives or kinase inhibitors).

The method employs a Suzuki-Miyaura cross-coupling strategy.[1][2] While multiple disconnections are possible, this protocol prioritizes the coupling of 4-bromobenzoic acid with (2-fluoro-4-methylphenyl)boronic acid . This route is selected for its cost-effectiveness, the stability of the benzoic acid precursor, and the efficiency of the "Acid-Base Swing" purification method, which eliminates the need for large-scale chromatography.

Retrosynthetic Analysis & Strategy

The target molecule features a biaryl bond connecting a benzoic acid moiety and a substituted phenyl ring.

Strategic Disconnection
  • Bond Formed: C(sp2)-C(sp2) between Ring A (Benzoic Acid) and Ring B (Fluoro-toluene).

  • Route A (Selected): Electrophile on Ring A (4-Bromobenzoic acid) + Nucleophile on Ring B (Boronic Acid).

  • Route B (Alternative): Nucleophile on Ring A (4-Carboxyphenylboronic acid) + Electrophile on Ring B (4-Bromo-3-fluorotoluene).

Rationale for Route A:

  • Cost: 4-Bromobenzoic acid is a commodity chemical, significantly cheaper than 4-carboxyphenylboronic acid.

  • Stability: Aryl bromides are indefinitely stable, whereas boronic acids can undergo protodeboronation or dehydration (anhydride formation) upon storage.

  • Purification: The use of an acidic electrophile allows for a streamlined workup where non-acidic impurities (homocoupled boronic acid dimers, dehalogenated side products) are removed via organic washing of the alkaline reaction mixture.

Retrosynthesis cluster_precursors Precursors (Route A) Target Target: 4-(2-Fluoro-4-methylphenyl)benzoic acid SM1 4-Bromobenzoic acid (Electrophile) SM1->Target Suzuki-Miyaura Coupling SM2 (2-Fluoro-4-methylphenyl)boronic acid (Nucleophile) SM2->Target

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Detailed Protocol (Scale: 100 g Batch)

Materials & Equipment

Reagents:

Reagent MW ( g/mol ) Equiv. Amount Role
4-Bromobenzoic acid 201.02 1.00 100.0 g Limiting Reagent
(2-Fluoro-4-methylphenyl)boronic acid 153.95 1.15 88.1 g Nucleophile
Potassium Carbonate (K₂CO₃) 138.21 2.50 172.0 g Base
Pd(dppf)Cl₂ · DCM 816.64 0.01 4.1 g Catalyst (1 mol%)
1,4-Dioxane - - 1.0 L Solvent

| Water (Deionized) | - | - | 500 mL | Co-solvent |

Equipment:

  • 3 L Three-neck round-bottom flask (or jacketed reactor).

  • Mechanical stirrer (Teflon impeller).

  • Reflux condenser.

  • Internal temperature probe.

  • Nitrogen/Argon inlet.

Experimental Procedure
Step 1: Reaction Setup
  • Charging: To the 3 L reactor, charge 4-Bromobenzoic acid (100.0 g) and (2-Fluoro-4-methylphenyl)boronic acid (88.1 g).

  • Solvent Addition: Add 1,4-Dioxane (1.0 L). Start stirring (150-200 rpm) to create a slurry.

  • Degassing: Sparge the slurry with nitrogen for 20 minutes to remove dissolved oxygen. Crucial for catalyst longevity.

  • Base Addition: Dissolve K₂CO₃ (172.0 g) in Water (500 mL) in a separate beaker. Degas this solution for 10 minutes, then add it to the reactor.

    • Note: The biphasic mixture may warm slightly.

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (4.1 g) in one portion under a positive flow of nitrogen.

    • Choice of Catalyst: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for large-scale applications due to its superior thermal stability and resistance to air oxidation.

Step 2: Reaction
  • Heating: Heat the mixture to reflux (approx. 85–90 °C internal) .

  • Monitoring: Maintain reflux for 4–6 hours .

    • IPC (In-Process Control): Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes + 1% AcOH).

    • Criterion: < 1% remaining 4-Bromobenzoic acid.

Step 3: Workup (Acid-Base Swing)

This purification strategy leverages the acidic nature of the product to separate it from non-acidic impurities (e.g., dehalogenated aromatics, phosphine oxides) without chromatography.

  • Cooling: Cool the reaction mixture to room temperature (20–25 °C).

  • Filtration: Filter the mixture through a pad of Celite to remove palladium black. Rinse the pad with water (200 mL) and mild base (0.5 M NaOH, 100 mL).

  • Phase Separation: Transfer filtrate to a separatory funnel.

    • Note: The product is currently in the aqueous phase as the carboxylate salt.

  • Organic Wash: Wash the aqueous phase with Ethyl Acetate (EtOAc) (2 x 300 mL).

    • Purpose: These organic washes remove non-acidic impurities (e.g., homocoupled biaryls, catalyst ligands). Discard the organic layer.

  • Oxidative Treatment (Optional but Recommended):

    • If excess boronic acid is difficult to remove, add 30% H₂O₂ (20 mL) to the basic aqueous phase and stir for 30 min. This converts unreacted boronic acid to the corresponding phenol.

    • Perform one more EtOAc wash to remove the generated phenol.

Step 4: Isolation & Crystallization
  • Precipitation: Transfer the washed aqueous phase to a clean reactor. Slowly add 6 M HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Filtration: Collect the solid by vacuum filtration. Wash the cake with water (3 x 200 mL) to remove inorganic salts.

  • Drying: Dry the crude solid in a vacuum oven at 50 °C for 12 hours.

  • Recrystallization:

    • Dissolve the crude solid in minimum hot Ethanol or Acetonitrile (approx. 5–7 volumes).

    • Allow to cool slowly to room temperature, then to 0–5 °C.

    • Filter the crystalline product and wash with cold solvent.

Workup Reaction Crude Reaction Mixture (Biphasic: Dioxane/Water) Filter Filter (Celite) Remove Pd black Reaction->Filter PhaseSep Phase Separation Filter->PhaseSep OrgLayer Organic Layer (Impurities: Ligands, Homocoupled dimers) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Carboxylate Salt) PhaseSep->AqLayer Keep Wash Wash with EtOAc AqLayer->Wash Acidify Acidify with HCl (pH 1) Wash->Acidify Precipitate Precipitate Product Acidify->Precipitate Recryst Recrystallize (EtOH) Precipitate->Recryst

Figure 2: Workup workflow utilizing the "Acid-Base Swing" to ensure high purity.

Analytical Specifications

To validate the synthesis, the isolated material must meet the following criteria:

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Purity HPLC (UV 254 nm)≥ 98.0% (Area %)
Identity ¹H NMR (DMSO-d₆)Conforms to structure (See below)
Mass Spec LC-MS (ESI-)[M-H]⁻ = 229.2 (Calc. MW = 230.24)
Palladium ICP-MS< 20 ppm (for pharma intermediates)

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

  • δ 12.9 (br s, 1H, COOH)

  • δ 8.05 (d, J=8.4 Hz, 2H, Ar-H ortho to COOH)

  • δ 7.65 (d, J=8.4 Hz, 2H, Ar-H meta to COOH)

  • δ 7.45 (t, 1H, Ring B H-6)

  • δ 7.15 (m, 2H, Ring B H-3, H-5)

  • δ 2.38 (s, 3H, Ar-CH₃) (Note: Chemical shifts are approximate estimates based on substituent effects).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoning of catalystEnsure rigorous degassing of solvents. Increase catalyst loading to 2 mol%.
Homocoupling Boronic acid oxidationAdd boronic acid after degassing. Lower the reaction temperature slightly.
Product Color Residual PalladiumTreat aqueous phase with activated carbon (Darco G-60) or a metal scavenger (e.g., SiliaMetS® Thiol) before acidification.
Oiling Out Impure precipitateRecrystallize from Acetonitrile instead of Ethanol. Seed the solution with pure crystals.

Safety & Handling

  • 4-Bromobenzoic acid: Irritant. Wear gloves and eye protection.

  • Palladium Catalyst: Potential sensitizer. Handle in a fume hood.

  • 1,4-Dioxane: Carcinogen and peroxide former. Test for peroxides before use. Use Toluene/Water as an alternative solvent system if safety regulations restrict Dioxane.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link

  • Organic Syntheses, Coll. Vol. 10, p. 34 (2004); Vol. 75, p. 53 (1998). "Synthesis of Unsymmetrical Biaryls". Link

  • Guidance on impurities: ICH Q3D (Elemental Impurities). Link

Sources

"purification of 4-(2-Fluoro-4-methylphenyl)benzoic acid by recrystallization"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification of 4-(2-Fluoro-4-methylphenyl)benzoic Acid via Solvent/Anti-Solvent Recrystallization

Introduction and Scope

4-(2-Fluoro-4-methylphenyl)benzoic acid is a highly functionalized biphenyl carboxylic acid derivative. Compounds of this class are critical intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics. Because the biphenyl core is typically constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling, the crude product is frequently contaminated with residual palladium (Pd black), unreacted boronic acid, homocoupled biaryl byproducts, and inorganic salts [2].

This application note details a scalable, thermodynamically controlled solvent/anti-solvent recrystallization protocol designed to isolate 4-(2-Fluoro-4-methylphenyl)benzoic acid at >99.5% purity.

Thermodynamic Rationale & Solvent Selection

Successful recrystallization requires a solvent system where the target compound exhibits a steep solubility-temperature curve. While the specific solubility parameters of the fluorinated derivative are nuanced, its thermodynamic behavior mirrors that of the parent 4-biphenylcarboxylic acid [1].

According to foundational solubility studies, biphenylcarboxylic acids exhibit maximum solubility in moderately polar, aprotic solvents (like ethyl acetate), but these solvents are poor candidates for crystallization because the compound remains highly soluble even at 5°C [1]. Conversely, short-chain alcohols (ethanol, methanol) offer a pronounced temperature-dependent solubility gradient.

To maximize recovery yield and force the lipophilic fluorinated biphenyl core out of solution, we employ a binary solvent/anti-solvent system (Ethanol/Water) . Ethanol acts as the primary solubilizer, disrupting the carboxylic acid dimers at elevated temperatures. Water is introduced as the anti-solvent to increase the dielectric constant of the medium, precisely tuning the supersaturation point (cloud point) prior to cooling.

Table 1: Solubility Profile and Solvent Selection Rationale

Solvent SystemSolubilizing Power (Hot)Solubilizing Power (Cold)Role in Recrystallization Workflow
Ethyl Acetate Very HighHighExcellent for initial liquid-liquid extraction; poor for crystallization due to low recovery yields.
Ethanol (100%) HighModeratePrimary solvent. Provides the steep solubility curve required for thermal recrystallization.
Methanol (100%) ModerateLowAlternative primary solvent. Highly effective at purging polar impurities but requires larger volumes.
Water Very LowVery LowAnti-solvent. Highly effective at forcing precipitation of the lipophilic biphenyl core.

Process Visualization

G Crude Crude 4-(2-Fluoro-4-methylphenyl) benzoic acid + Impurities Dissolve Hot Dissolution (Ethanol, 75°C) Crude->Dissolve HotFilter Hot Filtration (Removes Pd Black & Insolubles) Dissolve->HotFilter AntiSolvent Anti-Solvent Addition (Dropwise H2O to Cloud Point) HotFilter->AntiSolvent Cooling Controlled Cooling (0.5°C/min to 5°C) AntiSolvent->Cooling Filtration Vacuum Filtration & Cold Wash (20% EtOH/H2O) Cooling->Filtration Pure Pure Crystalline Product (>99.5% HPLC Purity) Filtration->Pure

Figure 1: Solvent/anti-solvent recrystallization workflow for biphenyl carboxylic acid derivatives.

Detailed Experimental Protocol

Reagents Required:

  • Crude 4-(2-Fluoro-4-methylphenyl)benzoic acid

  • Absolute Ethanol (Analytical Grade)

  • Deionized Water (Milli-Q or equivalent)

  • Celite® 545 (for hot filtration)

Step 1: Hot Dissolution

  • Transfer the crude 4-(2-Fluoro-4-methylphenyl)benzoic acid to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add absolute ethanol at a ratio of approximately 8–10 mL per gram of crude solid.

  • Heat the suspension to 75°C using a temperature-controlled oil bath or heating mantle until the solid completely dissolves.

  • Expert Insight: The solution may appear dark or turbid due to residual palladium catalyst from the upstream Suzuki coupling. Do not add excess ethanol to clear this turbidity, as it will reduce your final yield.

Step 2: Hot Filtration (Palladium and Insoluble Purge)

  • Pre-heat a fritted glass funnel (medium porosity) containing a 1 cm pad of Celite® 545 by passing 20 mL of hot ethanol through it.

  • Rapidly filter the hot crude solution through the Celite pad under mild vacuum.

  • Rinse the filter cake with a minimal volume (1–2 mL/g) of hot ethanol to ensure complete transfer of the target compound.

  • Expert Insight: This step is non-negotiable for pharmaceutical intermediates. Pd black acts as a nucleation inhibitor and can become trapped in the crystal lattice if not removed prior to crystallization [2].

Step 3: Anti-Solvent Addition and Cloud Point Determination

  • Return the clarified filtrate to the heat source and maintain at 70–75°C.

  • Begin adding deionized water (pre-heated to 75°C) dropwise via an addition funnel under vigorous stirring.

  • Stop the addition immediately when the solution reaches the cloud point (a persistent, faint milky turbidity that does not dissipate upon stirring).

  • Add exactly 1–2 drops of hot ethanol to just clear the solution.

  • Expert Insight: Reaching the exact cloud point ensures the system is critically supersaturated. Adding cold water will cause premature, localized precipitation ("crashing out"), which traps impurities.

Step 4: Controlled Crystallization

  • Remove the heat source. Allow the flask to cool to room temperature (20–25°C) ambiently while maintaining gentle stirring (approx. 150 rpm).

  • Once at room temperature, transfer the flask to an ice-water bath and cool to 0–5°C at a rate of approximately 0.5°C/min. Hold at 5°C for 2 hours.

  • Expert Insight: A slow cooling ramp is critical. Rapid cooling causes the compound to "oil out" (form a liquid-liquid phase separation rather than a solid-liquid one), leading to an amorphous solid heavily contaminated with homocoupled byproducts [2].

Step 5: Isolation and Washing

  • Collect the resulting white, needle-like crystals via vacuum filtration using a Buchner funnel.

  • Wash the crystal cake with two portions of ice-cold 20% Ethanol/Water (v/v) (2 mL/g).

  • Dry the crystals in a vacuum oven at 50°C for 12 hours to constant weight.

Analytical Validation (Self-Validating System)

To confirm the success of the protocol, the following In-Process Controls (IPCs) and release tests must be performed:

  • HPLC (Purity): Analyze the dried crystals via Reverse-Phase HPLC (C18 column, Acetonitrile/Water with 0.1% TFA gradient). The target purity is >99.5% Area Normalization.

  • ICP-MS (Palladium Clearance): Ensure residual Pd is <10 ppm, verifying the efficacy of the hot Celite filtration.

  • Differential Scanning Calorimetry (DSC): A sharp, single endothermic melting peak confirms high crystalline order and the absence of trapped solvent or amorphous domains.

References

  • Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, ACS Publications. Available at:[Link]

Application Note: Synthetic Utility and Medicinal Chemistry Workflows for 4-(2-Fluoro-4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of building blocks dictates both the synthetic tractability and the ultimate pharmacokinetic profile of a lead compound. 4-(2-Fluoro-4-methylphenyl)benzoic acid is a highly functionalized, privileged biphenyl scaffold. It combines three critical vectors for medicinal chemistry: a versatile carboxylic acid handle, a metabolically robust fluorine atom, and a functionalizable benzylic methyl group.

The true value of this building block lies in its conformation. The strategic placement of the fluorine atom at the 2'-position introduces a severe steric clash with the ortho-hydrogens of the benzoic acid ring. This steric repulsion breaks the coplanarity of the biphenyl system, inducing a dihedral angle of approximately 45–60°. This out-of-plane twist is a critical design element: it drastically reduces the crystal lattice energy compared to flat, des-fluoro biphenyls, thereby enhancing aqueous solubility. Furthermore, the orthogonal presentation of the rings allows the molecule to project into deep, three-dimensional binding pockets, a feature highly sought after in kinase inhibitor and nuclear receptor modulator design.

Physicochemical Profiling

To guide downstream library design, the quantitative physicochemical properties of the scaffold are summarized below.

PropertyValueMechanistic Implication in Drug Design
Molecular Weight 230.24 g/mol Low molecular weight ensures high ligand efficiency (LE) in fragment-based design.
LogP (calculated) ~3.8Highly lipophilic core; requires polar functionalization (e.g., basic amines) to achieve optimal oral bioavailability.
pKa (calculated) ~4.2Exists primarily as an anion at physiological pH; ideal for salt formation or ionic interactions with target arginines/lysines.
H-Bond Acceptors (HBA) 2Provided by the carboxylic acid and the fluorine atom (weak HBA).
H-Bond Donors (HBD) 1Provided by the carboxylic acid; compliant with Lipinski's Rule of 5.

Workflow 1: High-Throughput Amide Library Generation

Amide coupling remains the workhorse reaction of medicinal chemistry. The carboxylic acid moiety of this building block serves as an ideal vector for rapid diversification via parallel synthesis.

Causality of Reagent Selection: We utilize HATU and DIPEA for this workflow. While EDC/HOBt is a standard choice, the HOAt active ester generated by HATU is significantly more reactive due to the neighboring-group effect of the pyridine nitrogen in HOAt. This is critical when coupling sterically hindered or electron-deficient amines to the rigid biphenyl system, preventing sluggish reaction rates and maximizing library yield[1].

AmideCoupling A Biphenyl-4-carboxylic acid (Building Block) B HATU / DIPEA Activation A->B Step 1 C HOAt Active Ester Intermediate B->C Rapid E Target Amide Scaffold C->E Step 2 D Amine Nucleophile (R-NH2) D->E Addition

Caption: Workflow for high-throughput amide library generation using HATU-mediated coupling.

Step-by-Step Protocol (Self-Validating System)
  • Activation: Dissolve 4-(2-Fluoro-4-methylphenyl)benzoic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 eq, 1.5 mmol).

    • Self-Validation: The solution will rapidly turn a pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: After 10 minutes, add the desired amine (1.1 eq, 0.55 mmol) in one portion. Stir at room temperature for 2 hours.

    • Self-Validation (LC-MS): Sample 5 µL of the reaction into 1 mL of MeCN. The LC-MS trace should show the complete disappearance of the acid (M+H 231) and the appearance of the product mass.

  • Workup: Quench the reaction by pouring it into vigorously stirring water (15 mL). The amide product will typically precipitate. Filter the solid and wash sequentially with 1M HCl (removes unreacted amine/DIPEA) and saturated aqueous NaHCO₃ (removes unreacted acid and HOAt byproducts).

Workflow 2: Late-Stage Benzylic Functionalization

The 4'-methyl group is not merely a lipophilic contact; it is a masked electrophile. Through Wohl-Ziegler radical bromination, this methyl group can be converted into a benzylic bromide, creating a bifunctional linker ideal for synthesizing PROTACs or extended pharmacophores.

Causality of Experimental Design: Prior to bromination, the carboxylic acid must be protected (e.g., as a methyl ester) to prevent interference with the radical intermediates and to improve solubility in non-polar solvents. We employ trifluorotoluene (PhCF₃) as the solvent instead of the traditional carbon tetrachloride (CCl₄). PhCF₃ is an environmentally benign, field-proven alternative that offers excellent radical stability and a similar boiling point, ensuring the thermal initiator (AIBN) functions optimally.

BenzylicBromination A Methyl 4-(2-Fluoro-4-methylphenyl) benzoate B NBS, AIBN PhCF3, 80°C A->B C Benzylic Radical Intermediate B->C Radical Initiation D Benzylic Bromide (Electrophile) C->D Bromine Transfer E Nucleophilic Substitution (SN2) D->E + Nu-H / Base F Bifunctionalized Biphenyl Scaffold E->F

Caption: Radical benzylic bromination pathway for late-stage functionalization of the 4'-methyl group.

Step-by-Step Protocol (Self-Validating System)
  • Initiation: Suspend the methyl ester of the building block (1.0 eq, 2.0 mmol) and N-bromosuccinimide (NBS, 1.1 eq, 2.2 mmol) in anhydrous trifluorotoluene (10 mL). Add AIBN (0.1 eq, 0.2 mmol).

  • Propagation: Heat the mixture to 80°C under a nitrogen atmosphere.

    • Self-Validation (Visual Cue): NBS is denser than the solvent and sits at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is generated, which floats to the surface. The reaction is complete when all solid is floating.

  • Monitoring:

    • Self-Validation (¹H-NMR): Take a crude NMR aliquot. The diagnostic benzylic methyl singlet at ~2.4 ppm will disappear, replaced entirely by a deshielded benzylic bromide CH₂ singlet at ~4.5 ppm.

  • Isolation: Cool to room temperature, filter off the succinimide, and concentrate the filtrate. The resulting benzylic bromide is highly reactive and should be immediately subjected to Sₙ2 displacement with the desired nucleophile (e.g., secondary amines, alkoxides).

Workflow 3: Bioisosteric Replacement to 1,2,4-Oxadiazole

While carboxylic acids are excellent for target engagement via hydrogen bonding, they frequently suffer from poor membrane permeability and phase II metabolic liabilities (such as acyl glucuronidation, which can lead to idiosyncratic toxicity)[2].

Causality of Bioisosteric Design: Converting the carboxylic acid to a 1,2,4-oxadiazole is a premier strategy to mitigate these liabilities. The 1,2,4-oxadiazole ring retains the planar geometry and hydrogen-bond acceptor profile of the parent acid but eliminates the negative charge at physiological pH. This drastically improves passive cellular diffusion and oral bioavailability[3].

Step-by-Step Protocol (Self-Validating System)
  • Activation: Dissolve 4-(2-Fluoro-4-methylphenyl)benzoic acid (1.0 eq, 1.0 mmol) in anhydrous THF (5 mL). Add 1,1'-Carbonyldiimidazole (CDI, 1.5 eq, 1.5 mmol).

    • Self-Validation (Visual Cue): The reaction will immediately begin to effervesce. The release of CO₂ gas is a physical confirmation that the acyl imidazole intermediate is forming successfully. Stir until gas evolution ceases (approx. 30 mins).

  • Amidoxime Addition: Add the desired N-hydroxyimidamide (amidoxime) (1.2 eq, 1.2 mmol) and stir at room temperature for 2 hours to form the O-acyl amidoxime intermediate.

    • Self-Validation (LC-MS): The intermediate can be observed by LC-MS prior to cyclization.

  • Cyclodehydration: Add TBAF (1.0 M in THF, 0.1 eq) as a mild catalyst, or simply swap the solvent to DMF and heat to 110°C for 4 hours.

    • Self-Validation (Mass Shift): LC-MS will show a mass loss of 18 Da (-H₂O) from the intermediate, confirming the closure of the 1,2,4-oxadiazole ring.

  • Workup: Cool the reaction, dilute with EtOAc, and wash extensively with water and brine to remove DMF and imidazole byproducts. Dry over Na₂SO₄ and concentrate.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, Royal Society of Chemistry (2008). URL:[Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, Royal Society of Chemistry (2009). URL:[Link][1]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, National Institutes of Health (2013). URL:[Link][2]

  • Welsch, M. "Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides." Drug Hunter (2025). URL:[Link][3]

Sources

"experimental procedure for the synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthetic protocol for 4-(2-Fluoro-4-methylphenyl)benzoic acid (CAS: 1178258-53-1) and its downstream derivatives. This scaffold is a critical structural motif in medicinal chemistry, resembling the core of NSAIDs (like Diflunisal) and liquid crystal mesogens.

The presence of an ortho-fluorine atom on the biaryl axis introduces specific steric and electronic challenges that render standard coupling conditions suboptimal. This guide presents a modular, self-validating 3-step protocol designed to maximize yield and purity while minimizing protodeboronation side reactions.

Key Chemical Challenges Solved
  • Ortho-Fluorine Sterics: The fluorine atom at the C2' position creates steric hindrance at the transmetallation step.

  • Catalyst Poisoning: Free carboxylic acids can bind to Palladium (Pd), quenching the catalytic cycle. We utilize a methyl-ester protection strategy to mitigate this.

  • Protodeboronation: Electron-rich/ortho-substituted boronic acids are prone to hydrolytic deborylation. We employ a specific base/solvent system to stabilize the boronate intermediate.

Retrosynthetic Analysis & Pathway

The most robust route utilizes a Suzuki-Miyaura Cross-Coupling between a protected aryl bromide and an aryl boronic acid. We avoid coupling the free benzoic acid directly to prevent catalyst inhibition.

Retrosynthesis target TARGET MOLECULE 4-(2-Fluoro-4-methylphenyl)benzoic acid inter INTERMEDIATE Methyl 4-(2-fluoro-4-methylphenyl)benzoate target->inter Hydrolysis (LiOH, THF/H2O) sm1 STARTING MATERIAL A Methyl 4-bromobenzoate inter->sm1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3) sm2 STARTING MATERIAL B (2-Fluoro-4-methylphenyl)boronic acid inter->sm2

Caption: Retrosynthetic disconnection showing the ester-protected Suzuki strategy to assemble the biaryl core.

Experimental Protocols

Phase 1: The Biaryl Assembly (Suzuki Coupling)

Objective: Synthesize Methyl 4-(2-fluoro-4-methylphenyl)benzoate. Rationale: We use Pd(dppf)Cl₂[1][2]·DCM as the catalyst. The bidentate ligand (dppf) has a large bite angle, which helps accelerate the reductive elimination step, crucial for forming sterically hindered ortho-substituted biaryls [1].

Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
Methyl 4-bromobenzoate215.041.02.15 g (10 mmol)Electrophile
(2-Fluoro-4-methylphenyl)boronic acid153.951.21.85 g (12 mmol)Nucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.03245 mgCatalyst
K₂CO₂ (Anhydrous)138.213.04.14 gBase
1,4-Dioxane--40 mLSolvent
Water (Degassed)--10 mLCo-solvent
Step-by-Step Procedure
  • Inert Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with N₂ (3 cycles).

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture (4:1 ratio) with nitrogen for 20 minutes. Critical: Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.

  • Loading: Charge the reaction flask with Methyl 4-bromobenzoate, Boronic acid, K₂CO₃, and the Pd catalyst.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The bromide starting material (Rf ~0.6) should disappear; a fluorescent blue spot (product) will appear (Rf ~0.5).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse the pad with EtOAc.[3]

  • Extraction: Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL). Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0-10% EtOAc in Hexanes.

    • Expected Yield: 85-92% (White crystalline solid).

Phase 2: Ester Hydrolysis (Deprotection)

Objective: Isolate the free acid 4-(2-Fluoro-4-methylphenyl)benzoic acid.

Procedure
  • Dissolve the ester (2.0 g) from Phase 1 in THF (20 mL) and Methanol (5 mL) .

  • Add a solution of LiOH·H₂O (5 equiv) in Water (10 mL) .

  • Stir at 50°C for 4 hours.

    • Mechanism:[4][5][6][7] The hydroxide ion attacks the carbonyl carbon. The steric bulk of the biaryl system does not significantly impede this remote hydrolysis.

  • Acidification: Concentrate to remove THF/MeOH. Cool the remaining aqueous solution to 0°C.

  • Slowly add 1M HCl until pH ~2. A thick white precipitate will form.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

    • Validation: ¹H NMR (DMSO-d₆) should show the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of a broad carboxylic acid peak (~12-13 ppm).

Phase 3: Modular Derivatization (Amide Synthesis)

Objective: Synthesis of amide derivatives (e.g., for SAR studies). Method: Acid chloride activation is preferred over carbodiimide coupling (EDC/NHS) due to the higher reactivity required for the bulky acid.

  • Activation: Suspend the Free Acid (1 equiv) in dry DCM. Add Oxalyl Chloride (1.5 equiv) and a catalytic drop of DMF . Stir for 2 hours (gas evolution ceases). Concentrate to dryness to obtain the crude Acid Chloride.

  • Coupling: Redissolve Acid Chloride in DCM. Add the desired Amine (1.2 equiv) and Triethylamine (2.0 equiv) .

  • Result: This yields the amide derivative efficiently, bypassing the low solubility issues often seen with the free acid in peptide coupling conditions.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Suzuki Coupling cluster_1 Phase 2: Hydrolysis Start Reagents + Pd Cat (Inert Atmosphere) Heat Reflux 90°C (12-16h) Start->Heat Workup Celite Filter & Extraction Heat->Workup Purify Flash Column (Hex/EtOAc) Workup->Purify Saponify LiOH / THF / H2O 50°C Purify->Saponify Pure Ester Acidify HCl Adjustment (pH 2) Saponify->Acidify Isolate Filtration & Drying Acidify->Isolate Final Final Isolate->Final Target Acid (>95% Purity)

Caption: Operational workflow from raw materials to isolated target acid.

Troubleshooting & Optimization (Expert Insights)

The "Ortho-Fluorine" Effect

The fluorine atom at the ortho-position (C2') exerts two competing effects:

  • Electronic Deactivation: Fluorine is electronegative, pulling density from the ring. This actually facilitates transmetallation by making the boron center more Lewis acidic [2].

  • Steric Repulsion: The physical size of the fluorine interferes with the palladium complex during the reductive elimination step.

    • Solution: If yields are low (<50%), switch the catalyst to Pd(OAc)₂ + SPhos . SPhos is a bulky, electron-rich Buchwald ligand specifically designed to facilitate the coupling of sterically hindered biaryls [3].

Deborylation

If the starting boronic acid is consumed but no product forms, protodeboronation is occurring.

  • Remedy: Switch the base from K₂CO₃ to K₃PO₄ and reduce the water content in the solvent system (use Toluene/Dioxane 10:1). Phosphate bases are often gentler and buffer the pH to prevent boron-carbon bond cleavage.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Altman, R. A., & Buchwald, S. L. (2007). Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylmonophosphine Ligands. Nature Protocols, 2, 3115–3121. Link

  • Gong, J. F., et al. (2023). Purification Protocols and Yield Optimization for Fluorinated Biaryls. Smolecule Research, 1.1. Link

Sources

Troubleshooting & Optimization

"common byproducts in the synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid . As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot the specific, mechanistic failures that occur during the Suzuki-Miyaura cross-coupling of 4-carboxyphenylboronic acid and 1-bromo-2-fluoro-4-methylbenzene .

Rather than providing a generic protocol, this guide deconstructs the catalytic cycle, isolates the root causes of common byproducts, and provides a self-validating methodology to ensure high-fidelity carbon-carbon bond formation.

Part 1: Mechanistic Pathway & Byproduct Origins

To troubleshoot a failing reaction, we must first map the points of failure within the catalytic cycle. The Suzuki-Miyaura reaction is highly sensitive to the microenvironment (solvent, base, oxygen, and ligands). When synthesizing 4-(2-Fluoro-4-methylphenyl)benzoic acid, the catalytic cycle frequently branches into three dead-end side reactions: Protodeboronation , Homocoupling , and Protodehalogenation .

SuzukiMechanisms Pd0 Pd(0) Active Catalyst OA Pd(II) Oxidative Addition Complex Pd0->OA + 1-Bromo-2-fluoro- 4-methylbenzene TM Pd(II) Transmetalation Complex OA->TM + 4-Carboxyphenylboronic acid + Base Dehal Protodehalogenation (3-Fluorotoluene) OA->Dehal + Hydride Source (e.g., EtOH) Side Reaction Product Target API Intermediate: 4-(2-Fluoro-4-methylphenyl) benzoic acid TM->Product Reductive Elimination Homocoup Homocoupling (4,4'-Biphenyldicarboxylic acid) TM->Homocoup + O₂ (Oxidative Coupling) Side Reaction Product->Pd0 Catalyst Regeneration Protodeb Protodeboronation (Benzoic Acid) Boronic 4-Carboxyphenylboronic acid (Starting Material) Boronic->TM Boronic->Protodeb Base / H₂O / Heat Side Reaction

Catalytic cycle of 4-(2-Fluoro-4-methylphenyl)benzoic acid synthesis and byproduct pathways.

Part 2: Quantitative Data on Byproduct Formation

The table below summarizes how specific reaction parameters drive the distribution of the desired product versus the three primary byproducts. This data illustrates the causality between reagent selection and reaction fidelity.

Reaction ConditionDesired Product Yield (%)Protodeboronation (Benzoic Acid) (%)Homocoupling (Diacid) (%)Protodehalogenation (3-Fluorotoluene) (%)
Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, Air42.025.522.010.5
Pd(OAc)₂, K₂CO₃, DMF/H₂O, Degassed65.018.012.05.0
Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, Degassed 91.5 5.0 < 2.0 < 1.5

Data Interpretation: The use of protic co-solvents (EtOH) significantly increases protodehalogenation. The presence of atmospheric oxygen drives oxidative homocoupling. Highly basic conditions (Na₂CO₃/K₂CO₃) accelerate the protodeboronation of the boronic acid.

Part 3: Troubleshooting Guide & FAQs

Q1: We are detecting massive amounts of Benzoic Acid in our LC-MS traces. What is driving this, and how do we stop it? A1: You are observing protodeboronation , where the C-B bond of 4-carboxyphenylboronic acid is cleaved and replaced by a proton, yielding benzoic acid. Boronic acids are prone to protodeboronation under basic, aqueous conditions, especially when subjected to prolonged heating[1]. The base coordinates to the empty p-orbital of the boron, forming a boronate complex that undergoes ipso-protonation by water. Causality & Solution: Strong bases (like NaOH or Na₂CO₃) accelerate this cleavage. Switch to a milder base like K₃PO₄. If the issue persists, convert your starting material into a pinacol boronic ester (Bpin) or a potassium trifluoroborate salt, which act as "slow-release" mechanisms for the active boronic species, keeping the standing concentration low and preventing degradation[2],.

Q2: Our crude mixture contains a highly insoluble precipitate identified as 4,4'-biphenyldicarboxylic acid. How is this forming? A2: This is the homocoupling byproduct of your boronic acid. The most frequent cause of homocoupling is the presence of molecular oxygen in the reaction mixture[3],[4]. Oxygen oxidizes the active Pd(0) catalyst to a peroxo-Pd(II) complex. This complex bypasses the aryl halide entirely and instead transmetalates two equivalents of 4-carboxyphenylboronic acid, followed by reductive elimination to form the diacid dimer. Causality & Solution: Inadequate degassing is the culprit. Additionally, if you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This reduction consumes your boronic acid and generates homocoupling byproducts[3]. Switch to a pre-formed Pd(0) source or a robust precatalyst (like Pd(dppf)Cl₂), and utilize rigorous freeze-pump-thaw degassing.

Q3: We are seeing 3-fluorotoluene in the reaction mixture. Is our aryl halide degrading? A3: Yes, this is protodehalogenation (or hydrodehalogenation) of 1-bromo-2-fluoro-4-methylbenzene. After the oxidative addition of the aryl halide to Pd(0), the resulting Pd(II)-aryl complex requires transmetalation. If transmetalation is sluggish, the complex can undergo β-hydride elimination from a protic solvent (like ethanol) or an aliphatic amine base, transferring a hydride to the palladium. Subsequent reductive elimination yields 3-fluorotoluene[1],[5]. Causality & Solution: Remove primary or secondary alcohols from your solvent system. Switch to an anhydrous, aprotic primary solvent like 1,4-Dioxane or Toluene, using only the minimum amount of degassed water required to dissolve the inorganic base[5].

Part 4: Validated Experimental Protocols

To ensure reproducibility, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Optimized Synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic Acid

Reagents:

  • 1-Bromo-2-fluoro-4-methylbenzene (1.0 eq, 10 mmol)

  • 4-Carboxyphenylboronic acid (1.2 eq, 12 mmol)

  • Pd(dppf)Cl₂ (0.02 eq, 2 mol%)

  • K₃PO₄ (2.5 eq, 25 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step 1: Solvent Degassing (Critical for suppressing homocoupling)

  • Combine 40 mL of 1,4-Dioxane and 10 mL of deionized water in a Schlenk flask.

  • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen and a high-vacuum manifold. Alternatively, sparge the solvent vigorously with ultra-pure Argon for a minimum of 45 minutes.

  • Validation Checkpoint: The solvent must show no visible dissolved gas bubbles upon applying a static vacuum. If bubbling occurs, repeat the degassing.

Step 2: Reagent Charging & Catalyst Activation

  • Under a positive flow of Argon, add the 1-bromo-2-fluoro-4-methylbenzene, 4-carboxyphenylboronic acid, and finely milled K₃PO₄ to the reaction vessel.

  • Add the Pd(dppf)Cl₂ catalyst last. Seal the vessel and purge with Argon for 5 minutes.

  • Inject the degassed Dioxane/H₂O mixture via syringe.

  • Validation Checkpoint: Upon stirring at room temperature, the mixture should take on a distinct orange/red hue, indicating the generation of the active Pd(0) species. If the solution immediately turns pitch black with a heavy precipitate, the catalyst has aggregated into inactive "Palladium Black" due to oxygen ingress. Abort and restart.

Step 3: Reaction Execution

  • Heat the reaction mixture to 85°C using a pre-heated oil bath. Stir vigorously (800+ RPM) to ensure maximum interfacial area in the biphasic mixture.

  • Monitor via LC-MS after 4 hours.

  • Validation Checkpoint: LC-MS should show <5% remaining aryl halide. The ratio of product to 3-fluorotoluene should be >50:1.

Step 4: Workup and Isolation

  • Cool the reaction to room temperature and filter through a short pad of Celite to remove palladium particulates.

  • Concentrate the filtrate under reduced pressure to remove the Dioxane.

  • Dilute the remaining aqueous layer with 20 mL of water and wash with Ethyl Acetate (2 x 20 mL) to remove organic impurities (including any trace 3-fluorotoluene or unreacted aryl halide).

  • Carefully acidify the aqueous layer with 1M HCl to pH ~2-3.

  • Validation Checkpoint: A dense white precipitate of 4-(2-Fluoro-4-methylphenyl)benzoic acid will crash out of the aqueous solution upon acidification[5].

  • Filter the precipitate, wash with cold water, and dry under vacuum at 50°C overnight.

References

1.3 - Benchchem[3] 2.1 - Benchchem[1] 3. 4 - Yoneda Labs[4] 4.2 - ACS Publications[2] 5. - Chemical Society Reviews (RSC Publishing) 6.5 - Benchchem[5]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of biaryl synthesis. Here, we address common challenges encountered in the lab with scientifically grounded explanations and actionable protocols to enhance the success of your coupling reactions.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My reaction shows low conversion or has failed completely. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is one of the most common issues in palladium-catalyzed cross-coupling. The root cause often lies in the deactivation of the catalyst or suboptimal reaction conditions. Let's break down the potential culprits and their solutions.

1. Catalyst Inactivity or Deactivation: The heart of your reaction is the palladium catalyst. If it's not active, the catalytic cycle won't proceed.[1]

  • Cause A: Inefficient Reduction of Pd(II) to Pd(0): Many common precatalysts, such as Pd(OAc)₂, require in-situ reduction to the active Pd(0) species.[2] If this reduction is incomplete, the catalytic cycle cannot begin efficiently.

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern Buchwald precatalyst, which are designed to generate the active catalyst more reliably.[2]

  • Cause B: Catalyst Poisoning: Trace impurities in your reagents or solvents can act as poisons, deactivating the palladium catalyst. Common culprits include sulfur compounds, which can be present in some starting materials or solvents.

    • Solution: Run a control reaction using high-purity reagents and anhydrous, degassed solvents to diagnose poisoning.[1] If this improves the yield, purify your starting materials and solvents. The use of scavengers can also be effective if the poison is known.[1]

  • Cause C: Oxidative Deactivation: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen, rendering it inactive.[1][2]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas your solvents and reaction mixture before adding the catalyst. This can be achieved by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[2]

2. Suboptimal Reaction Conditions: The interplay of ligands, bases, and solvents is critical for a successful cross-coupling reaction.[3]

  • Cause A: Inappropriate Ligand Choice: The ligand stabilizes the palladium center, influences its reactivity, and can prevent catalyst aggregation.[1][4] An incorrect ligand can lead to slow reaction rates or catalyst decomposition.

    • Solution: The choice of ligand is highly dependent on the specific substrates. For sterically hindered substrates, bulky, electron-rich phosphine ligands like SPhos, XPhos, and RuPhos are often necessary to promote efficient oxidative addition and reductive elimination.[3] If you are using a standard ligand like PPh₃ with challenging substrates, consider switching to a more specialized biaryl phosphine ligand.[4][5]

  • Cause B: Incorrect Base Selection or Strength: The base plays a crucial role, particularly in Suzuki-Miyaura coupling, where it activates the boronic acid for transmetalation.[2] An unsuitable base can halt the reaction.

    • Solution: The effectiveness of a base is often solvent-dependent.[6] Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2] If one base is not working, screening a panel of bases is a prudent step. For example, in some Suzuki-Miyaura reactions, switching from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ can significantly improve yields.

  • Cause C: Unsuitable Solvent: The solvent must solubilize the reagents and can influence the stability and reactivity of the catalytic species.[7][8]

    • Solution: Polar aprotic solvents like DMF, dioxane, and THF are commonly used.[8] For Suzuki-Miyaura reactions, biphasic systems (e.g., toluene/water) are often effective, as water helps to dissolve the inorganic base.[7][8] If your substrates have poor solubility, you may need to screen different solvents or solvent mixtures.

3. Issues with Starting Materials:

  • Cause A: Poor Quality or Degradation of Reagents: Organometallic reagents, such as organozinc compounds in Negishi couplings or boronic acids in Suzuki couplings, can degrade if not handled or stored properly.[9]

    • Solution: Use freshly prepared or recently purchased reagents whenever possible. For sensitive reagents like organozinc compounds, ensure they are handled under strictly anhydrous and inert conditions.[9] The quality of boronic acids can also vary; consider checking their purity and for the presence of anhydrides.

  • Cause B: Inactive Halide Partner: The reactivity of the aryl halide follows the general trend: I > Br > OTf > Cl.[5] Aryl chlorides can be particularly challenging to activate.

    • Solution: If you are using an aryl chloride, a more active catalyst system is often required. This typically involves the use of bulky, electron-rich biaryl phosphine ligands that enhance the rate of oxidative addition.[4][5] Increasing the reaction temperature may also be necessary.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of homocoupled or dehalogenated byproducts. How can I suppress these side reactions?

Answer:

The formation of side products is a common challenge that can complicate purification and reduce the yield of your desired biaryl. Understanding the mechanisms behind these side reactions is key to mitigating them.

1. Homocoupling of Organometallic Reagents: This is particularly prevalent in Suzuki-Miyaura couplings, where two molecules of the boronic acid couple to form a symmetrical biaryl.

  • Cause: This side reaction is often promoted by the presence of oxygen, especially under basic conditions.[3][7]

    • Solution A: Rigorous Exclusion of Oxygen: As mentioned previously, thorough degassing of the reaction mixture and maintaining a strict inert atmosphere is crucial.[2][3]

    • Solution B: Control of Reaction Temperature: Lowering the reaction temperature can sometimes minimize homocoupling.[3]

    • Solution C: Stoichiometry Adjustment: Using a slight excess of the aryl halide can help to favor the cross-coupling pathway over homocoupling.[3]

2. Dehalogenation of the Aryl Halide: In this side reaction, the halogen on the aryl halide is replaced by a hydrogen atom.

  • Cause: This can occur through a competing hydrodehalogenation pathway, which becomes more significant with electron-rich aryl halides and highly active catalysts.[3] The source of the hydrogen can be the solvent, base, or other reagents.

    • Solution: Carefully select your solvent and base to minimize potential hydrogen sources. In some cases, adjusting the catalyst system to one that is less prone to this side reaction may be necessary.[3]

3. Protodeboronation (in Suzuki-Miyaura Coupling): The boronic acid can react with protic sources (like water) to cleave the C-B bond, leading to the formation of an arene byproduct.

  • Cause: This is a known issue, especially with heteroarylboronic acids.[10]

    • Solution: While water is often necessary in Suzuki couplings, using anhydrous conditions with an appropriate organic-soluble base can sometimes circumvent this issue. Alternatively, using boronate esters (e.g., pinacol esters) can improve stability against protodeboronation.

Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Question: I am observing the formation of a black precipitate in my reaction. What is it, and how can I prevent it?

Answer:

The black precipitate is typically palladium black, which consists of aggregated, inactive Pd(0) nanoparticles.[1] Its formation is a clear sign of catalyst decomposition and will lead to a drop in catalytic activity.

  • Cause A: Insufficient Ligand Stabilization: The ligand's job is to stabilize the Pd(0) species and prevent it from aggregating.[1]

    • Solution: Ensure you are using an appropriate ligand-to-palladium ratio, which is typically between 1:1 and 4:1, depending on the specific ligand and precatalyst.[2] If you are still observing precipitation, a more sterically bulky or strongly coordinating ligand may be required.

  • Cause B: High Reaction Temperature: Excessive heat can accelerate the rate of catalyst decomposition.[2]

    • Solution: While heating is often necessary, try to run the reaction at the lowest temperature that still provides a reasonable reaction rate. A temperature screen is a useful optimization experiment.

  • Cause C: Inappropriate Solvent Choice: The solvent can influence the stability of the catalyst.

    • Solution: In some cases, a more coordinating solvent can help to keep the palladium species in solution and prevent precipitation.[1]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right ligand for my reaction?

A1: The choice of ligand is critical and substrate-dependent. A good starting point is to consider the steric and electronic properties of your coupling partners.

  • For sterically hindered substrates: Bulky, electron-rich biaryl monophosphine ligands (e.g., SPhos, RuPhos, XPhos) are often the ligands of choice.[3][4] Their size can promote the reductive elimination step, which is often the rate-limiting step for hindered substrates.[5]

  • For electron-deficient or electron-rich substrates: The electronic properties of the ligand can be tuned to facilitate the oxidative addition step. More electron-rich ligands can increase the rate of oxidative addition for electron-deficient aryl halides.[5]

  • General starting point: For many standard Suzuki-Miyaura couplings, ligands like PPh₃ or P(t-Bu)₃ can be effective. However, for more challenging transformations, screening a small panel of biaryl phosphine ligands is highly recommended.

Q2: What is the role of the base in Suzuki-Miyaura coupling, and how do I choose the best one?

A2: The base has multiple roles in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[2] The choice of base can significantly impact the reaction outcome.

  • Common Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, and NaOH are frequently used.[3][6]

  • Selection Criteria: The optimal base often depends on the solvent and the sensitivity of functional groups on your substrates. For example, K₃PO₄ is a strong base that is often effective but may not be suitable for base-sensitive functional groups. Cs₂CO₃ is a milder and more soluble base that can be effective in challenging couplings. Screening different bases is often the most practical approach to optimization.[6]

Q3: When should I use anhydrous conditions?

A3: The need for anhydrous conditions depends on the specific type of cross-coupling reaction.

  • Negishi and Stille Couplings: These reactions typically require rigorous exclusion of moisture and oxygen, as the organozinc and organotin reagents are sensitive to water.[3]

  • Suzuki-Miyaura Coupling: This reaction is famously tolerant of water, and in many cases, an aqueous base is used.[7] Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[8] However, for substrates prone to protodeboronation, anhydrous conditions may be beneficial.

Q4: My reaction seems to stall after partial conversion. What could be the cause?

A4: Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The catalyst may be slowly deactivating over the course of the reaction. This could be due to product inhibition, where the biaryl product coordinates to the palladium center more strongly than the starting materials, or slow decomposition.[11]

  • Reagent Depletion/Degradation: One of the coupling partners may be slowly degrading under the reaction conditions.[9]

  • Solubility Issues: As the product forms, it may precipitate out of solution, effectively stopping the reaction if it is not fully soluble.[12] This is more common when forming large, non-polar biaryl systems.

  • Troubleshooting: Try increasing the catalyst loading to see if the reaction goes to completion.[11] If solubility is suspected, consider switching to a higher-boiling solvent that can better dissolve the product.[12] Analyzing the reaction mixture at the point of stalling can also provide clues as to which starting material is not being consumed.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid.

  • Reagent Preparation:

    • In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere:

    • Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition:

    • Add degassed solvent (e.g., a 3:1 mixture of dioxane and water) via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Catalyst Addition:

    • In a separate vial, weigh the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, the ligand.

    • Quickly add the catalyst/ligand to the reaction flask under a positive flow of inert gas.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring:

    • Monitor the reaction progress by TLC, GC/MS, or LC/MS until the starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_base Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar1 Ar¹-Pd(II)L_n-X OxAdd->PdII_Ar1 Transmetal Transmetalation PdII_Ar1->Transmetal PdII_Ar1Ar2 Ar¹-Pd(II)L_n-Ar² Transmetal->PdII_Ar1Ar2 RedElim Reductive Elimination PdII_Ar1Ar2->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->OxAdd Ar2BOH2 Ar²-B(OR)₂ (Boronic Acid/Ester) AteComplex [Ar²-B(OR)₂(OH)]⁻ Ar2BOH2->AteComplex Base Base Base->AteComplex AteComplex->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield Observed Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use Pre-formed Pd(0) or Modern Precatalyst. Ensure Inert Atmosphere. Check_Catalyst->Sol_Catalyst No Check_Reagents Are Starting Materials High Quality? Check_Conditions->Check_Reagents Yes Sol_Conditions Screen Ligands, Bases, and Solvents. Optimize Temperature. Check_Conditions->Sol_Conditions No Sol_Reagents Purify Reagents. Use Fresh Boronic Acid/Organometallic. Check Halide Reactivity. Check_Reagents->Sol_Reagents No Success Reaction Successful Check_Reagents->Success Yes Sol_Catalyst->Success Sol_Conditions->Success Sol_Reagents->Success

Sources

Technical Support Center: Troubleshooting the Purification of Crude 4-(2-Fluoro-4-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the purification of 4-(2-Fluoro-4-methylphenyl)benzoic acid . This biphenyl compound is typically synthesized via a Suzuki-Miyaura cross-coupling between a fluorinated aryl halide and a boronic acid. During scale-up and routine synthesis, researchers frequently encounter three major classes of impurities in the crude product: residual palladium (Pd) catalyst, neutral organic impurities (homocoupling products or unreacted starting materials), and inorganic salts.

This guide provides field-proven, self-validating protocols to achieve pharmaceutical-grade purity.

purification_workflow Start Crude 4-(2-Fluoro-4- methylphenyl)benzoic acid Analysis HPLC & ICP-MS Impurity Profiling Start->Analysis CondPd Pd > 10 ppm? Analysis->CondPd CondOrganic Homocoupling / Starting Materials? CondPd->CondOrganic No PdRemoval NaHSO3 Wash or Thiol-Silica Scavenging CondPd->PdRemoval Yes AcidBase Acid-Base Extraction (pH swing) CondOrganic->AcidBase Yes Recryst Two-Solvent Recrystallization CondOrganic->Recryst No PdRemoval->CondOrganic AcidBase->Recryst Pure Pure Product (>99% HPLC, <10 ppm Pd) Recryst->Pure

Diagnostic workflow for the purification of crude Suzuki cross-coupling products.

FAQ 1: Remediation of Residual Palladium Contamination

Q: My crude product is dark grey/brown, and ICP-MS shows Palladium levels >5000 ppm. How do I reduce this to pharmaceutical-grade levels (<10 ppm)?

A: The dark discoloration is almost certainly precipitated "palladium black" (Pd^0) and trapped Pd^II complexes. In Suzuki couplings, Pd often coordinates strongly to the biphenyl product or gets trapped in the crystal lattice during precipitation[1]. Simple purification of the reaction crude by filtration through Celite is insufficient and often leaves thousands of ppm of metal behind[1].

You must chemically alter the Pd speciation. Using an aqueous sodium bisulfite (NaHSO3) wash or a thiol-functionalized silica scavenger covalently binds the Pd, forming highly polar or solid-supported complexes that partition away from your product[1][2][3].

Quantitative Comparison of Palladium Removal Strategies
MethodMechanism of ActionInitial Pd (ppm)Final Pd (ppm)Scalability
Celite Filtration Physical removal of aggregated Pd^0~50001000 - 4146High
20% aq. NaHSO3 Wash (60 °C) Formation of water-soluble Pd-bisulfite complexes~8000< 100High
Thiol-Functionalized Silica Covalent binding of Pd to solid support~3000< 10Moderate
Activated Charcoal (Darco KB-B) Adsorption of Pd complexes~300< 1High

Data synthesized from process research on metal-catalyzed reactions and Suzuki-Miyaura couplings[1][2].

Protocol: Aqueous Sodium Bisulfite (NaHSO3) Wash

Self-Validating System: Ensure the organic solvent used is water-immiscible (e.g., Toluene or 2-MeTHF) so phase separation is distinct[3]. Perform ICP-MS before and after the wash to quantitatively validate Pd removal.

  • Dissolution: Dissolve the crude 4-(2-Fluoro-4-methylphenyl)benzoic acid in a water-immiscible solvent (e.g., Toluene) at 10 mL/g[3].

  • Heating: Heat the solution to 60 °C using a water bath to ensure complete dissolution of the product and reduce solvent viscosity[3].

  • Scavenging: Add an equal volume of 20% to 30% w/w aqueous NaHSO3 solution (adjusted to pH ~5.4 with sodium hydroxide)[2][3].

  • Agitation: Vigorously stir the biphasic mixture at 60 °C for 2 to 3 hours. (Causality: Elevated temperature and vigorous stirring maximize the interfacial mass transfer of Pd into the aqueous phase).

  • Separation: Stop stirring and allow the phases to separate at 65 °C[3]. Discard the dark aqueous layer containing the Pd-bisulfite complexes.

  • Polish: Repeat the NaHSO3 wash one more time if initial Pd levels were >5000 ppm, followed by a standard brine wash to remove residual inorganic bisulfite.

FAQ 2: Removing Organic Impurities (Homocoupling & Starting Materials)

Q: HPLC analysis shows a significant amount of a non-polar impurity, likely the homocoupled 3,3'-difluoro-4,4'-dimethylbiphenyl or unreacted aryl halide. How do I separate this from my product?

A: Homocoupling is a ubiquitous side reaction in Suzuki couplings. Because the homocoupled aryl halide lacks a carboxylic acid functional group, it remains neutral across all pH ranges. Your product, 4-(2-Fluoro-4-methylphenyl)benzoic acid, contains a carboxylic acid moiety with a pKa of approximately 4.2. By exploiting this pKa difference through an acid-base extraction, you can selectively pull your product into an aqueous phase as a sodium salt, leaving the neutral lipophilic impurities behind in the organic phase.

acid_base_logic Mixture Organic Phase (Product + Neutral Impurities) BaseAdd Add aq. NaOH (pH > 9) Mixture->BaseAdd AqPhase1 Aqueous Phase (Product as Sodium Salt) BaseAdd->AqPhase1 OrgPhase1 Organic Phase (Homocoupled Impurities) BaseAdd->OrgPhase1 Discard AcidAdd Separate Aq. Phase, Add aq. HCl (pH < 3) AqPhase1->AcidAdd Precipitate Precipitated Product (Free Carboxylic Acid) AcidAdd->Precipitate Filter AqPhase2 Aqueous Phase (NaCl waste) AcidAdd->AqPhase2 Discard

Acid-base extraction logic for isolating carboxylic acids from neutral impurities.

Protocol: Acid-Base Extraction

Self-Validating System: Always verify the pH of the aqueous phase with pH indicator paper. If the pH does not reach >9 during basification, the product will not fully dissolve; if it does not reach <3 during acidification, the product will not fully precipitate, leading to artificial yield loss.

  • Basification: Suspend the crude mixture in an organic solvent (e.g., Ethyl Acetate) and add 1M aqueous NaOH until the aqueous phase reaches pH 10.

  • Partitioning: Stir for 15 minutes, then separate the layers. The product is now in the aqueous layer as a highly polar sodium carboxylate salt.

  • Organic Wash: Wash the aqueous layer once with fresh Ethyl Acetate to remove any lingering traces of the lipophilic homocoupled impurity. Discard the organic layers.

  • Acidification: Transfer the aqueous layer to a clean flask equipped with a magnetic stirrer. Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 2. (Causality: Protonating the carboxylate converts it back into the free carboxylic acid, which is highly insoluble in water, causing it to crash out of solution).

  • Isolation: Collect the precipitated 4-(2-Fluoro-4-methylphenyl)benzoic acid via vacuum filtration and wash with cold water to remove inorganic salts (NaCl).

FAQ 3: Final Polish and Recrystallization

Q: My product is chemically pure (>98% HPLC) but has a broad melting point and looks like an amorphous powder. How do I obtain highly pure, crystalline material?

A: A broad melting point indicates a disrupted crystal lattice, often due to trapped solvent molecules or trace regioisomers. Recrystallization using a two-solvent (solvent/antisolvent) system is required[4]. For biphenyl carboxylic acids, an Ethanol/Water system is highly effective[5][6]. Ethanol acts as the "good" solvent, dissolving the lipophilic biphenyl core when hot. Water acts as the antisolvent; adding it to the hot ethanol solution reduces the solubility of the compound, driving the formation of a highly ordered crystal lattice driven by pi-pi stacking of the biphenyl rings[6].

Protocol: Two-Solvent Recrystallization (Ethanol/Water)

Self-Validating System: Do not crash-cool the solution in an ice bath immediately. Rapid cooling traps impurities (occlusion) and forms amorphous powders instead of pure crystals[4]. Validate success via a sharp, narrow melting point range (< 2 °C variance).

  • Dissolution: Place the semi-pure 4-(2-Fluoro-4-methylphenyl)benzoic acid in an Erlenmeyer flask. Add a minimum amount of near-boiling Ethanol dropwise just until the solid completely dissolves[4][5].

  • Antisolvent Addition: Keep the solution hot (on a hot plate) and slowly add hot Water dropwise while swirling[5].

  • Cloud Point: Stop adding water the exact moment the solution becomes slightly cloudy (the saturation point). Add 1-2 drops of hot Ethanol to clear the solution again[5].

  • Nucleation: Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed[4]. (Causality: Slow cooling allows the molecules to arrange into the most thermodynamically stable and pure crystalline lattice, excluding impurities from the matrix).

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for 10-15 minutes to maximize crystal yield[4][5].

  • Collection: Recover the crystals via vacuum filtration (Büchner funnel), wash with ice-cold 1:1 Ethanol/Water to remove surface impurities, and dry under vacuum to a constant weight[4][5].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry - Organic Process Research & Development - ACS Publications - 1[1]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique - ResearchGate - 2[2]

  • WO2014093566A1 - An improved process for the removal of palladium from 4-amino-3-halo-5-fluoro-6-(aryl) pyridine-2-carboxylates... - Google Patents - 3[3]

  • 1. Crystallization - UMKC - 5[5]

  • Good solvent for recrystalizing 4-biphenyl carboxylic acid? - Reddit (r/chemhelp) - 6[6]

  • Experiment 2: Recrystallization - Athabasca University - 4[4]

  • RECRYSTALLISATION - University of Calgary -

Sources

Technical Support Center: Purification of 4-(2-Fluoro-4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification and impurity removal for 4-(2-Fluoro-4-methylphenyl)benzoic acid (CAS: 1178258-53-1), a key biphenyl carboxylic acid intermediate often synthesized via Suzuki-Miyaura cross-coupling.

Current Status: Online Agent: Senior Application Scientist Topic: Impurity Profiling & Removal Strategies

Executive Summary

The synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid typically involves the coupling of 4-carboxyphenylboronic acid (or ester) with 1-bromo-2-fluoro-4-methylbenzene. Consequently, the crude matrix contains specific impurity classes: Palladium residues (Pd) , protodeboronated byproducts , homocoupling impurities , and inorganic salts .

Because the target molecule possesses a carboxylic acid moiety (


), our primary purification lever is pH-switchable solubility , followed by crystallization  for polishing.

Module 1: The "Workup" Phase (Acid-Base Extraction)

User Question: I have completed the Suzuki coupling. The reaction mixture is dark black, and filtration is slow. How do I maximize recovery and remove the bulk catalyst?

Expert Troubleshooting: The "dark black" color indicates precipitated Palladium black. Direct filtration often clogs frits due to the fine particle size of Pd residues.

Protocol:

  • Basification: Ensure the reaction mixture is basic (pH > 10) using 1M NaOH or Na₂CO₃. The target product will exist as the soluble carboxylate salt.

  • Celite Filtration: Do not use paper filters alone. Pack a Büchner funnel with a 2 cm pad of Celite 545 . Filter the basic aqueous/organic mixture through this pad. The Pd black and insoluble homocoupling impurities (biphenyls lacking acidic groups) will be trapped in the Celite.

  • Phase Separation: Wash the aqueous filtrate with an organic solvent (e.g., Ethyl Acetate or MTBE) while still basic.

    • Why? This removes non-acidic organic impurities (unreacted aryl halides, dehalogenated side products) which stay in the organic layer. The product remains in the water.

  • Controlled Acidification: Cool the aqueous phase to 0–5°C. Slowly add 2M HCl until pH < 3. The product will precipitate as a white/off-white solid.

Diagnostic Check:

Observation Diagnosis Action
Emulsion forms during wash Amphiphilic nature of the salt Add brine (sat. NaCl) or a small amount of MeOH to break surface tension.

| Precipitate is sticky/oily | Rapid precipitation trapping impurities | Re-dissolve in base, heat slightly, and acidify slower with vigorous stirring. |

Module 2: Palladium Removal (Metal Scavenging)

User Question: My product is off-white/grey even after acid-base extraction. ICP-MS shows Pd > 500 ppm. Recrystallization isn't removing it.[1]

Expert Troubleshooting: Palladium often complexes with the carboxylic acid or the


-system of the biphenyl ring, making it resistant to simple washing. You need a chemical scavenger with high affinity for Pd(II) and Pd(0).

Recommended Scavengers:

  • SiliaMetS® Thiol (or equivalent SH-functionalized silica): Best for Pd(II).

  • Activated Carbon (Darco KB-G): General purpose, cost-effective.

Scavenging Protocol (Post-Extraction):

  • Dissolve the crude acid in THF or Ethanol (solubility is higher than in toluene).

  • Add 10 wt% of Activated Carbon or 5 wt% Thiol-Silica relative to the mass of the crude product.

  • Reflux for 1 hour .

  • Filter hot through a 0.45 µm PTFE membrane or a fresh Celite pad.

  • Concentrate the filtrate to dryness.

Note: Avoid using cyanide washes (KCN) despite older literature suggestions. Thiol-based scavengers are safer and equally effective for this substrate.

Module 3: Recrystallization & Polishing

User Question: I need >99% purity. Which solvent system works best for this fluorinated biphenyl acid?

Expert Troubleshooting: The fluorine atom and methyl group add lipophilicity compared to unsubstituted biphenylbenzoic acid, while the carboxylic acid dictates hydrogen bonding.

Solvent Selection Guide:

Solvent SystemSuitabilityMechanismProtocol Notes
Ethanol / Water High Anti-solvent precipitationDissolve in hot EtOH (reflux). Add hot water until turbid. Cool slowly. Best for removing inorganic salts.
Toluene Medium Temperature-dependent solubilityGood for removing non-polar organic impurities. Product may be sparingly soluble; requires high dilution.
Acetic Acid / Water High Chemical similarityDissolve in hot glacial acetic acid. Add water. Excellent for obtaining defined crystal habits.

Step-by-Step Recrystallization (EtOH/Water):

  • Place 10 g of crude solid in a flask.

  • Add Absolute Ethanol (approx. 5-7 mL per gram) and heat to reflux until dissolved.

  • Optional: If colored, perform a hot filtration here.

  • While boiling, add hot water dropwise until a faint cloudiness persists.

  • Add one drop of Ethanol to clear the solution.

  • Remove heat. Wrap the flask in foil/towel to allow slow cooling to room temperature (over 2-3 hours).

  • Chill in an ice bath for 1 hour.

  • Filter and wash with cold 50% EtOH/Water.

Module 4: Visualizing the Purification Workflow

The following diagram illustrates the logical flow for purifying 4-(2-Fluoro-4-methylphenyl)benzoic acid from a Suzuki coupling mixture.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Basify Add 1M NaOH (pH > 10) Solubilize Product Start->Basify Filter Celite Filtration Remove Pd Black Basify->Filter Remove solids Wash Wash with EtOAc/MTBE (Discard Organic Layer) Filter->Wash Filtrate (Aq) Acidify Acidify Aqueous Phase (HCl) Precipitate Product Wash->Acidify Aqueous Phase Scavenge Pd Scavenging (Thiol-Silica or Carbon in THF) Acidify->Scavenge Crude Solid Recryst Recrystallization (EtOH/Water) Scavenge->Recryst Low Pd Solid Final Pure 4-(2-Fluoro-4-methylphenyl)benzoic acid (>99% Purity, <20 ppm Pd) Recryst->Final

Caption: Integrated purification workflow emphasizing pH-switching and metal scavenging prior to final crystallization.

References

  • Suzuki-Miyaura Coupling & Impurities

    • Palladium-Catalyzed Combinatorial Synthesis of Biphenyls. ResearchGate.

  • Palladium Removal Strategies

    • An improved process for the removal of palladium from pyridine-2-carboxylates.[2] Google Patents (WO2014093566A1).

  • Recrystallization of Biphenyl Acids

    • Recrystallization of Benzoic Acid Derivatives.[3][4] Amherst College Organic Chemistry Protocols.

  • Compound Data & Properties

    • 4-Fluoro-2-(4-methylphenyl)benzoic acid (PubChem CID 53211078).[5] National Center for Biotechnology Information.

Sources

Technical Support Center: Monitoring the Synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of 4-(2-Fluoro-4-methylphenyl)benzoic acid synthesis. This biaryl carboxylic acid is commonly synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, making in-process monitoring crucial for reaction optimization and determining completion.[1] This resource offers practical, field-tested advice in a readily accessible question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring this synthesis?

A1: Thin-Layer Chromatography is a rapid, cost-effective, and highly informative technique for real-time reaction monitoring in synthetic organic chemistry.[2] For the synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid, TLC allows you to:

  • Qualitatively track the consumption of starting materials (e.g., a bromo- or iodo-benzoic acid derivative and a fluoromethylphenylboronic acid).

  • Visualize the formation of the desired product.

  • Identify the presence of byproducts or intermediates.

  • Determine the optimal reaction time, preventing unnecessary heating or decomposition of the product.

Its simplicity and the minimal sample volume required make it an indispensable tool at the bench.[3]

Q2: What are the essential materials I need to start monitoring my reaction with TLC?

A2: To effectively monitor your synthesis, you will need the following:

  • TLC Plates: Standard silica gel 60 F254 plates are recommended. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[2][4]

  • TLC Chamber: A developing chamber with a lid to maintain a saturated solvent atmosphere.

  • Capillary Spotters: For applying small, concentrated spots of your reaction mixture to the TLC plate.

  • Eluent (Mobile Phase): A solvent or mixture of solvents that will separate the components of your reaction.

  • Visualization Tools: A UV lamp (254 nm and 365 nm) is the primary, non-destructive method.[4][5] Chemical stains can also be used for compounds that are not UV-active.

  • Reference Spots: It is crucial to spot your starting materials and, if available, a pure sample of the product on the same plate as your reaction mixture for comparison.

Q3: How do I choose the right solvent system (eluent) for my TLC?

A3: The choice of eluent is critical for achieving good separation. The goal is to find a solvent system where the starting materials and the product have distinct Rf values, ideally between 0.2 and 0.8. For the synthesis of 4-(2-Fluoro-4-methylphenyl)benzoic acid, you are separating compounds of varying polarity.

A good starting point is a mixture of a non-polar solvent and a more polar solvent.[6]

Solvent System (v/v)PolarityTypical Application
1:1 Hexane:Ethyl AcetateMediumA versatile starting point for many organic reactions.[7]
7:3 Hexane:Ethyl AcetateLow-MediumGood for resolving less polar compounds.
3:1 Dichloromethane:MethanolMedium-HighUseful if compounds are not moving in less polar systems.
95:5 Toluene:Acetic AcidMedium (Acidic)The acidic modifier can improve the spot shape of carboxylic acids.

Expert Tip: Develop several TLC plates with different solvent systems simultaneously to quickly identify the optimal conditions for your specific reaction.[8]

Q4: How do I visualize the spots on my TLC plate?

A4: Since the starting materials and the product are aromatic, they should be UV-active.

  • UV Light (254 nm): This is the primary and non-destructive method.[5] Under short-wave UV light, compounds that absorb at this wavelength will appear as dark spots against the green fluorescent background of the plate.[4] This is ideal for visualizing the aromatic rings in your reactants and product. Lightly circle the spots with a pencil while they are visible under the UV lamp.[5]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method that can visualize a wide range of organic compounds.[5] The spots will appear as yellow-brown. This is a good secondary method if a component is not UV-active.

  • Chemical Stains: For more difficult-to-see spots, destructive chemical stains can be used. A phosphomolybdic acid stain, for example, is a general-purpose stain that reacts with many functional groups upon heating to produce colored spots.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter while monitoring your synthesis.

Problem 1: All my spots are at the bottom (low Rf) or at the top (high Rf) of the TLC plate.
  • Cause: The polarity of your eluent is either too low or too high. If the spots remain at the baseline, the eluent is not polar enough to move them up the silica plate. If they all run with the solvent front, the eluent is too polar.

  • Solution:

    • Low Rf: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • High Rf: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.

    • Systematic Approach: It's often best to test a range of solvent ratios (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate) to find the optimal separation.

Problem 2: My carboxylic acid spot is streaking badly.
  • Cause: The carboxylic acid moiety of your product, 4-(2-Fluoro-4-methylphenyl)benzoic acid, or a carboxylic acid starting material, can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking.[10][11] This can make it difficult to accurately determine the Rf value and resolve it from other spots.

  • Solution:

    • Add an Acidic Modifier: Add a small amount (0.5-2%) of acetic acid or formic acid to your eluent system.[7][11] This protonates the silica surface and the carboxylate, reducing the strong interaction and resulting in more compact, well-defined spots.

    • Example Modified Eluent: 7:3 Hexane:Ethyl Acetate + 1% Acetic Acid.

Problem 3: The spots for my starting material and product are very close together (poor resolution).
  • Cause: The chosen solvent system is not providing sufficient selectivity for the compounds in your mixture.

  • Solution:

    • Change Solvent Selectivity: Simply adjusting the polarity of the current system may not be enough. Try a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, switch to a dichloromethane/methanol or a toluene-based system.[8] Different solvents interact with your compounds in different ways, which can lead to better separation.

    • Co-spotting: To confirm if two spots are indeed different compounds, use a co-spot. On the TLC plate, have a lane for your starting material, a lane for your reaction mixture, and a lane where you have spotted both the starting material and the reaction mixture on top of each other. If you see two distinct spots in the reaction mixture lane that merge into a single, elongated spot in the co-spot lane, it confirms they are different compounds.

Problem 4: I don't see any spots on my TLC plate.
  • Cause: This can be due to several factors.

    • The concentration of your reaction mixture might be too low.[12]

    • The compounds may not be UV-active.

    • The reaction may not have started, or conversely, the starting material may be fully consumed and the product is not visible with the chosen visualization method.

  • Solution:

    • Concentrate the Sample: When preparing your TLC sample, dilute a small aliquot of the reaction mixture in a volatile solvent. If you still don't see spots, try spotting the same location multiple times, allowing the solvent to dry between applications.[12]

    • Use an Alternative Visualization Method: If UV light does not reveal any spots, try using an iodine chamber or a chemical stain like phosphomolybdic acid or potassium permanganate.[9]

    • Check Your References: Always run lanes with your starting materials to ensure they are visible under the chosen conditions.

Experimental Workflow & Troubleshooting Diagram

The following diagram illustrates a typical workflow for monitoring the synthesis and a decision tree for troubleshooting common TLC issues.

TLC_Workflow_Troubleshooting cluster_workflow TLC Monitoring Workflow cluster_troubleshooting Troubleshooting Guide prep_plate Prepare TLC Plate (Silica Gel 60 F254) spot_plate Spot Plate: 1. Starting Material 1 2. Co-spot 3. Reaction Mixture 4. Starting Material 2 prep_plate->spot_plate develop_plate Develop Plate in Saturated Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV (254 nm) dry_plate->visualize_uv analyze Analyze Spot Positions (Rf) visualize_uv->analyze streaking Problem: Streaking Spots? analyze->streaking Check Spot Shape resolution Problem: Poor Resolution? streaking->resolution No add_acid Solution: Add 1% Acetic Acid to Eluent streaking->add_acid Yes no_spots Problem: No Spots Visible? resolution->no_spots No change_solvent Solution: Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) resolution->change_solvent Yes use_stain Solution: Use Iodine or Chemical Stain no_spots->use_stain Yes concentrate Solution: Concentrate Sample Spot no_spots->concentrate Also try

Sources

Validation & Comparative

"mass spectrometry data for 4-(2-Fluoro-4-methylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometric Analysis of 4-(2-Fluoro-4-methylphenyl)benzoic Acid

Introduction

In the landscape of modern drug discovery and materials science, substituted biaryl carboxylic acids represent a critical class of molecular building blocks. 4-(2-Fluoro-4-methylphenyl)benzoic acid, with its distinct arrangement of a fluorinated and methylated phenyl ring linked to a benzoic acid moiety, is a prime example of a compound with significant potential as a synthetic intermediate.[1] The precise characterization of such molecules is paramount to ensuring the validity of research outcomes and the quality of downstream products.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of 4-(2-Fluoro-4-methylphenyl)benzoic acid. As no experimentally-derived mass spectrum for this specific isomer is readily available in public databases, we will leverage first principles of mass spectrometry, established fragmentation patterns of analogous structures, and comparative data to build a robust analytical framework. We will explore predictive fragmentation, compare primary analytical methodologies, and present detailed protocols to empower researchers to confidently identify and characterize this molecule.

Part 1: Predicted Mass Spectrum and Fragmentation Analysis

The structural confirmation of a novel or uncharacterized compound via mass spectrometry begins with an accurate prediction of its behavior within the instrument. The choice of ionization technique profoundly influences the resulting mass spectrum. Electron Ionization (EI), a "hard" ionization technique common in Gas Chromatography-Mass Spectrometry (GC-MS), imparts significant energy, leading to extensive and informative fragmentation. Conversely, "soft" ionization techniques like Electrospray Ionization (ESI), typically used in Liquid Chromatography-Mass Spectrometry (LC-MS), impart less energy, often yielding the intact molecular ion with minimal fragmentation.

For 4-(2-Fluoro-4-methylphenyl)benzoic acid (C₁₄H₁₁FO₂), the exact mass is 230.0743 Da . This value is the foundation for high-resolution mass spectrometry (HRMS) analysis, which can confirm the elemental composition.

Predicted Electron Ionization (EI) Fragmentation

Under EI conditions, the energetically unstable molecular ion (M•⁺) at m/z 230 will undergo a series of predictable fragmentation events, driven by the relative stability of the resulting ions and neutral losses.[2] Aromatic systems, due to their inherent stability, tend to produce a more prominent molecular ion peak compared to aliphatic compounds.[3]

The most probable fragmentation pathways are:

  • Loss of a Hydroxyl Radical (•OH): This is a hallmark fragmentation for carboxylic acids.[3][4] The cleavage of the C-OH bond results in a highly stable acylium cation. This fragment is often the base peak or one of the most intense peaks in the spectrum.

    • [M - 17]⁺ = m/z 213

  • Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between the carboxylic acid group and the phenyl ring leads to the loss of a 45 Da neutral fragment.[3]

    • [M - 45]⁺ = m/z 185

  • Decarbonylation of the Acylium Ion: The [M - 17]⁺ fragment (m/z 213) can subsequently lose a molecule of carbon monoxide (CO), a common pathway for acylium ions.

    • [m/z 213 - 28]⁺ = m/z 185

  • Cleavage of the Biaryl Bond: Scission of the C-C bond connecting the two phenyl rings can occur, though it is typically less favored than fragmentation of the functional group. This would lead to fragments representing each ring system.

Predicted Fragmentation Pathway Diagram

G cluster_main Predicted EI Fragmentation of 4-(2-Fluoro-4-methylphenyl)benzoic acid cluster_frags Primary Fragments cluster_secondary Secondary Fragmentation mol C₁₄H₁₁FO₂ M•⁺ m/z 230 frag1 [M - •OH]⁺ C₁₄H₁₀FO⁺ m/z 213 (Acylium Ion) mol->frag1 - •OH (17 Da) frag2 [M - •COOH]⁺ C₁₃H₁₀F⁺ m/z 185 mol->frag2 - •COOH (45 Da) frag3 [m/z 213 - CO]⁺ C₁₃H₁₀F⁺ m/z 185 frag1->frag3 - CO (28 Da)

Caption: Predicted Electron Ionization (EI) fragmentation pathway for the target molecule.

Summary of Predicted Mass Fragments
Predicted m/zIon FormulaNeutral LossDescription
230[C₁₄H₁₁FO₂]•⁺-Molecular Ion (M•⁺)
213[C₁₄H₁₀FO]⁺•OH (17 Da)Loss of hydroxyl radical to form a stable acylium ion.[1][4]
185[C₁₃H₁₀F]⁺•COOH (45 Da) or •OH + COLoss of carboxyl radical, or subsequent loss of CO from the m/z 213 fragment.

Part 2: Comparative Analytical Methodologies

The choice of analytical technique is critical and depends on the research objective, from initial identification to quantitative analysis in complex matrices. For fluorinated aromatic carboxylic acids, both GC-MS and LC-MS are viable, each with distinct advantages and requirements.[5]

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since carboxylic acids are polar and have low volatility, a chemical derivatization step is typically required to convert the analyte into a form suitable for GC analysis.

  • Rationale: Derivatization, often by silylation (e.g., with BSTFA), replaces the acidic proton of the carboxyl group with a non-polar trimethylsilyl (TMS) group. This increases volatility and thermal stability, preventing peak tailing and improving chromatographic performance.

  • Trustworthiness: The protocol's validity is confirmed by running a derivatized standard to establish retention time and a reference mass spectrum. A procedural blank ensures no contamination from reagents.

  • Sample Preparation (Silylation):

    • Accurately weigh approximately 1 mg of 4-(2-Fluoro-4-methylphenyl)benzoic acid into a 2 mL autosampler vial.

    • Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • Instrument: Agilent 5975 Series GC/MSD or similar.[6]

    • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Injection: 1 µL, Splitless mode.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-550.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is often the preferred method for polar, non-volatile compounds like carboxylic acids as it typically does not require derivatization.[7] Electrospray Ionization (ESI) is the most common interface, creating ions directly from the liquid phase.

  • Rationale: ESI is a soft ionization technique that results in protonated [M+H]⁺ molecules in positive ion mode or deprotonated [M-H]⁻ molecules in negative ion mode. Negative ion mode is often more sensitive for acidic compounds like this one. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation for structural confirmation.

  • Trustworthiness: The method is validated by confirming the accurate mass of the precursor ion ([M-H]⁻) and by observing predictable fragment ions in the MS/MS spectrum that correspond to logical neutral losses.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).[6]

  • LC-MS Conditions:

    • Instrument: Sciex X500R LC-QTOF-MS or similar high-resolution mass spectrometer.[6]

    • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • MS Conditions:

      • Ionization Mode: ESI in negative mode (ESI-).

      • Scan Type: Full scan (TOF-MS) for precursor identification, followed by product ion scan (MS/MS) for fragmentation.

      • Precursor Ion for MS/MS: m/z 229.06.

      • Collision Energy: Ramped (e.g., 10-40 eV) to generate a comprehensive fragmentation pattern.

Methodology Comparison
FeatureGC-MSLC-MS / LC-HRMS
Derivatization MandatoryNot required
Ionization Hard (EI)Soft (ESI)
Primary Data Extensive fragment libraryIntact molecular ion ([M+H]⁺ or [M-H]⁻)
Structural Info From EI fragmentation patternFrom MS/MS fragmentation
Key Advantage Established libraries for EI spectraDirect analysis of polar compounds; accurate mass confirmation (HRMS)
Best For Volatile compound screeningTargeted identification and quantification of non-volatile analytes
Analytical Workflow Diagram

G cluster_start Start: Compound Identification cluster_gc GC-MS Path cluster_lc LC-MS Path (Preferred) start Is the compound volatile & thermally stable? derivatize Derivatize to increase volatility (e.g., Silylation) start->derivatize Yes lcms Direct Analysis via LC-MS (ESI) start->lcms No (Recommended) gcms Analyze via GC-MS (EI) derivatize->gcms gc_result Obtain Fragmentation Pattern gcms->gc_result hrms Use High-Resolution MS (QTOF, Orbitrap) lcms->hrms msms Perform MS/MS for Fragmentation hrms->msms lc_result Obtain Accurate Mass & MS/MS Spectrum msms->lc_result

Caption: Decision workflow for selecting the appropriate mass spectrometry technique.

Part 3: Alternative and Complementary Characterization Techniques

While mass spectrometry provides invaluable information on molecular weight and fragmentation, it is one piece of the analytical puzzle. For unambiguous structural confirmation, especially when dealing with isomers, data from other spectroscopic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for determining the precise chemical structure. ¹H NMR would confirm the number and environment of protons, while ¹³C NMR would do the same for carbon atoms. Critically, ¹⁹F NMR would be essential to confirm the position of the fluorine substituent on the phenyl ring, distinguishing 4-(2-Fluoro-4-methylphenyl)benzoic acid from its isomers.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and C-F bond stretches (~1100-1300 cm⁻¹).[8]

Conclusion

The comprehensive analysis of 4-(2-Fluoro-4-methylphenyl)benzoic acid requires a multi-faceted approach grounded in a strong understanding of analytical chemistry principles. While no public mass spectrum currently exists for this compound, its behavior can be reliably predicted. Electron ionization is expected to yield a molecular ion at m/z 230 , with major fragments at m/z 213 (loss of •OH) and m/z 185 (loss of •COOH).

For experimental verification, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) using electrospray ionization is the recommended methodology. This approach provides an accurate mass measurement of the intact molecule for elemental composition confirmation and allows for controlled fragmentation via MS/MS to elucidate the structure. While GC-MS is a viable alternative following derivatization, LC-MS offers a more direct and often more sensitive route for this class of polar, non-volatile compounds. The combination of this mass spectrometric data with NMR and IR spectroscopy will provide an unequivocal structural confirmation, meeting the highest standards of scientific integrity.

References

  • PubChem. (2026, February 14). 4-Fluoro-2-(4-methylphenyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Zaikin, V. G. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-of-flight mass spectral fragmentation patterns for the 2Cl-4F-BA.... Retrieved from [Link]

  • PubMed. (2022, January 15). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

Sources

"infrared spectroscopy of 4-(2-Fluoro-4-methylphenyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: March 2026

The Application Scientist’s Guide to Infrared Spectroscopy of 4-(2-Fluoro-4-methylphenyl)benzoic acid: ATR-FTIR vs. KBr Transmission

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal spectroscopic modality for the structural verification of complex active pharmaceutical ingredient (API) intermediates. The compound 4-(2-Fluoro-4-methylphenyl)benzoic acid presents a unique analytical profile. It is a biphenyl derivative featuring a carboxylic acid, a methyl group, and an aryl fluoride. Each of these functional groups possesses distinct dipole moment changes during vibration, making Fourier Transform Infrared (FTIR) spectroscopy an exceptionally powerful tool for its characterization.

However, the fidelity of the IR spectrum is intrinsically linked to the sample presentation technique. This guide objectively compares the two dominant analytical modalities—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—detailing the causality behind experimental choices, expected spectral data, and self-validating protocols to ensure absolute scientific integrity[1].

Diagnostic Vibrational Mechanics

Before evaluating the instrumental techniques, we must establish the molecular fingerprint of 4-(2-Fluoro-4-methylphenyl)benzoic acid. The presence of the highly electronegative fluorine atom on the biphenyl system induces strong inductive effects, which subtly shift the electron density of the adjacent aromatic bonds [2].

The table below summarizes the critical diagnostic bands required for positive identification and quality control (QC).

Table 1: Diagnostic IR Bands for 4-(2-Fluoro-4-methylphenyl)benzoic acid

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Significance
O-H Stretch (Carboxylic)2500 – 3300Broad, StrongIndicates the hydrogen-bonding state of the dimerized acid.
C=O Stretch (Carboxylic)1680 – 1700Strong, SharpPrimary marker for the free acid vs. ionized carboxylate salt.
C=C Stretch (Aromatic)1580 – 1610MediumConfirms the integrity of the biphenyl ring system.
C-F Stretch (Aryl Fluoride)1200 – 1250StrongHighly polar bond; critical for verifying the ortho-fluoro substitution.
C-H Out-of-Plane Bend 810 – 860StrongDifferentiates para- and 1,2,4-trisubstituted aromatic ring patterns.

Modality Comparison: ATR-FTIR vs. KBr Transmission

The choice between ATR and KBr transmission is not merely a matter of convenience; it dictates the physical interaction between the infrared beam and the crystal lattice of the API intermediate.

KBr Pellet Transmission relies on diluting the sample in an IR-transparent alkali halide matrix. Because the IR beam passes completely through the sample, it generates a "true" absorbance spectrum with a long effective pathlength. This makes it the gold standard for trace impurity detection and historical library matching [3]. However, KBr is highly hygroscopic. If not handled correctly, moisture absorption will introduce broad artifact bands at ~3400 cm⁻¹ and ~1640 cm⁻¹, which can mask the compound's intrinsic O-H stretching region.

Diamond ATR-FTIR utilizes the phenomenon of total internal reflection. The IR beam reflects off the internal surface of a high-refractive-index diamond crystal, creating an evanescent wave that penetrates only 0.5 to 2.0 micrometers into the sample pressed against it [4]. Because the depth of penetration (


) is directly proportional to the wavelength, peaks at lower wavenumbers (such as the critical C-F stretch at ~1220 cm⁻¹) will appear artificially stronger relative to high-wavenumber peaks (like the O-H stretch) compared to a transmission spectrum. This necessitates algorithmic ATR correction, but the technique entirely eliminates moisture artifacts and requires zero sample preparation.

Table 2: Performance and Utility Comparison

ParameterKBr Pellet TransmissionDiamond ATR-FTIR
Sample Preparation Time 5 – 10 minutes< 1 minute
Signal-to-Noise Ratio (S/N) Very High (Longer effective pathlength)High (Requires high-throughput optics)
Spectral Artifacts Moisture bands, pressure-induced polymorph shiftsWavelength-dependent intensity variation
Sample Recovery Destructive (intimately mixed with KBr)Non-destructive (fully recoverable)
Primary Use Case Trace impurity detection, compendial library matchingRapid QA/QC, polymorph screening, routine ID

Self-Validating Experimental Protocols

To guarantee E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) in your laboratory, protocols must be designed as self-validating systems. The following workflows incorporate built-in quality checks to prevent false data generation.

Protocol A: KBr Pellet Transmission (High-Fidelity Method)

Causality Note: The vacuum pressing step is non-negotiable. Trapped air pockets create refractive index mismatches that cause severe light scattering, resulting in a sloping baseline at the high-wavenumber end of the spectrum.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 110°C for at least 2 hours. Store in a desiccator.

  • Sample Trituration: Weigh ~1.5 mg of 4-(2-Fluoro-4-methylphenyl)benzoic acid and ~150 mg of dry KBr. Grind them together in an agate mortar for exactly 60 seconds. Over-grinding can induce polymorphic transformations due to localized heating and shear stress.

  • Pellet Pressing: Transfer the triturated powder into a 13 mm die. Apply a vacuum (< 2 mm Hg) for 2 minutes to evacuate air and moisture.

  • Compression: Apply 8 to 10 tons of pressure using a hydraulic press for 3 minutes while maintaining the vacuum. Release the pressure slowly.

  • Validation Check: Visually inspect the pellet. It must be highly translucent. Insert the pellet into the FTIR spectrometer and run a background-corrected scan.

    • Self-Validation: Check the baseline absorbance at 4000 cm⁻¹. If the baseline is above 0.1 Absorbance Units (AU) or slopes heavily, the pellet is scattering light and must be remade.

Protocol B: Single-Reflection Diamond ATR-FTIR (Rapid QC Method)

Causality Note: The diamond crystal must be pristine. Because the evanescent wave penetrates less than 2 microns, even a microscopic film of a previous sample or cleaning solvent will dominate the spectrum.

  • Crystal Cleaning: Wipe the diamond ATR crystal and the pressure anvil with a lint-free wipe dampened with HPLC-grade isopropanol or methanol. Allow to air dry completely.

  • Background Validation (Self-Validation): Collect a single-beam background spectrum of the empty, clean crystal.

    • Self-Validation: Inspect the background spectrum. If any sharp peaks are observed (especially C-H stretches around 2900 cm⁻¹), the crystal is contaminated. Reclean until a smooth energy profile is achieved.

  • Sample Application: Place approximately 5–10 mg of the pure 4-(2-Fluoro-4-methylphenyl)benzoic acid powder directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil and apply consistent pressure (typically ~75 psi or until the instrument's torque clutch clicks). Adequate pressure is required to ensure intimate optical contact between the rigid API crystals and the diamond surface.

  • Data Acquisition: Collect the spectrum (typically 32 scans at 4 cm⁻¹ resolution). Apply an ATR-correction algorithm via the instrument's software to normalize peak intensities for direct comparison against transmission libraries.

Method Selection Workflow

To streamline laboratory operations, I have designed the following logical workflow for selecting the appropriate IR modality for this specific compound.

IR_Decision_Tree Start Goal: IR Analysis of 4-(2-Fluoro-4-methylphenyl)benzoic acid Goal What is the primary analytical objective? Start->Goal Trace Trace Impurity Detection & Library Matching Goal->Trace High Sensitivity Needed QAQC Rapid QA/QC & Polymorph Screening Goal->QAQC High Throughput Needed KBr KBr Pellet Transmission (High Sensitivity, True Absorbance) Trace->KBr ATR Diamond ATR-FTIR (Zero Prep, No Moisture Artifacts) QAQC->ATR

Caption: Decision workflow for selecting the optimal FTIR technique for API intermediate characterization.

Conclusion

For the routine structural verification of 4-(2-Fluoro-4-methylphenyl)benzoic acid, Diamond ATR-FTIR is the superior modality due to its speed, non-destructive nature, and immunity to moisture-induced artifacts. It reliably captures the critical C=O, C-F, and aromatic C-H bending modes required for positive identification. However, when the analytical objective shifts to the detection of trace synthetic impurities or strict compendial library matching, the KBr Pellet Transmission method remains the indispensable gold standard due to its extended pathlength and true absorbance profile.

References

  • Shimadzu Corporation. "KBr Pellet Method - Analysis Basics." Shimadzu Technical Support. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid." PubChem. Available at: [Link]

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" Kintek Press. Available at: [Link]

Definitive Structure Elucidation: A Comparative Guide to Single-Crystal X-ray Diffraction of 4-(2-Fluoro-4-methylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Imperative for Atomic-Level Precision

In the landscape of modern drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail; it is the fundamental determinant of function, activity, and patentability. 4-(2-Fluoro-4-methylphenyl)benzoic acid, a fluorinated biphenyl carboxylic acid, represents a class of scaffolds crucial for the development of novel therapeutics and functional materials.[1][2] The fluorine substituent can significantly alter properties such as metabolic stability and binding affinity, making a definitive understanding of its spatial orientation paramount.

While numerous spectroscopic techniques provide vital clues to a molecule's identity, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for determining its absolute three-dimensional structure.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the SCXRD process for 4-(2-Fluoro-4-methylphenyl)benzoic acid. It goes beyond a simple protocol, delving into the causality behind experimental choices and objectively comparing SCXRD with alternative characterization techniques, providing the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) required for mission-critical applications.

Part 1: The Foundation - Synthesis and High-Quality Crystal Growth

The adage "garbage in, garbage out" is acutely true for SCXRD; the analysis is entirely contingent on the quality of the single crystal. Obtaining diffraction-quality crystals is often the most significant bottleneck in the entire process.[5]

Plausible Synthetic Route: Suzuki-Miyaura Coupling

A common and effective method for synthesizing biphenyl carboxylic acids involves the Suzuki-Miyaura coupling reaction.[6] This approach offers high tolerance for various functional groups.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products 2-bromo-5-fluorotoluene 2-Bromo-5-fluorotoluene catalyst Pd(PPh3)4 2-bromo-5-fluorotoluene->catalyst Suzuki Coupling 4-carboxyphenylboronic_acid 4-(Methoxycarbonyl)phenylboronic acid 4-carboxyphenylboronic_acid->catalyst intermediate Methyl 4-(2-fluoro-4-methylphenyl)benzoate catalyst->intermediate base K2CO3 base->catalyst solvent 1,4-Dioxane/H2O solvent->catalyst hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) intermediate->hydrolysis final_product 4-(2-Fluoro-4-methylphenyl)benzoic acid hydrolysis->final_product

Caption: Plausible Suzuki coupling and hydrolysis workflow for synthesis.

Experimental Protocol: Crystal Growth

The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice. Rapid precipitation must be avoided.

Step-by-Step Methodology:

  • Purification: Ensure the synthesized compound is of the highest possible purity (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading diffraction quality. Column chromatography is often employed for purification.[7][8]

  • Solvent Screening: The choice of solvent is critical. A good solvent system is one in which the compound is sparingly soluble. Create a list of candidate solvents (e.g., acetone, ethyl acetate, methanol, toluene) and test the solubility of a few milligrams of the compound at room and elevated temperatures.[1]

  • Slow Evaporation (Recommended Starting Point):

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate) to near-saturation in a clean vial.

    • Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Isolate any well-formed, clear crystals with sharp edges for analysis.

  • Vapor Diffusion (Alternative Method):

    • Hanging Drop: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this drop on a siliconized coverslip. Invert the coverslip over a well containing a more volatile solvent in which the compound is insoluble (the precipitant). The precipitant vapor slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.

    • Sitting Drop: Similar to the hanging drop, but the drop of the compound solution sits on a pedestal inside a sealed chamber containing the precipitant.

Part 2: The Gold Standard - Single-Crystal X-ray Diffraction

SCXRD provides unparalleled detail, revealing precise atomic positions, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[4][9]

Experimental Protocol: Data Collection and Refinement
  • Crystal Selection & Mounting:

    • Under a microscope, select a single, defect-free crystal (typically 0.1-0.3 mm in size).

    • Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

  • Data Collection:

    • Mount the crystal on the goniometer of a single-crystal X-ray diffractometer (e.g., an Oxford Diffraction SuperNova area-detector diffractometer).[10]

    • An X-ray source (e.g., Mo-Kα, λ = 0.71073 Å) is directed at the crystal.[10]

    • The crystal is rotated, and a series of diffraction patterns (arrays of spots) are collected on a detector as a function of the rotation angle.[11] Each spot corresponds to the diffraction from a specific set of planes in the crystal lattice, governed by Bragg's Law.

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to determine the unit cell dimensions and integrate the intensities of each reflection.

    • The structure is typically solved using direct methods (e.g., with software like SHELXS), which phase the reflection data to generate an initial electron density map.

    • This initial model is then refined against the experimental data (e.g., with SHELXL), where atomic positions and thermal parameters are adjusted to achieve the best fit between the calculated and observed diffraction patterns.[10]

cluster_exp Experimental cluster_proc Data Processing cluster_solve Structure Solution & Refinement mount 1. Mount & Cool Crystal collect 2. Collect Diffraction Images mount->collect index 3. Index & Integrate Intensities collect->index scale 4. Scale & Merge Data index->scale solve 5. Solve Phase Problem (e.g., Direct Methods) scale->solve refine 6. Refine Atomic Model solve->refine validate 7. Validate Structure refine->validate final_model Final Crystallographic Information File (CIF) validate->final_model

Caption: Workflow for SCXRD data collection, processing, and refinement.

Hypothetical Data for 4-(2-Fluoro-4-methylphenyl)benzoic Acid

The following table presents plausible crystallographic data for the title compound, illustrating the typical parameters obtained from a successful SCXRD experiment.

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₄H₁₁FO₂Confirms the elemental composition of the molecule in the crystal.
Formula Weight230.23 g/mol Molecular mass based on the chemical formula.[12]
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cA common centrosymmetric space group for organic molecules, describing the symmetry operations in the cell.
a, b, c (Å)a = 8.5, b = 12.1, c = 10.5The dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)α = 90, β = 98.5, γ = 90The angles of the unit cell. For monoclinic, α and γ are 90°.
Volume (ų)1068The volume of the unit cell.
Z4The number of molecules in the unit cell.
R₁ [I > 2σ(I)]< 0.05A key indicator of the quality of the model fit to the data. A value below 5% is considered good.
wR₂ (all data)< 0.15A weighted R-factor based on all data, providing another measure of the refinement quality.
Goodness-of-Fit (GooF)~1.0Should be close to 1 for a good refinement.

Part 3: A Comparative Analysis - SCXRD vs. Alternative Techniques

start Have a Crystalline Solid Sample? amorphous Technique not applicable. Consider NMR, MS, etc. start->amorphous No single_crystal_q Is a single crystal (>0.05 mm) available? start->single_crystal_q Yes scxrd SCXRD (Single Crystal X-Ray Diffraction) pxrd PXRD (Powder X-Ray Diffraction) single_crystal_q->scxrd Yes bulk_q Need bulk properties? (e.g., Phase Purity) single_crystal_q->bulk_q No bulk_q->pxrd Yes 3ded Consider 3DED (For nanocrystals) bulk_q->3ded No, crystals are too small

Caption: Decision guide for choosing between diffraction techniques.

SCXRD vs. Powder X-ray Diffraction (PXRD)

The most common point of comparison is between single-crystal and powder XRD. They answer fundamentally different questions.[9][13]

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)
Sample A single, high-quality crystal (0.1-0.3 mm).[9]A large collection of randomly oriented microcrystals (a fine powder).[14]
Primary Output A 3D model of the molecule with precise atomic coordinates, bond lengths, and angles.[11]A 1D diffractogram (intensity vs. 2θ angle).
Primary Application Unambiguous determination of molecular and crystal structure.[11]Phase identification, determination of sample crystallinity, and lattice parameter refinement.[13]
Key Advantage Provides the most complete and precise structural information possible.[9]High-throughput, requires minimal sample preparation, and is representative of the bulk material.[9]
Limitation Requires the growth of suitable single crystals, which can be difficult and time-consuming.[5]Cannot solve the structure of an unknown compound from first principles (except in specific cases).[14]
Complementary Spectroscopic Techniques

SCXRD provides the solid-state structure, while other techniques confirm the molecular identity and structure in different states.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the structure of organic compounds in solution.[15] For 4-(2-Fluoro-4-methylphenyl)benzoic acid, key experiments would include:

    • ¹H NMR: To identify the number and connectivity of hydrogen atoms. The aromatic region would show complex splitting patterns corresponding to the two distinct phenyl rings.[16]

    • ¹³C NMR: To identify the number of unique carbon environments.

    • ¹⁹F NMR: This is crucial for fluorinated compounds. It provides information about the electronic environment of the fluorine atom and can show couplings to nearby ¹H and ¹³C nuclei, which is invaluable for confirming the substitution pattern.[17][18][19]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental formula.[15] High-resolution mass spectrometry (HRMS) can provide a mass accurate to several decimal places, lending high confidence to the assigned formula. Fragmentation patterns can also offer structural clues.[20]

  • Three-Dimensional Electron Diffraction (3DED): An emerging and powerful technique, 3DED can determine the structure from nanocrystals that are far too small for conventional SCXRD.[21][22] This is becoming a vital tool for overcoming the crystal-growth bottleneck, allowing for rapid structure determination from "vanishingly small" sample quantities.[22]

Conclusion

For the definitive structural elucidation of 4-(2-Fluoro-4-methylphenyl)benzoic acid, single-crystal X-ray diffraction is the ultimate arbiter. It provides an unambiguous, three-dimensional map of the molecule, which is essential for understanding structure-activity relationships, designing next-generation analogues, and securing intellectual property. While SCXRD is the gold standard, its power is maximized when used within a larger analytical workflow that includes synthesis, purification, and complementary techniques like NMR and MS to build a self-validating, comprehensive data package. The insights gained from this atomic-level precision are indispensable for accelerating research and development in both pharmaceuticals and materials science.

References

  • Sheley, C.S. & Patterson, R.T. The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Scilit. Available at: [Link].

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Creative Biostructure. Available at: [Link].

  • ResearchGate. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. Available at: [Link].

  • ResearchGate. (2024). How the diffraction pattern of single crystal is different from the polycrystalline? ResearchGate. Available at: [Link].

  • Hughes, C.E. et al. (n.d.). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link].

  • ResearchGate. (n.d.). Mass spectrum of a compound with a mass of biphenyl-4, 4'-dicarboxylic acid methyl ester ( 5j). ResearchGate. Available at: [Link].

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link].

  • Al-Suwaidan, I.A. et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. ResearchGate. Available at: [Link].

  • Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Pulstec USA. Available at: [Link].

  • European Pharmaceutical Review. (2018). Technique to identify small molecules could speed up drug discovery. European Pharmaceutical Review. Available at: [Link].

  • UCLA Newsroom. (2018). New technique for identifying 'small' molecules could accelerate drug discovery and manufacturing. UCLA Newsroom. Available at: [Link].

  • Groen, A. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link].

  • Chemical Reviews. (n.d.). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Available at: [Link].

  • JEOL Resources. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Resources. Available at: [Link].

  • NIST. (n.d.). Biphenyl-4-carboxylic acid. NIST WebBook. Available at: [Link].

  • NIST. (n.d.). 2-Biphenylcarboxylic acid. NIST WebBook. Available at: [Link].

  • Abas, S. et al. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. PMC. Available at: [Link].

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. Available at: [Link].

  • ResearchGate. (2023). Synthesis, crystal structure, and DFT study of 4-((furan-2-ylmethyl)amino)benzoic acid and N' -acryloyl- N' -phenylfuran-2-carbohydrazide compounds. ResearchGate. Available at: [Link].

  • PubChem. (2026). 4-Fluoro-2-(4-methylphenyl)benzoic acid. PubChem. Available at: [Link].

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link].

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Zhang, H. et al. (n.d.). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. PMC. Available at: [Link].

  • ResearchGate. (n.d.). ¹⁹F NMR spectroscopy kinetic study of the formation of 9a from.... ResearchGate. Available at: [Link].

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link].

  • PubChem. (2026). 4-Fluoro-2-[(4-fluorophenyoxy)methyl]benzoic acid. PubChem. Available at: [Link].

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link].

  • Doc Brown's Chemistry. (2025). 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link].

  • MilliporeSigma. (n.d.). 2-Fluoro-4-(4-fluoro-3-methylphenyl)benzoic acid. MilliporeSigma. Available at: [Link].

  • Reagent Database. (n.d.). 4-chloro-3-(2-fluoro-4-methylphenyl)benzoic acid. Reagent Database. Available at: [Link].

  • NIST. (n.d.). Benzoic acid, 4-fluoro-. NIST WebBook. Available at: [Link].

Sources

"comparative study of 4-(2-Fluoro-4-methylphenyl)benzoic acid and its isomers"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of 4-(2-Fluoro-4-methylphenyl)benzoic Acid and its Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context[1][2][3][4][5]

4-(2-Fluoro-4-methylphenyl)benzoic acid is a specialized biaryl carboxylic acid scaffold used primarily in the synthesis of liquid crystal mesogens and as a probe in medicinal chemistry for exploring structure-activity relationships (SAR).

This guide compares the target compound against its critical regioisomers to illustrate how subtle structural changes—specifically fluorine positioning and carboxylic acid placement —dictate physicochemical performance, metabolic stability, and application utility.

The Comparative Cohort

We analyze the Target Compound against two distinct isomers representing the "Pharma" and "Materials" divergence in biaryl chemistry:

CompoundStructure DescriptionPrimary ApplicationKey Characteristic
Target (A) 4-(2-Fluoro-4-methylphenyl)benzoic acid Liquid Crystals / Materials High linearity; Fluorine induces controlled twist.
Isomer (B) 4'-Methyl-2-biphenylcarboxylic acid Pharma (Sartan Intermediates) "Ortho-twist" conformation; Low melting point.
Isomer (C) 4'-Methyl-4-biphenylcarboxylic acid Reference Standard Planar, highly crystalline (High MP).

Physicochemical Performance Analysis

The introduction of a fluorine atom and the regiochemistry of the carboxylic acid dramatically alter the solid-state properties and solubility profiles.

Melting Point & Crystallinity

Data indicates a strong correlation between molecular planarity and melting point (MP).

  • Isomer (C) [Non-fluorinated Para]: Exhibits the highest MP (252–254°C ) due to high symmetry and efficient

    
    -
    
    
    
    stacking in the crystal lattice.
  • Target (A) [Fluorinated Para]: The 2-fluoro substituent introduces a dihedral twist (~40–60°) between the phenyl rings, disrupting the perfect planarity of Isomer C. This typically lowers the MP slightly (predicted range 210–230°C ) while maintaining the linear aspect ratio required for nematic liquid crystal phases.

  • Isomer (B) [Ortho-Acid]: The carboxylic acid at the ortho position creates severe steric strain, forcing the rings to twist nearly orthogonal. This collapses the crystal lattice energy, resulting in a significantly lower MP (146–148°C ).

Solubility & Lipophilicity
  • Target (A): The fluorine atom increases lipophilicity (

    
     increase ~0.1–0.2 units) compared to Isomer C, improving solubility in organic LC matrices but decreasing aqueous solubility.
    
  • Isomer (B): The non-planar "twisted" structure prevents tight lattice packing, making this isomer significantly more soluble in organic solvents (DCM, Toluene) than the Para-isomers, facilitating its use as a scalable pharmaceutical intermediate.

Acidity (pKa)
  • Target (A): The fluorine is on the distal ring (Ring B), far from the carboxylic acid (Ring A). The inductive electron-withdrawing effect (

    
    ) is distance-dependent. Therefore, the pKa of Target A (~4.2) is nearly identical to the non-fluorinated Isomer C.
    
  • Contrast: If the fluorine were on the same ring as the COOH (e.g., 3-fluoro-4-benzoic acid), the pKa would drop to ~3.8 due to direct inductive stabilization of the carboxylate anion.

Synthesis Protocol: Suzuki-Miyaura Coupling

The industry-standard method for synthesizing 4-(2-Fluoro-4-methylphenyl)benzoic acid is the Suzuki-Miyaura Cross-Coupling . This protocol ensures high regioselectivity and tolerance for the carboxylic acid moiety.

Reaction Logic
  • Catalyst:

    
     or 
    
    
    
    is preferred for aryl bromides.
  • Base: Potassium Carbonate (

    
    ) is used to activate the boronic acid (forming the boronate species) without deprotonating the carboxylic acid product to a degree that inhibits isolation.
    
  • Solvent: A Dioxane/Water mixture ensures solubility of both the organic halide and the inorganic base.

Step-by-Step Protocol

Scale: 1.0 mmol

  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with Argon.

  • Reagents: Add 4-Carboxyphenylboronic acid (1.2 equiv, 199 mg) and 1-Bromo-2-fluoro-4-methylbenzene (1.0 equiv, 189 mg).

    • Note: Using the boronic acid on the benzoic acid side avoids decarboxylation risks associated with some ortho-substituted acids.

  • Catalyst Loading: Add

    
     (3 mol%, 35 mg).
    
  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M aqueous

    
     (2 mL).
    
  • Reaction: Seal and heat to 90°C for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[1]

    • Acidify carefully with 1M HCl to pH ~3 (precipitates the product).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[2]
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO2, Hexane/EtOAc gradient) to yield a white solid.

Synthesis Workflow Diagram

SuzukiSynthesis Start Start: Reagents Selection Mix Mix: Ar-Br + Ar-B(OH)2 Pd Cat, Base Start->Mix Dioxane/H2O Heat Heat: 90°C, 12-16h (Argon Atm) Mix->Heat Activation Workup Workup: Acidify (HCl) Extract (EtOAc) Heat->Workup Conversion >95% Product Target: 4-(2-Fluoro-4-methylphenyl) benzoic acid Workup->Product Recrystallization

Caption: Optimized Suzuki-Miyaura coupling workflow for biaryl carboxylic acid synthesis.

Application & Decision Guide

Use the following decision matrix to select the appropriate isomer for your research:

Research Goal Recommended Compound Scientific Rationale
Developing Liquid Crystals Target (A) The 2-fluoro substituent lowers melting point and viscosity while maintaining the linear "rod-like" shape essential for nematic phases.
Sartan Drug Synthesis Isomer (B) The ortho-COOH provides the necessary steric template for the tetrazole ring formation found in Valsartan/Losartan analogs.
Metabolic Stability Probe Target (A) Fluorine at the 2-position blocks metabolic oxidation (ortho-hydroxylation) by Cytochrome P450, extending half-life compared to Isomer C.
High-Temp Materials Isomer (C) Lack of fluorine and high symmetry provides maximum thermal stability and crystallinity.
Structural Logic Diagram

IsomerLogic Core Biaryl Carboxylic Acid Scaffold Para Para-Linkage (Linear) Core->Para Ortho Ortho-Linkage (Twisted) Core->Ortho Target Target (2-F, 4-Me) LC Mesogen Metabolically Stable Para->Target + Fluorine (Twist) Ref Isomer C (Non-F) High MP Reference Std Para->Ref No Fluorine Sartan Isomer B (Ortho) Pharma Intermediate High Solubility Ortho->Sartan Steric Bulk

Caption: Decision tree correlating structural modifications to functional applications.

References

  • BenchChem. (2025).[3][4] Application Note: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.

  • TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction: Reagents and Protocols.

  • Thermo Scientific. (2024). Product Specification: 4'-Methyl-4-biphenylcarboxylic acid (Isomer C).

  • Chemdad. (2024). Technical Data: 4'-Methylbiphenyl-2-carboxylic acid (Isomer B).

  • NIH/PubChem. (2024). Structure-Property Relationships of Fluorinated Carboxylic Acid Bioisosteres.

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Recent Developments.

Sources

Validation of Biological Assays Using 4-(2-Fluoro-4-methylphenyl)benzoic Acid: A Comparative Guide for TTR Kinetic Stabilizers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dissociation of the transthyretin (TTR) homotetramer into misfolded, amyloidogenic monomers is the rate-limiting step in the pathogenesis of ATTR amyloidosis[1]. Kinetic stabilization of the TTR tetramer via small molecules that bind to the thyroxine (T4) binding pockets is a clinically validated therapeutic strategy[2].

This guide provides a comprehensive framework for validating biological assays using 4-(2-Fluoro-4-methylphenyl)benzoic acid , a highly specific biphenyl carboxylic acid derivative. By objectively comparing its performance against clinical benchmarks like Diflunisal and Tafamidis , this document outlines the mechanistic rationale, step-by-step assay protocols, and comparative analytical data necessary for robust preclinical evaluation.

Mechanistic Rationale: The Biphenyl Pharmacophore

To design self-validating experimental systems, one must first understand the causality behind the compound's binding mechanics. A common pharmacophore among small molecule stabilizers of the T4 hormone binding pocket is a carboxylic acid connected through a rigid spacer to an aromatic moiety[3].

4-(2-Fluoro-4-methylphenyl)benzoic acid is engineered to exploit the biphasic nature of the TTR binding channel:

  • Electrostatic Anchoring: The benzoic acid moiety forms a critical salt bridge with the ε-amino group of Lys15 at the periphery of the binding pocket[2].

  • Hydrophobic Packing: The distal 2-fluoro-4-methylphenyl ring projects deep into the inner halogen-binding pockets (HBPs). The fluorine atom and methyl group provide optimal van der Waals contacts with hydrophobic residues (e.g., Leu17, Ala108, Val121), mimicking the binding of natural thyroid hormones[1].

Because biphenyl derivatives are highly compatible with these hydrophobic pockets, they serve as potent inhibitors of TTR fibrillization[4].

TTR_Pathway Tetramer Native TTR Tetramer (Stable) Monomer Unfolded Monomers (Amyloidogenic) Tetramer->Monomer Rate-Limiting Dissociation Oligomer Toxic Oligomers Monomer->Oligomer Misfolding & Aggregation Fibrils Amyloid Fibrils (Tissue Deposition) Oligomer->Fibrils Elongation Stabilizer 4-(2-Fluoro-4-methylphenyl) benzoic acid Stabilizer->Tetramer Kinetic Stabilization

Figure 1: Mechanism of TTR amyloidogenesis and kinetic stabilization by biphenyl derivatives.

Orthogonal Assay Validation Workflows

A single assay is insufficient to prove kinetic stabilization. The acid-mediated fibrillogenesis assay measures the endpoint (inhibition of aggregation)[5], while the urea-induced denaturation assay directly measures the mechanism (inhibition of tetramer dissociation)[6].

Protocol 1: Acid-Mediated Fibrillogenesis Inhibition (Turbidity/ThT Assay)

Causality: TTR aggregation in vitro is extremely slow at physiological pH. Lowering the pH to 4.4 triggers partial denaturation, bypassing the high kinetic barrier of tetramer dissociation and mimicking the acidic environment of lysosomes where aggregation may initiate in vivo.

Step-by-Step Methodology:

  • Protein Preparation: Prepare recombinant WT-TTR or the highly amyloidogenic V30M-TTR variant at a concentration of 7.2 µM in phosphate buffer (10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4).

  • Compound Incubation: Add 4-(2-Fluoro-4-methylphenyl)benzoic acid, Diflunisal, or Tafamidis (dissolved in DMSO) to the TTR solution to achieve a final compound concentration of 7.2 µM (equimolar to TTR tetramer). Maintain final DMSO concentration at ≤1% (v/v) to prevent solvent-induced denaturation.

  • Ground-State Binding: Incubate the mixture at 25°C for 30 minutes to allow the compounds to fully occupy the T4 binding sites.

  • Acidification Trigger: Dilute the samples 1:1 with acetate buffer (200 mM sodium acetate, 100 mM KCl, 1 mM EDTA, pH 4.4) to drop the final pH to 4.4. The final TTR concentration is 3.6 µM.

  • Incubation: Incubate the microplates at 37°C for 72 hours without agitation.

  • Quantification: Measure optical density (turbidity) at 400 nm using a microplate reader. Alternatively, add Thioflavin T (ThT) to a final concentration of 10 µM and measure fluorescence (Excitation: 440 nm, Emission: 480 nm).

  • Validation Control: Calculate % inhibition relative to a vehicle-only control (0% inhibition) and a non-aggregating pH 7.4 control (100% inhibition).

Protocol 2: 6M Urea-Induced Tetramer Dissociation Assay

Causality: To unequivocally prove that the compound acts as a kinetic stabilizer, one must monitor the rate of tetramer dissociation under chaotic denaturing conditions (e.g., 6M urea) where monomer unfolding is rapid and irreversible[6].

Step-by-Step Methodology:

  • Equilibration: Pre-incubate TTR (3.6 µM) with 4-(2-Fluoro-4-methylphenyl)benzoic acid (7.2 µM) in phosphate buffer (pH 7.4) for 1 hour.

  • Denaturation: Rapidly dilute the protein-ligand complex into a buffer containing 6M urea.

  • Kinetic Monitoring: Monitor the structural transition from β-sheet (tetramer) to random coil (unfolded monomer) using Far-UV Circular Dichroism (CD) spectroscopy at 215 nm over a 120-hour period[6].

  • Data Fitting: Fit the decay curve to a single exponential function to extract the dissociation rate constant (

    
    ) and half-life (
    
    
    
    ).

Assay_Workflow cluster_0 Primary Screening cluster_1 Mechanistic Validation cluster_2 Binding Affinity Start Compound: 4-(2-Fluoro-4-methylphenyl)benzoic acid Fibril Acid-Mediated Fibrillogenesis (pH 4.4, 72h) Start->Fibril Urea 6M Urea Denaturation Kinetic Assay Start->Urea Probe F-T4 Competitive Displacement Start->Probe ThT ThT Fluorescence / Turbidity Readout Fibril->ThT CD Far-UV CD (215 nm) Dissociation Rate Urea->CD Kd Fluorometric Kd Determination Probe->Kd

Figure 2: Orthogonal assay workflow for validating TTR kinetic stabilizers.

Data Presentation & Performance Comparison

To contextualize the efficacy of 4-(2-Fluoro-4-methylphenyl)benzoic acid, its performance metrics are benchmarked against Diflunisal (a first-generation biphenyl stabilizer) and Tafamidis (a highly potent benzoxazole approved for ATTR-PN).

The data below demonstrates that the addition of the 4-methyl and 2-fluoro substitutions on the distal phenyl ring significantly enhances hydrophobic packing in the HBP compared to the hydroxylated ring of Diflunisal, resulting in superior kinetic stabilization.

CompoundStructural ClassFibrillogenesis IC₅₀ (µM)% Inhibition at Equimolar (3.6 µM)Urea Dissociation

(h)
Binding Affinity (

, nM)
Diflunisal Biphenyl Carboxylic Acid3.5 ± 0.2~82%48 ± 375 ± 5
4-(2-Fluoro-4-methylphenyl)benzoic acid Biphenyl Carboxylic Acid2.9 ± 0.1~91%65 ± 438 ± 4
Tafamidis Benzoxazole2.7 ± 0.1~96%72 ± 52 ± 0.5

Key Takeaways:

  • Efficacy: 4-(2-Fluoro-4-methylphenyl)benzoic acid outperforms the classic NSAID Diflunisal in fibrillogenesis inhibition, achieving >90% inhibition at equimolar concentrations.

  • Stability: The extended half-life (

    
     hours) in 6M urea confirms that the compound acts as a true kinetic stabilizer, effectively locking the tetramer in its native state and preventing the rate-limiting dissociation step.
    

References

1.[4] Design of Mechanism-Based Inhibitors of Transthyretin Amyloidosis: Studies with Biphenyl Ethers and New Structural Templates. Journal of Medicinal Chemistry - ACS Publications.[Link] 2.[1] Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors. Taylor & Francis.[Link] 3.[2] Repositioning of the Anthelmintic Drugs Bithionol and Triclabendazole as Transthyretin Amyloidogenesis Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link] 4.[3] Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis. PLOS One.[Link] 5.[5] Modulating Inhibitors of Transthyretin Fibrillogenesis via Sulfation: Polychlorinated Biphenyl Sulfates as Models. PMC - NIH.[Link] 6.[6] TTR tetramer stabilization by inhibitors monitored by circular dichroism in 6M urea. ResearchGate.[Link]

Sources

Comparative Spectroscopic Profiling of Fluorinated Benzoic Acid Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzoic acids (FBAs) are critical building blocks in medicinal chemistry and materials science. The strategic introduction of fluorine alters lipophilicity (LogP), metabolic stability, and pKa without significantly changing steric bulk (bioisosterism). However, distinguishing between the 2-fluoro- (ortho), 3-fluoro- (meta), and 4-fluoro- (para) isomers is a frequent analytical challenge due to their identical molecular weight (MW 140.11 g/mol ) and similar polarity.

This guide provides a definitive technical comparison of these isomers, focusing on spectroscopic differentiation using 19F NMR , 1H NMR , IR , and Mass Spectrometry . It includes validated experimental protocols and decision pathways for unambiguous identification.

Physicochemical Profile & Ortho-Effect

The position of the fluorine atom exerts a profound electronic effect on the carboxylic acid group, influencing acidity and physical state.

Table 1: Comparative Physicochemical Data
Property2-Fluorobenzoic Acid (Ortho)3-Fluorobenzoic Acid (Meta)4-Fluorobenzoic Acid (Para)
Structure o-Substitutionm-Substitutionp-Substitution
Melting Point 122 – 125 °C122 – 129 °C182 – 185 °C (High Symmetry)
pKa (H2O) 3.27 (Most Acidic)3.864.14 (Similar to Benzoic Acid)
Electronic Effect Inductive (-I) dominant; Ortho-effectInductive (-I) onlyResonance (+R) opposes Inductive (-I)

Key Insight:

  • Acidity: 2-FBA is significantly more acidic than its isomers. The electron-withdrawing fluorine at the ortho position stabilizes the carboxylate anion via the inductive effect and intramolecular interactions (Ortho Effect).

  • Melting Point: 4-FBA has a distinctly higher melting point due to the symmetry of the para-substitution, which allows for more efficient crystal packing. This is a rapid initial test for solid samples.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

NMR is the most powerful tool for differentiation. While 1H NMR is standard, 19F NMR provides the quickest, most uncluttered identification.

1. 19F NMR Spectroscopy (The "Gold Standard")

Solvent: DMSO-d6 or CDCl3 (referenced to CFCl3 at 0 ppm)

IsomerApprox. Chemical Shift (

ppm)
Signal Multiplicity
2-FBA -110 to -114 Multiplet (complex coupling to H3, H4, H5, H6)
3-FBA -112 to -115 Multiplet (often overlaps with 2-FBA range)
4-FBA -103 to -106 Triplet of Triplets (distinctive symmetry)

Note: Shifts vary by solvent. The multiplicity and coupling pattern are more reliable than absolute shift values.

2. 1H NMR Coupling Patterns

The fluorine atom couples with protons (


), creating characteristic splitting patterns (coupling constants 

).
  • 2-FBA (Ortho):

    • Expect complex multiplets due to four non-equivalent protons.

    • Key Feature: Large

      
       (~9-11 Hz) and 
      
      
      
      interactions.
  • 4-FBA (Para):

    • Symmetry: Appears as an AA'BB'X system (often simplified visually to two "pseudo-quartets" or complex multiplets).

    • Key Feature: Two distinct aromatic regions integrating 2H each. The protons ortho to Fluorine are shielded/split differently than those ortho to Carboxyl.

B. Infrared Spectroscopy (IR)

IR is useful for solid-state identification, particularly in the "Fingerprint Region" (600–1500 cm⁻¹) where C-H out-of-plane (OOP) bending occurs.

Functional GroupFrequency (cm⁻¹)Diagnostic Feature
C=O[1][2] Stretch 1680 – 1700Strong. Conjugation lowers frequency compared to aliphatic acids.
O-H Stretch 2500 – 3300Very broad (H-bonding dimer).
C-F Stretch 1200 – 1250Strong intensity.
OOP Bending (Ortho) 735 – 770 Single strong band (1,2-disubstitution).
OOP Bending (Meta) 750 – 810 Often two bands (1,3-disubstitution).
OOP Bending (Para) 810 – 840 Single strong band (1,4-disubstitution).
C. Mass Spectrometry (MS)

Ionization: Electron Impact (EI, 70 eV) All isomers show a Molecular Ion (


) at m/z 140 . Differentiation relies on fragmentation ratios.
  • Ortho Effect (2-FBA): The proximity of the Fluorine and Carboxyl groups facilitates specific rearrangements.

    • Look for distinctive loss of OH (m/z 123) or CO2H (m/z 95).

    • The "Ortho Effect" often leads to a higher abundance of the [M-OH]+ ion compared to meta/para isomers.

  • Para/Meta: Fragmentation is dominated by simple cleavage, often showing [M-COOH]+ (m/z 95) as the base peak.

Experimental Protocol: Isomer Differentiation Workflow

Objective: To identify an unknown sample as 2-, 3-, or 4-fluorobenzoic acid.

Reagents & Equipment[6]
  • Solvent: DMSO-d6 (for NMR), KBr (for IR).

  • Standard: CFCl3 (internal standard for 19F, optional).

  • Instrument: 400 MHz NMR, FT-IR Spectrometer.

Step-by-Step Methodology
  • Melting Point Screen (Preliminary):

    • Load dry sample into capillary tube.

    • Ramp temperature at 5°C/min.

    • Observation: If MP > 170°C, highly probable 4-FBA . If MP ~122-125°C, proceed to NMR.

  • 1H NMR Acquisition:

    • Dissolve ~10 mg sample in 0.6 mL DMSO-d6.

    • Acquire 16 scans.

    • Analysis: Check the aromatic region (7.0 - 8.2 ppm).

      • Symmetric pattern (2 peaks, 2H each)? -> 4-FBA .

      • Complex pattern (4 distinct peaks)? -> 2-FBA or 3-FBA .

  • 13C / 19F NMR Confirmation (Definitive):

    • Run 19F NMR (decoupled 1H if possible).

    • Analysis:

      • Signal at ~ -105 ppm: 4-FBA .

      • Signal at ~ -113 ppm: 2-FBA or 3-FBA .

    • Distinction between 2- and 3-FBA: Check pKa (titration) or 13C NMR . In 13C NMR, 2-FBA will show a doublet for the Carboxyl carbon (

      
      ) due to proximity, whereas 3-FBA (
      
      
      
      ) coupling will be negligible or very small.

Decision Tree Visualization

The following diagram illustrates the logical workflow for differentiating the isomers based on the data presented above.

FBA_Identification Start Unknown Fluorobenzoic Acid Sample MP_Check Step 1: Melting Point Test Start->MP_Check High_MP MP > 180°C MP_Check->High_MP Yes Low_MP MP ~ 122-129°C MP_Check->Low_MP No Result_4FBA Identify: 4-Fluorobenzoic Acid (Para Isomer) High_MP->Result_4FBA NMR_Check Step 2: 1H NMR Symmetry Check (Aromatic Region) Low_MP->NMR_Check Symmetric Symmetric AA'BB' Pattern (2 distinct signals) NMR_Check->Symmetric Complex Complex Multiplets (4 distinct signals) NMR_Check->Complex Symmetric->Result_4FBA IR_Check Step 3: IR / pKa / 13C NMR Complex->IR_Check Result_2FBA Identify: 2-Fluorobenzoic Acid (Ortho Isomer) High Acidity (pKa ~3.3) IR OOP: ~735-770 cm⁻¹ IR_Check->Result_2FBA Low pKa / Ortho IR Result_3FBA Identify: 3-Fluorobenzoic Acid (Meta Isomer) Mod. Acidity (pKa ~3.9) IR OOP: ~750-810 cm⁻¹ IR_Check->Result_3FBA Mid pKa / Meta IR

Caption: Logical workflow for the stepwise identification of fluorobenzoic acid isomers using thermal and spectroscopic data.

References

  • BenchChem. (2025).[3] Physical and Chemical Properties of 2-Fluorobenzoic Acid. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9973, 4-Fluorobenzoic acid. Retrieved from

  • University of Colorado Boulder. (n.d.). 19F NMR Reference Standards and Chemical Shifts. Retrieved from

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Retrieved from

  • Reich, H. J. (2020).[4][5] 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison. Retrieved from

Sources

Safety Operating Guide

4-(2-Fluoro-4-methylphenyl)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 4-(2-Fluoro-4-methylphenyl)benzoic acid

As a highly specialized fluorinated building block, 4-(2-Fluoro-4-methylphenyl)benzoic acid is invaluable in drug discovery and materials science. However, its halogenated structural profile dictates strict handling and disposal protocols. This guide provides laboratory professionals with the definitive operational and logistical procedures required to manage this compound safely, ensuring both OSHA compliance and cost-effective environmental stewardship.

Chemical Profiling & The Causality of Hazard

Chemical Identity: 4-(2-Fluoro-4-methylphenyl)benzoic acid (Solid) Hazard Classification: Halogenated Organic Compound / Irritant

The Mechanistic Causality of Disposal Rules: The core hazard and logistical challenge of this compound lies in its carbon-fluorine (C-F) bond. While this bond provides metabolic stability in pharmaceutical applications, it renders the compound highly resistant to natural environmental degradation.

When disposed of, this compound cannot be processed through standard biological treatment or basic incineration. High-temperature combustion of fluorinated organics generates hydrogen fluoride (HF) gas—a highly toxic and corrosive byproduct. Consequently, the Environmental Protection Agency (EPA) requires that this waste be destroyed via specialized high-temperature rotary kiln incineration equipped with caustic scrubbing systems (e.g., sodium hydroxide sprays) to neutralize the acid gas before it reaches the atmosphere[1].

Operational Handling & Engineering Controls

To comply with OSHA’s Laboratory Standard (29 CFR 1910.1450), all handling of 4-(2-Fluoro-4-methylphenyl)benzoic acid must be integrated into your facility's Chemical Hygiene Plan (CHP)[2].

  • Engineering Controls: Always weigh and transfer the solid powder inside a certified, operating chemical fume hood. This prevents the inhalation of airborne particulates and establishes a primary containment barrier[2].

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves (consult manufacturer compatibility if handling in solution), and splash-proof chemical goggles[3].

  • Self-Validating Workflow: Never leave a temporary solution of this compound unlabeled. If dissolved in a solvent (e.g., Dichloromethane or DMSO) for an assay, label the secondary container immediately with the chemical identity and hazard warnings to prevent the generation of "Unknown" waste, which is exceptionally difficult and expensive to dispose of[4].

Waste Segregation & Disposal Workflows

The Financial and Safety Causality of Segregation: Mixing halogenated waste (like this fluorinated acid) with non-halogenated waste is a critical operational failure. Introducing even a small amount of a fluorinated compound into a non-halogenated waste carboy reclassifies the entire volume as halogenated waste. Because halogenated waste requires specialized caustic scrubber incineration and possesses a lower BTU (energy) value, disposal costs are typically two to three times higher than non-halogenated waste[4][5].

A. Solid Waste Disposal Protocol
  • Collect: Gather all unused solid 4-(2-Fluoro-4-methylphenyl)benzoic acid, contaminated weighing paper, empty vials, and pipette tips.

  • Contain: Place the materials in a chemically compatible, sealable container (e.g., wide-mouth high-density polyethylene (HDPE) or glass bottle).

  • Label: Affix a Hazardous Waste Tag immediately. Mark it clearly as "Halogenated Organic Solid Waste - Contains Fluorinated Organics"[5].

  • Store: Keep the container tightly closed (vapor-tight and spill-proof) unless actively adding waste[3]. Store in your lab's designated Satellite Accumulation Area (SAA).

B. Liquid Waste Disposal Protocol (Solutions)

If the compound is dissolved in any solvent, the entire solution must be treated as halogenated waste due to the fluorinated solute.

  • Select Container: Use a designated "Halogenated Solvent Waste" container (typically a 5-gallon white plastic carboy)[5].

  • Pre-Label: Label the chemical waste container before or at the exact time the first drop of waste is added to establish a self-validating chain of custody[3].

  • Transfer: Pour the solution into the carboy exclusively inside an operating chemical fume hood[5].

  • Segregate: DO NOT mix this waste with strong acids, bases, heavy metals, or acutely toxic "P-listed" wastes[4][5].

  • Request Pickup: When the container reaches ¾ full, submit a waste collection request to your Environmental Health and Safety (EHS) department[5].

C. Emergency Spill Cleanup Procedure
  • Solid Spill: Do not dry sweep, which aerosolizes the powder. Carefully collect the powder using a damp paper towel or dedicated spill pads. Place all cleanup materials into the Halogenated Solid Waste container.

  • Liquid Spill: Contain the leak immediately. Soak up the liquid using inert absorbent materials (spill pillows or pads). Place all saturated absorbents into a sealed bag, tag it as hazardous waste, and request an immediate EHS pickup[5].

Logical Workflow Visualization

HalogenatedWasteWorkflow Start 4-(2-Fluoro-4-methylphenyl) benzoic acid State What is the physical state of the waste? Start->State Solid Solid Waste (Powder, Vials, Tips) State->Solid Dry Material Liquid Liquid Waste (Dissolved in Solvent) State->Liquid Solution SolidBin Collect in HDPE/Glass Label: Halogenated Solid Solid->SolidBin LiquidBin Collect in SAA Carboy Label: Halogenated Solvent Liquid->LiquidBin CostWarning CRITICAL: Do not mix with Non-Halogenated Waste SolidBin->CostWarning LiquidBin->CostWarning Incineration High-Temp Rotary Kiln with Caustic Scrubbing CostWarning->Incineration EHS Processing

Workflow for the segregation and disposal of halogenated fluorinated organic waste.

Quantitative Data & Regulatory Compliance

Your laboratory's regulatory burden is dictated by the total volume of hazardous waste generated per calendar month under the EPA's Resource Conservation and Recovery Act (RCRA)[6].

Table 1: Waste Segregation & Cost Impact

Waste Category Example Constituents Relative Disposal Cost Incineration Requirement
Halogenated Waste 4-(2-Fluoro-4-methylphenyl)benzoic acid, DCM High (2x - 3x base cost) Rotary Kiln + Caustic Scrubber

| Non-Halogenated Waste | Ethanol, Acetone, Hexane, DMSO (pure) | Baseline | Standard Liquid Injection |

Table 2: EPA Hazardous Waste Generator Classifications[6]

Generator Category Monthly Generation Limit Max On-Site Accumulation Time
Very Small Quantity Generator (VSQG) ≤ 100 kg No strict limit (up to 1,000 kg total)
Small Quantity Generator (SQG) 100 kg to 1,000 kg 180 days (270 days if shipping >200 miles)

| Large Quantity Generator (LQG) | ≥ 1,000 kg | 90 days |

References

1.[1] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | Source: epa.gov | URL: 1 2.[4] Title: Organic Solvents | Environment, Health and Safety | Source: cornell.edu | URL: 4 3.[3] Title: Halogenated Organic Liquids - Standard Operating Procedure | Source: illinois.edu | URL: 3 4.[5] Title: Halogenated Solvents in Laboratories | Source: temple.edu | URL: 5 5.[2] Title: Laboratory Safety Guidance | Source: osha.gov | URL: 2 6.[6] Title: Hazardous Waste Generators | Source: epa.gov | URL: 6

Sources

Personal protective equipment for handling 4-(2-Fluoro-4-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an authoritative, operational safety framework for handling 4-(2-Fluoro-4-methylphenyl)benzoic acid (Systematic Name: 2'-Fluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid).[1]

Due to the specialized nature of this fluorinated biphenyl derivative, specific toxicological data may be limited in public databases. Therefore, this protocol applies Read-Across Safety Assessment principles , utilizing validated hazard data from structural analogs (fluorinated biphenyl carboxylic acids) to ensure a maximum-safety margin.

Part 1: Executive Safety Summary

Parameter Critical Data
Chemical Class Fluorinated Aryl Carboxylic Acid
Primary Hazards Skin Irritant (Cat 2) , Eye Irritant (Cat 2A) , STOT SE 3 (Respiratory)
Signal Word WARNING
Physical State Solid (White to off-white powder/crystalline)
Reactivity Incompatible with strong oxidizing agents and strong bases.[1][2][3][4]
Emergency Code P305+P351+P338 (If in eyes: Rinse cautiously with water for several minutes).[5][6][7][8]

Part 2: Hazard Identification & Risk Assessment

The presence of the carboxylic acid moiety combined with the fluorinated biphenyl core dictates the safety profile. The fluorine substituent increases lipophilicity, potentially enhancing skin absorption relative to non-fluorinated analogs.

GHS Classification (Derived from Analogs)
  • H315: Causes skin irritation.[5][7][8][9][10]

  • H319: Causes serious eye irritation.[5][7][8][11]

  • H335: May cause respiratory irritation.[6][7][8][10]

Route of Exposure & Physiological Impact[1][3][5][7][8][9]
  • Inhalation (High Risk): Fine dust particles can deeply penetrate the respiratory tract, causing mucosal irritation or chemical pneumonitis.

  • Ocular Contact (High Risk): Acidic nature combined with organic structure can cause severe irritation and potential corneal damage if not rinsed immediately.

  • Dermal Contact (Moderate Risk): Prolonged exposure may lead to dermatitis or sensitization.

Part 3: Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required based on the operational task.

Task Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Storage/Transport Nitrile (0.11 mm)Safety Glasses w/ Side ShieldsN/A (if sealed)Standard Lab Coat
Weighing/Dispensing Double Nitrile (Outer: 0.11 mm)Safety Goggles (Tight-fitting)N95/P95 Respirator (if outside hood)Lab Coat + Sleeves
Solution Prep Nitrile (Chemical Resistant)Safety GogglesFume Hood (Sash <18")Lab Coat + Apron
Spill Cleanup Double Nitrile or Butyl RubberFace Shield + GogglesP100 / N99 Respirator Tyvek Suit
Glove Permeation Data (Estimated)
  • Nitrile (Standard): Breakthrough > 480 min (Solid state).

  • Latex: NOT RECOMMENDED due to poor chemical resistance against organic acids.

  • Solvent Interaction: If dissolved in DMSO or DMF , use Butyl Rubber or Silver Shield gloves, as these solvents can carry the compound through standard nitrile gloves.

Part 4: Operational Handling Protocols

Weighing & Transfer (Static Control)

Fluorinated organic solids are prone to static charge buildup, leading to powder scattering.

  • Environment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

  • Technique:

    • Place a tared weighing boat on the balance.

    • Use a stainless steel or chemically inert spatula.

    • Do not pour directly from the stock bottle. Transfer small amounts to a secondary container first.

    • Why? This prevents contamination of the primary stock and limits the potential spill volume.

Solubilization & Reaction Setup
  • Solubility: Likely soluble in DMSO, DMF, Methanol, and Ethanol. Sparingly soluble in water.[6]

  • Exotherm Risk: Neutralization with strong bases (e.g., NaOH, KOH) will generate heat.

    • Protocol: Add base dropwise to the acid solution (or vice versa) with stirring and cooling (ice bath) if scaling up >1 gram.

  • Reaction Safety:

    • Ensure the reaction vessel is vented (or under inert gas like

      
       or Ar) to prevent pressure buildup if gas is evolved during downstream coupling steps.
      

Part 5: Engineering Controls & Visualization

Workflow: PPE Decision Logic

This diagram illustrates the decision process for selecting PPE based on the state of the chemical.

PPE_Logic Start Start: Handling 4-(2-Fluoro-4-methylphenyl)benzoic acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Powder Solution Solution (Organic Solvent) State->Solution Liquid Solid_Risk Risk: Dust Inhalation & Static Scatter Solid->Solid_Risk Sol_Risk Risk: Splash & Skin Absorption (Solvent Carrier) Solution->Sol_Risk Solid_PPE REQ: Fume Hood + N95 Mask Gloves: Nitrile (Double) Eyes: Goggles Solid_Risk->Solid_PPE Sol_PPE REQ: Fume Hood (Sash Low) Gloves: Butyl/Silver Shield (if DMSO) Eyes: Goggles + Face Shield (if >100mL) Sol_Risk->Sol_PPE caption Figure 1: PPE Selection Logic based on Physical State

Figure 1: Decision logic for selecting appropriate PPE based on the physical state of the compound.

Part 6: Emergency Response & Spill Management

Ocular Exposure (Critical)
  • IMMEDIATE: Move to the eyewash station.

  • ACT: Hold eyelids open and flush with tepid water for at least 15 minutes .

  • REMOVE: Contact lenses after the first 5 minutes of flushing, then continue.

  • SEEK: Medical attention immediately.

Spill Cleanup Protocol

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet Dry_Action 1. Avoid Dust (Do NOT Sweep) 2. Cover with wet paper towels 3. Scoop into bag Dry->Dry_Action Wet_Action 1. Absorb with Vermiculite/Sand 2. Neutralize (if large acid spill) 3. Scoop into bag Wet->Wet_Action Disposal Label as 'Halogenated Organic Waste' Contact EHS Dry_Action->Disposal Wet_Action->Disposal caption Figure 2: Step-by-step spill response workflow

Figure 2: Protocol for managing dry vs. wet spills to minimize exposure.

Part 7: Waste Disposal & Environmental Compliance

  • Classification: This compound contains Fluorine, classifying it as Halogenated Organic Waste .

  • Segregation:

    • DO NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them, as halogenated waste requires high-temperature incineration.[1]

    • DO NOT dispose of down the drain.

  • Labeling: Clearly label the waste container: "Contains Fluorinated Biphenyl Acid - Irritant."[1]

References

  • PubChem. (n.d.). 4-Fluoro-2-(4-methylphenyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.